Product packaging for Deuteromethanol(Cat. No.:CAS No. 4206-31-9)

Deuteromethanol

Cat. No.: B3044172
CAS No.: 4206-31-9
M. Wt: 33.048 g/mol
InChI Key: OKKJLVBELUTLKV-MICDWDOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Deuteromethanol (CD₃OD), also known as methanol-d4, is a stable isotopologue of methanol in which hydrogen atoms are replaced with deuterium. With a molar mass of 36.07 g/mol, a boiling point of 65°C, and a density of 0.888 g/cm³, it is an essential solvent and reagent in advanced research . Its primary application is as a deuterated solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. By suppressing the solvent signal, CD₃OD provides superior spectral clarity, making it indispensable for the structural elucidation of organic molecules and biomolecules in chemistry, proteomics, and pharmaceutical research . The global deuterated methanol market is significantly driven by this demand, with the NMR solvent segment representing a major portion of consumption . In pharmaceutical research and development, this compound is a critical starting material and reagent for the synthesis of deuterium-labeled compounds . The strategic incorporation of deuterium into drug molecules leverages the Kinetic Isotope Effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to carbon-hydrogen (C-H), leads to slower metabolic breakdown . This can improve the pharmacokinetic profile, efficacy, and safety of pharmaceuticals by reducing the formation of toxic metabolites and extending half-life . This approach has led to approved deuterated drugs like deutetrabenazine and deucravacitinib . In chemical synthesis, CD₃OD serves as a versatile CD3 building block. Methodologies such as Borrowing Hydrogen (BH) catalysis allow for the direct site-selective trideuteromethylation of carbon atoms, enabling the precise installation of the "magic methyl" group with profound pharmacological benefits in drug discovery . This reagent is also vital in analytical chemistry, including Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS), to study protein structure and dynamics . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans. Handle with appropriate safety precautions, as it is highly flammable and hygroscopic .

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH4O B3044172 Deuteromethanol CAS No. 4206-31-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

deuteriomethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4O/c1-2/h2H,1H3/i1D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKJLVBELUTLKV-MICDWDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

33.048 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4206-31-9
Record name 4206-31-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis of High-Purity Deuteromethanol (CD₃OD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary methodologies for synthesizing high-purity deuteromethanol (CD₃OD), a critical solvent in NMR spectroscopy and a foundational building block for deuterated pharmaceuticals.[1][2][3] The focus is on robust, scalable methods that deliver high isotopic enrichment.

Core Synthesis Methodology: Direct Catalytic Synthesis

The most prevalent industrial method for producing high-purity this compound is the direct catalytic hydrogenation of carbon monoxide with deuterium gas (D₂).[4] This process is analogous to standard methanol production but utilizes deuterium as the hydrogen source, demanding rigorous control to prevent isotopic dilution.

The core reaction is as follows:

CO + 2D₂ → CD₃OD

This exothermic reaction is carried out at high pressure and temperature in the presence of a specialized catalyst.[5] The process has been refined to achieve high conversion rates, selectivity, and exceptional purity after final purification steps.[5][6]

Catalyst Systems

The choice of catalyst is paramount for achieving high yield and selectivity. The most effective catalysts are typically heterogeneous, based on a mixture of metal oxides.

  • Copper-Zinc Oxide Catalysts: The workhorse for methanol synthesis, copper-zinc oxide-based catalysts, often supported on alumina (Al₂O₃), are also highly effective for this compound production.[5][7] Chinese patents describe a catalyst comprising copper oxide, zinc oxide, aluminum oxide, and platinum oxide, which demonstrates high per-pass conversion rates exceeding 80%.[5][6]

  • Multi-Component Catalysts: To enhance performance and stability, additional metal oxides can be incorporated. A patented formulation includes Cerium (Ce) in a Cu:Zn:Ce:Al molar ratio, prepared via coprecipitation to ensure a homogenous distribution of the active components.[2][8] The addition of surfactants like Triton X-100 during preparation can further improve catalyst stability.[8]

The diagram below illustrates the general workflow for the direct catalytic synthesis of this compound.

G cluster_input Starting Materials cluster_process Synthesis & Purification cluster_output Final Product D2 Deuterium Gas (D₂) Mixer Gas Mixing & Pressurization D2->Mixer CO Carbon Monoxide (CO) CO->Mixer Reactor Fixed-Bed Catalytic Reactor Mixer->Reactor 5-7 MPa 210-290 °C Condenser Condensation Reactor->Condenser Gaseous Product Rectification Rectification Column (Fractional Distillation) Condenser->Rectification Crude CD₃OD Liquid Product High-Purity this compound (CD₃OD, >99.9%) Rectification->Product

Caption: Workflow for Direct Synthesis of High-Purity this compound.

Data on Synthesis Parameters and Performance

The following tables summarize quantitative data extracted from key patents on the direct synthesis method.

Table 1: Reaction Conditions for Direct Catalytic Synthesis

ParameterValueSource
Reaction Pressure5 - 7 MPa[5]
Reaction Temperature210 - 290 °C[5]
Gas Mixture Molar Ratio (D₂:CO:N₂)(2-10):1:(1-3)[5]
Gas Flow Rate4 - 10 L/s[5][6]
Reaction Time≥ 36 hours (continuous circulation)[5][6]
Reactor TypeFixed-Bed Reactor[5]

Table 2: Catalyst Composition and Performance

Catalyst Composition (Mass Ratio)CO Conversion Rate (Per-Pass)Final Purity (After Rectification)Source
CuO:ZnO:Al₂O₃:PtO (6:3:0.5:0.5)82%99.91%[6]
CuO:ZnO:Al₂O₃:PtO (5:3:1:1)80%99.92%[5][6]
Cu:Zn:Ce:Al (Molar Ratio)Good Catalytic PerformanceNot Specified[2][8]

Purification and Isotopic Enrichment

Achieving high chemical and isotopic purity is critical.

  • Rectification: Simple fractional distillation (rectification) is highly effective for chemical purification, consistently yielding purities above 99.9%.[5][6] This process separates the this compound from any unreacted gases, water, and side-products.

  • Isotopic Enrichment: While the direct synthesis method is robust, achieving the highest isotopic purities ( >99.8% D) requires stringent control over all deuterium sources and the exclusion of atmospheric moisture.[2] For applications demanding the highest isotopic enrichment, advanced techniques like microchannel distillation can be employed. This technology enhances mass transfer to reduce the required column length for a given isotopic separation, making it a promising method for achieving very high isotopic purity.[9][10]

Experimental Protocols

Protocol 1: Direct Catalytic Synthesis of this compound (CD₃OD)

This protocol is adapted from the methodology described in patent CN111116313A.[5]

  • Catalyst Preparation & Loading:

    • Prepare the catalyst from copper oxide, zinc oxide, aluminum oxide, and platinum oxide in a specified mass ratio (e.g., 5:3:1:1).[5]

    • Mix the catalyst with inert alumina ceramic balls (e.g., in a 2:1 mass ratio) to ensure proper bed porosity and heat distribution.[5]

    • Load the mixture into a fixed-bed reactor to form the catalyst layer.

  • Reaction Execution:

    • Prepare a mixed gas of deuterium (D₂), carbon monoxide (CO), and nitrogen (N₂) in a specified molar ratio (e.g., 2:1:1).[5]

    • Pressurize the reactor to the target pressure (e.g., 6 MPa).

    • Heat the reactor to the target temperature (e.g., 285 ± 5 °C).

    • Introduce the gas mixture into the reactor, passing it through the catalyst layer at a controlled flow rate (e.g., 6 L/s).[5]

    • Continuously circulate the gas mixture in the reactor for a sufficient duration (e.g., 48 hours) to maximize conversion.[5]

  • Product Collection and Purification:

    • Pass the reactor effluent through a condenser to liquefy the this compound product.

    • Collect the crude this compound liquid.

    • Purify the crude liquid via fractional distillation (rectification) to achieve a final purity of >99.9%.[5]

Protocol 2: Preparation of a Cu/Zn/Ce/Al Catalyst via Coprecipitation

This protocol is based on the method described in patent CN109078638A for a specialized catalyst.[2][8]

G cluster_input Reagents cluster_process Coprecipitation & Preparation cluster_output Final Catalyst Nitrates Metal Nitrate Solution (Cu, Zn, Ce, Al) Dripping Parallel Dripping into Vessel (Control pH 7-8) Nitrates->Dripping Carbonate Sodium Carbonate Solution Carbonate->Dripping Aging Aging (1-3 hours) Dripping->Aging Precipitate Slurry Filter Suction Filtration & Washing Aging->Filter Drying Drying Filter->Drying Washed Catalyst Precursor Roasting Roasting (Calcination) (300-400 °C, 4-6 hours) Drying->Roasting Catalyst Cu/Zn/Ce/Al Catalyst Roasting->Catalyst

Caption: Experimental Workflow for Catalyst Preparation via Coprecipitation.

  • Solution Preparation:

    • Prepare a mixed aqueous solution of Cu(NO₃)₂, Zn(NO₃)₂, Ce(NO₃)₄, and Al(NO₃)₃ with a molar ratio of Cu:Zn:Ce:Al between (2-10):2:1:2.[8]

    • Prepare an aqueous solution of sodium carbonate to act as the precipitating agent.[8]

  • Coprecipitation:

    • Add the mixed metal nitrate solution and the sodium carbonate solution dropwise and concurrently into a reaction vessel with constant stirring.

    • During the addition, carefully monitor and control the pH of the solution, maintaining it between 7 and 8 to ensure complete precipitation of the metal hydroxides/carbonates.[8]

  • Post-Precipitation Treatment:

    • After the addition is complete, age the resulting slurry for 1-3 hours with continued stirring to allow for complete precipitation and particle maturation.[8]

    • Separate the solid precursor from the liquid via suction filtration.

    • Wash the collected solid thoroughly with deionized water to remove residual ions.

    • Dry the washed precursor to remove water.

  • Calcination:

    • Roast (calcine) the dried catalyst precursor in a furnace at a temperature between 300-400 °C for 4-6 hours.[2][8] This step decomposes the precursors into their respective metal oxides, forming the final active catalyst.

References

Deuteromethanol (Methanol-d4): A Comprehensive Safety and Handling Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Deuteromethanol (CD3OD), also known as methanol-d4, is a deuterated isotopologue of methanol widely utilized as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy.[1] While its chemical properties are nearly identical to that of protonated methanol, it presents the same significant health and safety hazards. This guide provides a comprehensive overview of the safety data for this compound and outlines detailed handling precautions to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a highly flammable liquid and vapor.[2] It is toxic if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation and damage to organs.[2][3]

PropertyValueSource
Chemical Formula CD₃OD[4][5][6]
Molecular Weight 36.07 g/mol [4][5][6][7][8]
CAS Number 811-98-3[3][9][10]
EC Number 212-378-6[3][5][6][9]
Boiling Point 65°C[3]
Melting Point -98°C[3]
Density 0.888 g/cm³[3]
Flash Point Not explicitly found for this compound, but methanol is highly flammable.
Flammability Class Flammable IB estimated[7]

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Flammable liquids 2H225: Highly flammable liquid and vapor[2][4][8]
Acute toxicity, oral 3H301: Toxic if swallowed[2][11]
Acute toxicity, dermal 3H311: Toxic in contact with skin[2][11]
Acute toxicity, inhalation 3H331: Toxic if inhaled[2][11]
Skin corrosion/irritation 2H315: Causes skin irritation[2]
Serious eye damage/eye irritation 2AH319: Causes serious eye irritation[2]
Specific target organ toxicity, single exposure 1H370: Causes damage to organs (eyes, kidneys, liver, heart, central nervous system)[2][4][8][12]

Handling and Storage Precautions

Strict adherence to safety protocols is mandatory when handling this compound to mitigate the associated risks.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[10]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[10] Solvent-resistant gloves should be inspected prior to use and replaced when worn.[13]

  • Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.[13] For rescue and maintenance work in storage tanks, use a self-contained breathing apparatus.[13]

Safe Handling Practices
  • Ventilation: Work under a chemical fume hood.[10][12] Ensure adequate ventilation to avoid inhalation of vapors.[12]

  • Ignition Sources: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[2][4][8][12][13] Use only non-sparking tools.[2][7][13]

  • Electrostatic Discharge: Take precautionary measures against static discharge.[2][7][12][13] Ground and bond containers and receiving equipment.[2][7][13]

  • General Hygiene: Do not eat, drink, or smoke when using this product.[7][13] Wash hands thoroughly after handling.[7][13] Immediately change contaminated clothing.[12]

Storage Conditions
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[4][7][8][12]

  • Location: Store in a cool, dry place out of direct sunlight.[7] Store locked up.[7][12] Store in a well-ventilated place.[7][8]

  • Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and acid chlorides.[10]

Emergency Procedures

First Aid Measures
  • If Swallowed: Immediately call a poison center or doctor.[4][7][8][11][12] Rinse mouth.[7][9] Do not induce vomiting without advice from a poison control center.[7]

  • If on Skin (or hair): Take off immediately all contaminated clothing.[4][7][8][11][12] Rinse skin with water/shower.[4][7][8][11][12] If skin irritation occurs, get medical advice/attention.[7]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[4][8][11][12] Call a poison center or doctor.[4][8][12]

  • If in Eyes: Rinse cautiously with water for several minutes.[7][9] Remove contact lenses, if present and easy to do. Continue rinsing.[7] If eye irritation persists, get medical advice/attention.[7]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry powder, dry sand, or alcohol-resistant foam.[2]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.[2]

  • Specific Hazards: Highly flammable liquid and vapor.[2] Vapors may form explosive mixtures with air.[7]

  • Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[10]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to safe areas.[10] Wear appropriate protective equipment and clothing during clean-up.[7] Eliminate all ignition sources.[7][10]

  • Environmental Precautions: Prevent entry to sewers and public waters.[2]

  • Containment and Cleaning Up: Absorb with liquid-binding material (e.g., sand, diatomaceous earth, acid- or universal binding agents).[14] Place in appropriate containers for disposal.[14]

Logical Relationship of Hazards and Precautions

The following diagram illustrates the logical flow from the inherent hazards of this compound to the necessary handling precautions and emergency responses.

Deuteromethanol_Safety cluster_hazards Inherent Hazards cluster_precautions Handling & Storage Precautions cluster_emergency Emergency Response H1 Highly Flammable (H225) P1 Engineering Controls (Fume Hood, Ventilation) H1->P1 P3 Safe Handling Practices (Grounding, No Ignition Sources) H1->P3 P4 Proper Storage (Cool, Dry, Well-Ventilated, Tightly Sealed) H1->P4 E2 Fire-Fighting (Appropriate Extinguishing Media) H1->E2 H2 Acutely Toxic (H301, H311, H331) H2->P1 P2 Personal Protective Equipment (Gloves, Goggles, Lab Coat) H2->P2 E1 First Aid Measures (Swallowing, Skin/Eye Contact, Inhalation) H2->E1 H3 Organ Damage (H370) H3->P1 H3->P2 H3->E1 H4 Eye & Skin Irritant (H315, H319) H4->P2 H4->E1 E3 Spill Management (Containment, Cleanup)

Caption: Hazard-Precaution-Response workflow for this compound.

Experimental Protocols

While specific experimental protocols will vary depending on the application, the following general methodology should be followed when using this compound as an NMR solvent.

Sample Preparation for NMR Spectroscopy
  • Work Area Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Gather all necessary materials, including the this compound, sample, NMR tube, pipette, and waste container.

  • Personal Protective Equipment: Don appropriate PPE, including safety goggles, a lab coat, and solvent-resistant gloves.

  • Sample Dissolution: In the fume hood, carefully transfer the required amount of the sample into a clean, dry vial. Using a calibrated pipette, add the this compound to the vial to dissolve the sample.

  • Transfer to NMR Tube: Once the sample is fully dissolved, carefully transfer the solution to a clean NMR tube using a Pasteur pipette.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Waste Disposal: Dispose of any contaminated materials, such as pipette tips and vials, in the appropriate hazardous waste container.

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent to remove any residual this compound.

  • Hand Washing: After removing gloves, wash hands thoroughly with soap and water.

This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is imperative that all users consult the specific Safety Data Sheet (SDS) provided by the manufacturer before use and adhere to all institutional safety protocols.

References

A Technical Guide to Deuteromethanol for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Deuteromethanol, also known as methanol-d4 or CD3OD, is a deuterated isotopologue of methanol where the four hydrogen atoms are replaced with deuterium. This seemingly subtle isotopic substitution imparts unique physicochemical properties that make it an invaluable tool in a wide array of scientific research, particularly in the fields of nuclear magnetic resonance (NMR) spectroscopy, drug discovery and development, and metabolic flux analysis. This in-depth guide provides a comprehensive overview of the commercial availability of this compound, its key applications with detailed experimental protocols, and the fundamental principles behind its utility.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, primarily for use as an NMR solvent. The products are available in various grades of isotopic and chemical purity to suit different research needs. Below is a summary of offerings from prominent commercial suppliers.

SupplierProduct Name(s)CAS NumberIsotopic Purity (Atom % D)Chemical PurityAvailable Quantities
ARMAR Isotopes Methanol-d4811-98-3≥ 99.8High PurityVials, Bottles
Apollo Scientific Methanol-D4811-98-3>99.8>99%10ml vials (1, 5, 10 packs)
deutraMed Methanol-D₄ (CD₃OD)811-98-399%Not specifiedInquire for needs
Sigma-Aldrich (Merck) Methanol-d4811-98-399, 99.8, 99.95, 99.96≥99% (CP)Ampules, Bottles (0.5mL to 100mL)
Fisher Scientific Methanol-d4811-98-399.5, 99.6+, 99.8NMR GradeVials, AcroSeal™ Bottles (1g to 100mL)
Scharlab Methanol-d4811-98-3min. 99.8%Spectroscopy GradeGlass bottles

Key Applications and Experimental Protocols

This compound's utility extends far beyond its role as a passive solvent in NMR. Its deuterated methyl group serves as a valuable building block in organic synthesis and as a tracer in metabolic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most common application of this compound is as a solvent for NMR spectroscopy.[1] The absence of protons in the solvent molecule prevents it from overwhelming the signals of the analyte, allowing for clear and unambiguous spectral interpretation.[2]

Experimental Protocol: Standard NMR Sample Preparation

  • Solubility Test: Before using the deuterated solvent, test the solubility of the compound of interest in non-deuterated methanol in a small vial.[3]

  • Sample Weighing: For a standard ¹H NMR spectrum, weigh approximately 5-25 mg of the compound. For ¹³C NMR, a higher concentration is often required, typically as much as will dissolve to form a saturated solution.[4]

  • Dissolution: Dissolve the weighed sample in approximately 0.5-0.7 mL of this compound-d4 in a clean, dry vial.[3][4]

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube. This is crucial as suspended particles can distort the magnetic field, leading to broadened spectral lines.[4]

  • Transfer to NMR Tube: Carefully transfer the solution into a 5 mm NMR tube.[5]

  • Volume Adjustment: Ensure the solvent height in the NMR tube is approximately 4-5 cm to be within the detection range of the NMR coil.[6]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. For volatile samples, sealing the cap with parafilm is recommended.

  • Instrument Insertion: The sample is now ready for insertion into the NMR spectrometer for analysis.

Synthesis of Deuterated Compounds and Internal Standards

This compound is a key reagent for introducing deuterium into molecules, a process known as deuteration.[7] This is particularly important in drug discovery for creating deuterated versions of drug candidates to study the kinetic isotope effect or for synthesizing deuterated internal standards for quantitative mass spectrometry.[8][9]

Experimental Protocol: Synthesis of a Deuterated Drug Precursor

This protocol outlines a general procedure for the synthesis of a deuterated precursor using this compound as the source of the deuterated methyl group. The example is based on the synthesis of deuterated methyl p-toluenesulfonate.

  • Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve sodium hydroxide in water.

  • Addition of this compound: Add this compound (CD3OD) to the cooled solution.

  • Addition of Reactant: Slowly add a solution of p-toluenesulfonyl chloride in a suitable organic solvent (e.g., tetrahydrofuran) to the reaction mixture while maintaining a low temperature.

  • Reaction: Allow the reaction to proceed, typically overnight with stirring at room temperature, to ensure complete conversion.

  • Workup: After the reaction is complete, filter the mixture. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude deuterated product.

  • Characterization: Purify the product further if necessary (e.g., by chromatography) and confirm its identity and isotopic purity using NMR and mass spectrometry.

Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system.[10] Deuterated substrates, including this compound, can be used as tracers to follow the path of atoms through metabolic pathways.

Experimental Protocol: General Workflow for Metabolic Flux Analysis using a Deuterated Substrate

  • Cell Culture: Grow the cells of interest in a defined medium.

  • Isotopic Labeling: Introduce the deuterated substrate (e.g., this compound) into the culture medium. The cells will uptake and metabolize the labeled compound.

  • Quenching and Extraction: After a defined period, rapidly quench the metabolic activity of the cells, often using a cold solvent mixture (e.g., methanol/water). Extract the intracellular metabolites.

  • Sample Analysis: Analyze the extracted metabolites using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or NMR to determine the extent and position of deuterium incorporation.[10]

  • Flux Calculation: Use computational models to fit the isotopic labeling data to a metabolic network model, allowing for the calculation of intracellular metabolic fluxes.

Visualizations

Experimental Workflow: Synthesis of a Deuterated Internal Standard

Caption: Workflow for the synthesis of a deuterated internal standard using this compound.

Logical Relationship: The Kinetic Isotope Effect (KIE)

KIE cluster_reaction Reaction Coordinate start Reactants ts Transition State end Products ch_bond C-H Bond ch_ts Transition State (C-H) ch_bond->ch_ts Higher ZPE Faster Reaction (kH) cd_bond C-D Bond cd_ts Transition State (C-D) cd_bond->cd_ts Lower ZPE Slower Reaction (kD) ch_ts->end cd_ts->end caption KIE = kH / kD > 1

Caption: The kinetic isotope effect arises from differences in zero-point energy.

Experimental Workflow: NMR Sample Preparation

NMR_Prep start Start: Solid or Liquid Analyte weigh Weigh Analyte (5-25 mg for 1H) start->weigh dissolve Dissolve in this compound-d4 (0.5-0.7 mL) weigh->dissolve filter_check Solid Particles Present? dissolve->filter_check filter Filter through Glass Wool filter_check->filter Yes transfer Transfer to NMR Tube filter_check->transfer No filter->transfer adjust Adjust Volume to ~4-5 cm transfer->adjust cap Cap and Label Tube adjust->cap analyze Analyze in NMR Spectrometer cap->analyze

References

The Deuterium Revolution: A Technical Guide to the Discovery, History, and Application of Deuterated Compounds in Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of deuterium, the stable heavy isotope of hydrogen, in the early 20th century, marked a pivotal moment in our understanding of isotope effects and their profound implications across various scientific disciplines. This technical guide provides a comprehensive overview of the history of deuterated compounds, from their initial discovery and isolation to their contemporary applications in fields ranging from analytical chemistry to cutting-edge drug development. We delve into the fundamental physicochemical differences between protiated and deuterated molecules, supported by quantitative data, and provide detailed experimental protocols for key historical experiments and modern synthetic methodologies. Furthermore, this guide visualizes critical processes, including industrial-scale heavy water production, metabolic pathways traced by deuterated compounds, and the strategic workflow for the development of deuterated drugs, offering a valuable resource for researchers and professionals seeking to leverage the unique properties of deuterium in their work.

The Dawn of a New Isotope: Discovery and Early History

The journey into the world of deuterated compounds began with the discovery of deuterium itself. In 1931, American chemist Harold Urey, along with his colleagues Ferdinand Brickwedde and George Murphy, provided the first definitive evidence for the existence of a hydrogen isotope with a mass of 2.[1] Urey's work, which earned him the Nobel Prize in Chemistry in 1934, was built upon the theoretical predictions of isotopes and the subtle anomalies observed in the atomic weight of hydrogen.[1]

Urey's Spectroscopic Discovery (1931)

Urey's experiment was a masterful application of spectroscopy and cryogenics. The core of his methodology was to concentrate the heavier isotope of hydrogen by the fractional distillation of liquid hydrogen.

Experimental Protocol: Urey's Discovery of Deuterium

  • Liquefaction of Hydrogen: Gaseous hydrogen was liquefied to enable fractional distillation at extremely low temperatures.

  • Fractional Distillation: A large volume of liquid hydrogen was slowly evaporated. The vapor, enriched in the lighter protium (¹H), was drawn off, leaving a residue increasingly concentrated in the heavier deuterium (²H).

  • Spectroscopic Analysis: The remaining concentrated hydrogen sample was subjected to atomic spectroscopy. Urey and his team observed faint satellite lines in the Balmer series of the hydrogen spectrum, precisely at the wavelengths predicted for an isotope with a mass of 2. This provided the first conclusive proof of deuterium's existence.

Lewis's Isolation of Pure Heavy Water (1933)

Following Urey's discovery, Gilbert N. Lewis, another prominent American chemist, was the first to isolate a macroscopic sample of pure heavy water (D₂O) in 1933.[1][2] His method of choice was the electrolysis of water.[3][4]

Experimental Protocol: Lewis's Electrolytic Concentration of Heavy Water

  • Electrolysis Setup: An electrolytic cell was prepared with an aqueous solution of potassium hydroxide (as an electrolyte to conduct electricity).

  • Prolonged Electrolysis: An electric current was passed through the water for an extended period. The lighter protium is more readily liberated as hydrogen gas at the cathode than the heavier deuterium.

  • Iterative Concentration: As the electrolysis proceeded, the remaining water became progressively enriched in heavy water. This enriched water was then used as the starting material for subsequent rounds of electrolysis.

  • Purification: Through this iterative process, Lewis was able to produce a sample of nearly pure heavy water, allowing for the first investigations into its unique physical and chemical properties.[4]

The Physicochemical Impact of a Single Neutron

The seemingly minor addition of a neutron to the hydrogen nucleus results in significant and measurable differences in the physical and chemical properties of deuterated compounds compared to their protiated counterparts. These differences are the foundation of their diverse applications.

Physical Properties

The doubling of the mass of the hydrogen atom leads to notable changes in bulk physical properties. The most well-documented of these is the difference between light water (H₂O) and heavy water (D₂O).

Table 1: Comparison of Physical Properties of Light Water (H₂O) and Heavy Water (D₂O)

PropertyLight Water (H₂O)Heavy Water (D₂O)
Molar Mass ( g/mol )18.01520.028
Density at 20°C (g/mL)0.9981.105
Melting Point (°C)0.003.82
Boiling Point (°C)100.00101.42
Viscosity at 20°C (mPa·s)1.0021.247
pH of neutral water at 25°C7.007.43 (pD)
The Carbon-Deuterium Bond and the Kinetic Isotope Effect

At the molecular level, the most significant consequence of deuterium substitution is the strengthening of the covalent bond it forms, most notably the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is due to the lower zero-point vibrational energy of the heavier C-D bond.

Table 2: Comparison of Bond Dissociation Energies (BDE) for C-H and C-D Bonds

Bond TypeBDE (kJ/mol)
C-H~413
C-D~421

Note: BDE values can vary depending on the specific molecular environment.

This stronger C-D bond is the basis for the Kinetic Isotope Effect (KIE) , a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes.[5] For reactions where the cleavage of a C-H bond is the rate-determining step, the substitution of hydrogen with deuterium can significantly slow down the reaction rate.[5]

Table 3: Representative Deuterium Kinetic Isotope Effects (kH/kD) in Organic Reactions

Reaction TypeExamplekH/kD
OxidationCytochrome P450-mediated metabolism2-10
EliminationE2 dehydrohalogenation3-8
EnolizationBase-catalyzed ketonization4-7

Industrial Production of Heavy Water: The Girdler-Sulfide Process

The demand for heavy water as a neutron moderator in nuclear reactors spurred the development of industrial-scale production methods. The most significant of these is the Girdler-Sulfide (GS) process.[6] This is a bithermal, dual-temperature chemical exchange process that exploits the temperature-dependent equilibrium of deuterium between water and hydrogen sulfide.[6][7]

Girdler_Sulfide_Process cluster_cold_tower Cold Tower (30°C) cluster_hot_tower Hot Tower (130°C) CT Sieve Trays H2S_Gas H₂S Gas Loop CT->H2S_Gas D-enriched H₂S HeatExchanger Heat Exchanger CT->HeatExchanger D-enriched H₂O HT Sieve Trays HT->CT D-depleted H₂S DepletedWater Depleted Water Out HT->DepletedWater D-depleted H₂O FeedWater Natural Water Feed FeedWater->CT H₂O (liquid) EnrichedWater Enriched Water to next stage H2S_Gas->HT H₂S (gas) HeatExchanger->HT HeatExchanger->EnrichedWater To further enrichment stages

Caption: A simplified flow diagram of the Girdler-Sulfide process for heavy water production.

Modern Applications of Deuterated Compounds

The unique properties of deuterated compounds have made them invaluable tools in a wide array of scientific applications.

Deuterated Solvents in NMR Spectroscopy

In Nuclear Magnetic Resonance (NMR) spectroscopy, the signal from the hydrogen atoms in the solvent can overwhelm the signals from the analyte. The use of deuterated solvents, in which most of the protons are replaced with deuterium, minimizes the solvent signal, allowing for clear observation of the analyte's proton NMR spectrum.[8][9] Deuterium's different resonance frequency also allows it to be used as a "lock" signal to stabilize the magnetic field during the experiment.[10]

Tracing Metabolic Pathways

Deuterated compounds serve as excellent non-radioactive tracers for studying metabolic pathways. For example, by introducing deuterated glucose into a biological system, researchers can track the incorporation of deuterium into various downstream metabolites, providing a detailed map of metabolic fluxes.

Glucose_Metabolism Deuterated_Glucose Deuterated Glucose (D-Glucose) Glycolysis Glycolysis Deuterated_Glucose->Glycolysis Pyruvate Pyruvate-D Glycolysis->Pyruvate Pentose_Phosphate_Pathway Pentose Phosphate Pathway Glycolysis->Pentose_Phosphate_Pathway TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Fatty_Acids Fatty Acids-D Pyruvate->Fatty_Acids Amino_Acids Amino Acids-D TCA_Cycle->Amino_Acids Nucleotides Nucleotides-D Pentose_Phosphate_Pathway->Nucleotides

Caption: Tracing the metabolic fate of deuterated glucose through major biosynthetic pathways.

Deuterated Drugs in Pharmaceutical Development

The application of the kinetic isotope effect in drug design has led to the development of deuterated drugs. By strategically replacing hydrogen with deuterium at metabolically vulnerable sites in a drug molecule, it is possible to slow down its metabolism.[11][12] This can lead to an improved pharmacokinetic profile, such as a longer half-life, reduced dosing frequency, and potentially a better safety profile by minimizing the formation of toxic metabolites.[11]

The first deuterated drug to receive FDA approval was deutetrabenazine (Austedo®) in 2017, a treatment for chorea associated with Huntington's disease.[11]

Table 4: Pharmacokinetic Comparison of Tetrabenazine and Deutetrabenazine

ParameterTetrabenazineDeutetrabenazine
Active Metabolites α- and β-dihydrotetrabenazined₆-α- and d₆-β-dihydrotetrabenazine
Half-life of active metabolites ~4-8 hours~9-11 hours
Dosing Frequency 2-3 times dailyTwice daily

Data is approximate and can vary between individuals.

The development of a deuterated drug follows a structured workflow, leveraging the known properties of an existing drug to create an improved therapeutic.

Deuterated_Drug_Development cluster_preclinical Preclinical Development cluster_clinical Clinical Development Identify_Candidate Identify Protiated Drug Candidate Metabolic_Profiling Metabolic Profiling (Identify 'soft spots') Identify_Candidate->Metabolic_Profiling Deuteration_Strategy Design Deuteration Strategy Metabolic_Profiling->Deuteration_Strategy Synthesis Synthesize Deuterated Analogues Deuteration_Strategy->Synthesis In_Vitro_Screening In Vitro Screening (KIE, Potency) Synthesis->In_Vitro_Screening Animal_Studies Animal Pharmacokinetic Studies In_Vitro_Screening->Animal_Studies Phase_I Phase I Clinical Trials (Safety, PK) Animal_Studies->Phase_I Phase_II Phase II Clinical Trials (Efficacy, Dosing) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Large-scale Efficacy) Phase_II->Phase_III Regulatory_Approval Regulatory Approval (e.g., FDA) Phase_III->Regulatory_Approval

Caption: A generalized workflow for the discovery and development of a deuterated drug.

Synthesis of Deuterated Compounds

The synthesis of deuterated compounds for research and pharmaceutical applications requires specific methodologies.

Experimental Protocol: General Synthesis of Deuterated Chloroform (CDCl₃)

Deuterated chloroform is a widely used solvent in NMR spectroscopy. A common laboratory-scale synthesis involves the haloform reaction.

  • Reaction Setup: A reaction flask is charged with acetone and heavy water (D₂O).

  • Addition of Base: A solution of sodium hypochlorite (bleach) is added dropwise to the acetone/D₂O mixture while stirring and cooling in an ice bath. The base promotes the exchange of the acidic α-protons of acetone with deuterium from the heavy water.

  • Haloform Reaction: The perdeuterated acetone then undergoes the haloform reaction with the hypochlorite, cleaving to form deuterated chloroform (CDCl₃) and sodium acetate.

  • Purification: The resulting CDCl₃ is separated from the aqueous layer. It is then washed, dried over a drying agent (e.g., anhydrous calcium chloride), and purified by distillation to yield high-purity deuterated chloroform.

More advanced and site-specific deuteration methods are employed for the synthesis of complex active pharmaceutical ingredients, often involving transition-metal-catalyzed H-D exchange reactions.[13]

Conclusion and Future Outlook

From a spectroscopic curiosity to a cornerstone of modern drug design, the journey of deuterated compounds has been remarkable. The fundamental principles of the kinetic isotope effect are now being strategically applied to create safer and more effective medicines. As our understanding of metabolic pathways deepens and synthetic methodologies become more sophisticated, the potential for innovative applications of deuterium in science and medicine will undoubtedly continue to expand. The "deuterium revolution" in drug development is still in its early stages, with a growing pipeline of deuterated drug candidates under investigation, promising a new wave of improved therapeutics for a wide range of diseases.[14]

References

Deuteromethanol: A Cosmic Fingerprint in Chemical Evolution and a Modern Tool for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Executive Summary

Deuteromethanol (CH₂DOH, CHD₂OH, CD₃OH, and CH₃OD), the isotopically substituted counterpart of methanol, plays a pivotal role in our understanding of chemical evolution, from the frigid depths of interstellar clouds to the origins of prebiotic molecules. Its enhanced abundance in star-forming regions serves as a crucial tracer for the physical and chemical conditions prevailing during the birth of stars and planetary systems. Beyond its cosmic significance, the unique properties imparted by deuterium substitution have positioned deuterated molecules, with this compound as a key synthetic precursor, at the forefront of modern pharmaceutical development. This technical guide provides a comprehensive overview of the role of this compound in chemical evolution, details the experimental protocols for its study, presents key quantitative data, and explores its applications in the pharmaceutical industry.

The Role of this compound in Chemical Evolution

The study of deuterated molecules, or isotopologues, provides a powerful tool for investigating the physical and chemical history of the universe. Deuterium, a stable isotope of hydrogen, was primarily formed in the Big Bang. Its abundance relative to hydrogen is a key parameter in cosmological models. In the cold, dense environments of interstellar clouds, deuterium fractionation, the enrichment of deuterium in certain molecules beyond the cosmic D/H ratio, becomes highly efficient. Methanol, being one of the most abundant complex organic molecules (COMs) on the icy mantles of interstellar dust grains, is a prime candidate for studying this phenomenon.

This compound is predominantly formed on the surfaces of these icy grains through the hydrogenation (and deuteration) of carbon monoxide (CO). The observed high deuteration fractions in methanol from prestellar cores and protostars indicate that it is inherited from these early, cold phases of star formation. The relative abundances of the different this compound isotopologues, particularly the CH₂DOH/CH₃OD ratio, are sensitive to the temperature and density of the formation environment, making them valuable chemical clocks and thermometers of the star-formation process.

Experimental Protocols in Laboratory Astrochemistry

To unravel the formation pathways of this compound in interstellar environments, researchers employ sophisticated laboratory techniques that simulate the conditions of deep space. These experiments are crucial for validating theoretical models and interpreting astronomical observations.

Ultra-High Vacuum (UHV) Chamber Experiments

The core of laboratory astrochemistry is the ultra-high vacuum (UHV) chamber, which mimics the low-pressure conditions of interstellar space (typically below 10⁻¹⁰ mbar).

Methodology:

  • Substrate Preparation: A substrate, analogous to an interstellar dust grain (e.g., a gold-plated copper or an amorphous silicate surface), is cooled to cryogenic temperatures (10-20 K) using a closed-cycle helium cryostat.

  • Ice Mantle Formation: A mixture of gases, primarily H₂O and CO, is introduced into the chamber and allowed to deposit onto the cold substrate, forming an amorphous ice layer that simulates an interstellar ice mantle.

  • Co-deposition of Reactants: Beams of atomic hydrogen (H) and deuterium (D) are generated, often using microwave or radio-frequency plasma sources, and are co-deposited with CO onto the ice surface. The relative fluxes of H and D can be precisely controlled to mimic different interstellar conditions.

  • In-situ Analysis: The chemical changes on the ice surface are monitored in real-time using techniques like Reflection Absorption Infrared Spectroscopy (RAIRS) or Fourier-Transform Infrared Spectroscopy (FTIR). These methods allow for the identification and quantification of newly formed molecules, including this compound.

Temperature Programmed Desorption (TPD)

TPD is a powerful technique used to study the desorption kinetics and binding energies of molecules on a surface.

Methodology:

  • Sample Preparation: Following the co-deposition experiment in the UHV chamber, the substrate with the newly formed ice mantle is slowly and linearly heated.

  • Desorption and Detection: As the temperature increases, different molecular species desorb from the surface at characteristic temperatures related to their binding energies. A Quadrupole Mass Spectrometer (QMS) is used to detect the desorbing molecules, providing information on their identity and the amount desorbed as a function of temperature.

  • Data Analysis: The resulting TPD spectrum (desorption rate vs. temperature) can be analyzed to determine the binding energies of this compound and other species to the ice surface, providing crucial data for astrochemical models.

Quantitative Data on this compound

The following tables summarize key quantitative data related to this compound from observational and experimental studies.

Table 1: Deuteration Ratios of Methanol in Star-Forming Regions

Astronomical SourceType[CH₂DOH]/[CH₃OH] Ratio[CH₃OD]/[CH₃OH] Ratio[CH₂DOH]/[CH₃OD] RatioReference(s)
NGC 6334IHigh-Mass Star-Forming Region0.03% - 0.34%0.27% - 1.07%< 1[1]
Orion KLHigh-Mass Star-Forming Region~0.1%-0.7 - 1.5[2]
Low-Mass Protostars (avg.)Low-Mass Star-Forming Region> a few %-> 3, up to >10[2]
Prestellar Cores (e.g., L1544)Prestellar Core~ a few %-≥ 10 (predicted)[2][3][4]

Table 2: Experimental Binding Energies of Methanol Isotopologues

MoleculeSurfaceBinding Energy (K)TechniqueReference(s)
CH₃OHAmorphous Solid Water (ASW)~4000 - 5500TPD[5]
CH₃OHCrystalline Ice~5770TPD
CH₂DOHAmorphous Solid Water (ASW)Similar to CH₃OHAssumed in models[3]
CH₃ODAmorphous Solid Water (ASW)Similar to CH₃OHAssumed in models[3]

Visualizing this compound Formation and Experimental Workflows

Formation Pathways of this compound on Interstellar Ices

The following diagram illustrates the primary proposed pathways for the formation of CH₂DOH and CH₃OD on the surface of interstellar ice grains.

G cluster_0 Methyl Group Deuteration (CH₂DOH) cluster_1 Hydroxyl Group Deuteration (CH₃OD) CO CO H₂CO H₂CO CO->H₂CO + H/D CH₃O/CH₂OH CH₃O/CH₂OH H₂CO->CH₃O/CH₂OH + H/D CH₃OH CH₃OH CH₃O/CH₂OH->CH₃OH + H CH₂OH_rad CH₂OH_rad CH₃OH->CH₂OH_rad + H/D (abstraction) CH₂DOH CH₂DOH CH₂OH_rad->CH₂DOH + D (addition) CO_2 CO_2 H₂CO_2 H₂CO_2 CO_2->H₂CO_2 + H/D CH₃O/CH₂OH_2 CH₃O/CH₂OH_2 H₂CO_2->CH₃O/CH₂OH_2 + H/D CH₃OH_2 CH₃OH_2 CH₃O/CH₂OH_2->CH₃OH_2 + H CH₃OD CH₃OD CH₃OH_2->CH₃OD H-D exchange with HDO/D₂O (warming)

Caption: Formation pathways of CH₂DOH and CH₃OD on interstellar ices.
Experimental Workflow for Laboratory Astrochemistry

This diagram outlines the typical workflow for a laboratory experiment simulating the formation of this compound on interstellar ice analogs.

G UHV Chamber Preparation UHV Chamber Preparation Substrate Cooling (10-20 K) Substrate Cooling (10-20 K) UHV Chamber Preparation->Substrate Cooling (10-20 K) Ice Mantle Deposition (H₂O, CO) Ice Mantle Deposition (H₂O, CO) Substrate Cooling (10-20 K)->Ice Mantle Deposition (H₂O, CO) Co-deposition (H, D atoms) Co-deposition (H, D atoms) Ice Mantle Deposition (H₂O, CO)->Co-deposition (H, D atoms) In-situ Analysis (RAIRS/FTIR) In-situ Analysis (RAIRS/FTIR) Co-deposition (H, D atoms)->In-situ Analysis (RAIRS/FTIR) Temperature Programmed Desorption (TPD) Temperature Programmed Desorption (TPD) In-situ Analysis (RAIRS/FTIR)->Temperature Programmed Desorption (TPD) Data Acquisition (QMS) Data Acquisition (QMS) Temperature Programmed Desorption (TPD)->Data Acquisition (QMS) Data Analysis Data Analysis Data Acquisition (QMS)->Data Analysis Results Results Data Analysis->Results

Caption: Experimental workflow for laboratory astrochemistry studies.

This compound in Pharmaceutical Research and Drug Development

The interest in this compound for the pharmaceutical industry is twofold: its direct use as a solvent and its role as a key building block in the synthesis of deuterated drugs.

This compound as a Synthetic Precursor

Deuterated pharmaceuticals are molecules where one or more hydrogen atoms have been replaced by deuterium. This seemingly minor substitution can have profound effects on a drug's metabolic profile due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This can lead to:

  • Improved Pharmacokinetics: Slower metabolism can result in a longer drug half-life, allowing for less frequent dosing.[3]

  • Reduced Toxicity: By blocking or slowing the formation of toxic metabolites, deuteration can improve the safety profile of a drug.

  • Enhanced Efficacy: A more stable drug can maintain its therapeutic concentration for longer, potentially leading to improved efficacy.

This compound (specifically CD₃OD and CD₃OH) is a fundamental and often cost-effective starting material for introducing deuterated methyl groups into drug candidates.[6] The trideuteromethyl group is of particular interest as methylation is a common strategy in drug design to improve properties like potency and metabolic stability.

Isotopic Labeling in Drug Discovery

Isotopically labeled compounds, including those synthesized using this compound, are invaluable tools in drug discovery and development.[1][2] They are used in:

  • Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Tracing the fate of a drug candidate in a biological system.[1]

  • Mechanism of Action Studies: Elucidating how a drug interacts with its target.

  • Quantitative Analysis: Using deuterated compounds as internal standards in mass spectrometry-based assays for accurate quantification of the non-deuterated drug.

Conclusion

This compound stands at a fascinating intersection of astrophysics, chemistry, and pharmacology. In the realm of chemical evolution, it provides a unique window into the conditions and processes that govern the formation of organic molecules in the cosmos, offering clues to our own origins. For researchers and professionals in drug development, the principles of deuterium substitution, exemplified by the use of this compound as a synthetic precursor, offer a powerful strategy to design safer and more effective medicines. The continued study of this compound, both in the vastness of space and in the laboratory, promises to yield further insights into the fundamental processes of molecular creation and the innovative design of future therapeutics.

References

A Deep Dive into the Fundamental Differences Between Deuteromethanol and Methanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the core distinctions between deuteromethanol (CD₃OD) and methanol (CH₃OH), tailored for researchers, scientists, and professionals in drug development. By elucidating the nuanced yet significant impact of isotopic substitution, this document serves as a critical resource for leveraging the unique properties of deuterated compounds in advanced scientific applications.

Introduction: The Subtle Distinction with Profound Implications

Methanol, a simple alcohol, is a cornerstone of the chemical industry and a ubiquitous solvent in laboratory settings. This compound, its isotopologue, is not merely a heavier version. The substitution of protium ('H) with deuterium ('D')—an isotope of hydrogen possessing an additional neutron—introduces fundamental changes in the molecule's physical, chemical, and spectroscopic properties. These differences, rooted in the mass disparity between the two isotopes, give rise to phenomena such as the kinetic isotope effect (KIE), altered vibrational frequencies, and distinct spectroscopic signatures. Understanding these disparities is paramount for applications ranging from mechanistic studies and NMR spectroscopy to the strategic design of deuterated drugs with enhanced metabolic stability.

Structural and Physical Property Differences

The primary structural difference lies in the atomic composition of the methyl and hydroxyl groups. In fully deuterated methanol (Methanol-d₄ or CD₃OD), all four hydrogen atoms are replaced by deuterium. This seemingly minor alteration leads to measurable changes in the molecule's physical properties due to the greater mass of deuterium.

Table 1: Comparison of Physical Properties of Methanol and this compound

PropertyMethanol (CH₃OH)This compound (CD₃OD)
Molecular Weight ( g/mol ) 32.0436.07[1]
Boiling Point (°C) 64.765.4[2]
Melting Point (°C) -97.6-98[1]
Density (g/mL at 25°C) 0.7920.888[1][2]
Refractive Index (n20/D) 1.32841.326

The increased molecular weight of this compound directly contributes to its higher density. The variations in boiling and melting points, though slight, are consequences of the altered intermolecular forces stemming from differences in vibrational frequencies and zero-point energies.

Figure 1: Structural comparison of Methanol and this compound.

Spectroscopic Distinctions: A Fingerprint of Isotopic Substitution

The change in mass significantly impacts the vibrational modes of the molecule, leading to distinct signatures in various spectroscopic techniques.

Vibrational (Infrared) Spectroscopy

The C-D and O-D bonds in this compound are stronger and vibrate at lower frequencies compared to the corresponding C-H and O-H bonds in methanol. This is a direct consequence of the increased reduced mass of the C-D and O-D systems.

Table 2: Comparison of Key Vibrational Frequencies (cm⁻¹) of Methanol and this compound

Vibrational ModeMethanol (CH₃OH)This compound (CD₃OD)
O-H/O-D Stretch ~3681~2700
C-H/C-D Stretch ~2844, 2945, 2977~2078, 2226
CH₃/CD₃ Bend ~1455, 1477~1050, 1120
C-O Stretch ~1033~1000
O-H/O-D Bend ~1345~980

Note: Frequencies can vary slightly based on the phase (gas, liquid, solid) and solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, deuterated solvents like this compound are used to avoid large solvent signals that would otherwise obscure the signals from the analyte. The deuterium nucleus (²H) has a different gyromagnetic ratio and resonates at a much different frequency than the proton (¹H). In the ¹H NMR spectrum of a sample dissolved in CD₃OD, a small residual peak from the partially protonated solvent (CHD₂OD) is often observed as a quintet around 3.31 ppm. In contrast, the ¹H NMR spectrum of methanol shows a quartet for the hydroxyl proton and a doublet for the methyl protons (in the absence of exchange).

In ¹³C NMR, the carbon atom in CD₃OD is coupled to three deuterium atoms, resulting in a septet centered around 49.0 ppm.

Table 3: Typical NMR Chemical Shifts (ppm) and Multiplicities

NucleusMethanol (CH₃OH)This compound (CD₃OD) (Residual Peaks)
¹H NMR (Methyl) ~3.4 (quartet, coupled to OH)~3.31 (quintet, -CHD₂)
¹H NMR (Hydroxyl) ~4.8 (doublet, coupled to CH₃)~4.87 (singlet, -OD)
¹³C NMR ~49.9~49.0 (septet)
Mass Spectrometry

The most apparent difference in the mass spectrum is the molecular ion peak. For methanol, the M+ peak is at m/z 32, while for this compound (CD₃OD), it is at m/z 36.[3] The fragmentation patterns also differ due to the different bond strengths. A prominent peak in the mass spectrum of methanol is at m/z 31, corresponding to the loss of a hydrogen atom ([CH₂OH]⁺).[3] In this compound, the analogous fragment ([CD₂OD]⁺) would be at m/z 34, resulting from the loss of a deuterium atom.

The Kinetic Isotope Effect (KIE): A Tool for Mechanistic Elucidation

The most significant chemical difference arising from deuteration is the Kinetic Isotope Effect (KIE). The C-D bond is stronger and has a lower zero-point energy than the C-H bond. Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when a C-D bond must be broken instead. This is known as a primary KIE and is expressed as the ratio of the rate constants (kH/kD).

For the oxidation of methanol, where a C-H bond is cleaved in the rate-determining step, a significant primary KIE is observed. This effect is a powerful tool for studying reaction mechanisms.

Figure 2: Experimental workflow for determining the Kinetic Isotope Effect.

Applications in Drug Development

The KIE is of paramount importance in drug development. Many drug molecules are metabolized by enzymes, such as cytochrome P450, through reactions that involve the cleavage of C-H bonds. By selectively replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of metabolism can be significantly slowed. This "deuterium switch" can lead to:

  • Improved Pharmacokinetics: A longer drug half-life, allowing for less frequent dosing and improved patient compliance.

  • Reduced Toxic Metabolites: Slower metabolism can decrease the formation of potentially toxic byproducts.

  • Increased Efficacy: Maintaining therapeutic drug concentrations for longer periods can enhance the drug's effectiveness.

Deucravacitinib, an FDA-approved drug for psoriasis, is a prime example of a de novo deuterated drug designed to have improved pharmacokinetic properties.

Figure 3: Impact of deuteration on drug metabolism.

Experimental Protocols

Synthesis of this compound (CD₃OD)

A common industrial method for producing this compound involves the catalytic reaction of carbon monoxide with deuterium gas.

  • Reactants: Carbon monoxide (CO) and Deuterium gas (D₂).

  • Catalyst: A mixture of copper and zinc oxides, often with a promoter like alumina.

  • Conditions: High pressure (5-10 MPa) and elevated temperature (250-300 °C).

  • Procedure:

    • A mixture of CO and D₂ gas is passed over the heated catalyst bed in a high-pressure reactor.

    • The resulting gas mixture, containing this compound, is cooled to condense the product.

    • The crude this compound is then purified by distillation to achieve high isotopic purity.[1][4][5]

Determination of Kinetic Isotope Effect for Alcohol Dehydrogenase

This protocol outlines a general method for determining the KIE for the oxidation of methanol versus this compound by alcohol dehydrogenase (ADH).

  • Materials:

    • Yeast or equine liver alcohol dehydrogenase (ADH)

    • NAD⁺ (cofactor)

    • Methanol (CH₃OH)

    • This compound (CD₃OD)

    • Buffer solution (e.g., phosphate buffer, pH 7.5)

    • UV-Vis spectrophotometer

  • Procedure:

    • Prepare separate reaction mixtures in cuvettes containing the buffer, NAD⁺, and either methanol or this compound.

    • Initiate the reaction by adding a small amount of ADH to each cuvette.

    • Monitor the increase in absorbance at 340 nm over time. This corresponds to the formation of NADH.

    • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

    • Calculate the rate constants for the oxidation of methanol (kH) and this compound (kD).

    • The KIE is then calculated as the ratio kH/kD.

Safety and Handling

Both methanol and this compound are flammable and toxic. Ingestion, inhalation, or skin absorption can lead to serious health effects, including blindness and death. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

Conclusion

The fundamental differences between this compound and methanol, while originating from a simple isotopic substitution, have far-reaching consequences in chemistry, biology, and pharmacology. The altered physical properties, distinct spectroscopic signatures, and, most importantly, the kinetic isotope effect, make this compound an invaluable tool for researchers. A thorough understanding of these differences is essential for its effective application in elucidating reaction mechanisms, as a superior solvent in NMR spectroscopy, and in the innovative design of next-generation pharmaceuticals.

References

The Deuterium Kinetic Isotope Effect: A Mechanistic Probe in Drug Discovery and Development, Featuring Deuteromethanol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to the Kinetic Isotope Effect

The kinetic isotope effect (KIE) is a powerful tool in the study of reaction mechanisms, providing insight into the rate-determining step of a chemical transformation. It is defined as the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its isotopes. The magnitude of the KIE is expressed as the ratio of the rate constant of the reaction with the lighter isotope (k_light) to the rate constant of the reaction with the heavier isotope (k_heavy). For the substitution of protium (¹H) with deuterium (²H or D), the KIE is expressed as kH/kD.

The underlying principle of the KIE lies in the difference in zero-point vibrational energy between bonds to different isotopes. A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower zero-point energy than a corresponding carbon-protium (C-H) bond. Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate for the deuterated compound. This effect is most pronounced when the bond to the isotope is broken or formed in the rate-determining step of the reaction, a phenomenon known as a primary kinetic isotope effect . Typical primary KIEs for C-H bond cleavage range from 2 to 8.

Conversely, secondary kinetic isotope effects are observed when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-limiting step. These effects are generally smaller than primary KIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1), providing valuable information about changes in hybridization or the steric environment of the isotopically labeled position during the reaction.

In the realm of drug development, the deuterium KIE is of particular interest. By strategically replacing hydrogen atoms with deuterium at metabolically labile positions in a drug molecule, it is possible to slow down its rate of metabolism. This can lead to improved pharmacokinetic properties, such as a longer half-life and increased exposure, potentially resulting in enhanced efficacy and a better safety profile.

This technical guide will provide an in-depth exploration of the kinetic isotope effect with a specific focus on deuteromethanol, a simple yet illustrative model for understanding this fundamental concept. We will delve into a case study involving the enzymatic oxidation of methanol, present quantitative data, detail experimental protocols for measuring the KIE, and provide visualizations of the reaction mechanism.

Case Study: PQQ-Dependent Methanol Dehydrogenase

A compelling example of the kinetic isotope effect in a biologically relevant system is the oxidation of methanol to formaldehyde catalyzed by the enzyme PQQ-dependent methanol dehydrogenase (MDH).[1][2] This enzyme, found in methylotrophic bacteria, utilizes a pyrroloquinoline quinone (PQQ) cofactor and a calcium ion in its active site to facilitate the reaction.[3] The oxidation of methanol is a critical step in the carbon metabolism of these organisms.[4]

The reaction involves the transfer of a hydride from the methyl group of methanol to the PQQ cofactor, making it an excellent system for studying the primary kinetic isotope effect of deuterium substitution on the methyl group of methanol (CH₃OH vs. CD₃OD).

Data Presentation

The kinetic isotope effect for the MDH-catalyzed oxidation of methanol has been studied under various conditions, particularly investigating the influence of different activators and electron acceptors on the reaction rate. The following tables summarize key kinetic parameters obtained from steady-state kinetic analyses, comparing the reactivity of methanol (CH₃OH) and this compound (CD₃OD).

Table 1: Steady-State Kinetic Parameters for the Oxidation of Methanol and this compound by PQQ-Dependent Methanol Dehydrogenase with Ammonium as an Activator. [5]

SubstrateActivator (NH₄⁺) Conc. (mM)K_m (mM)V_max (µmol/min/mg)k_cat/K_m (M⁻¹s⁻¹)kH/kD
CH₃OH10.051.24.0 x 10⁵15
CD₃OD10.100.081.3 x 10⁴
CH₃OH100.032.51.4 x 10⁶10
CD₃OD100.060.257.0 x 10⁴
CH₃OH500.081.83.8 x 10⁵5
CD₃OD500.150.364.0 x 10⁴

Table 2: Kinetic Isotope Effect on the Oxidation of Methanol by PQQ-Dependent Methanol Dehydrogenase with Glycine Ethyl Ester (GEE) as an Activator. [5]

Activator (GEE) Conc. (mM)Electron Acceptor (PES) Conc. (mM)kH/kD
10.13.7
11.02.5
40.12.8
41.02.0
400.11.5
401.01.2

PES: Phenazine ethosulfate, an artificial electron acceptor.

The data clearly demonstrates a significant primary kinetic isotope effect for the oxidation of this compound, with kH/kD values ranging from 1.2 to as high as 15 depending on the reaction conditions.[5] This large KIE indicates that the cleavage of the C-H (or C-D) bond is the rate-determining step in the reaction mechanism. The variation in the KIE with the concentration of activators and electron acceptors suggests a complex interplay of substrate binding, activation, and electron transfer steps in the overall catalytic cycle.[6][7]

Experimental Protocols

The determination of the kinetic isotope effect for the MDH-catalyzed oxidation of this compound involves careful steady-state kinetic measurements. The following is a detailed methodology based on established protocols for this enzyme system.[7]

Protocol: Steady-State Kinetic Analysis of Methanol Dehydrogenase with Methanol and this compound

1. Materials and Reagents:

  • PQQ-dependent methanol dehydrogenase (MDH) from Methylophilus methylotrophus (purified)

  • Methanol (CH₃OH), anhydrous

  • This compound (CD₃OD), 99.5 atom % D

  • Ammonium sulfate ((NH₄)₂SO₄) or Glycine ethyl ester (GEE) as an activator

  • Phenazine ethosulfate (PES) as an artificial electron acceptor

  • 2,6-Dichlorophenolindophenol (DCPIP) as a terminal electron acceptor

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 9.0)

  • Spectrophotometer capable of measuring absorbance changes at 600 nm

2. Enzyme Assay:

  • Prepare a stock solution of the buffer at the desired pH (e.g., pH 9.0).

  • Prepare stock solutions of methanol, this compound, activator (ammonium sulfate or GEE), PES, and DCPIP in the buffer.

  • The standard assay mixture (e.g., 1 mL final volume) should contain:

    • 50 mM Tris-HCl buffer, pH 9.0

    • Desired concentration of activator (e.g., 1 mM to 50 mM (NH₄)₂SO₄)

    • Desired concentration of PES (e.g., 0.1 mM to 1.0 mM)

    • 100 µM DCPIP

    • Varying concentrations of either methanol or this compound (e.g., 0.01 mM to 1.0 mM)

  • Pre-incubate the assay mixture (without the enzyme) at a constant temperature (e.g., 25 °C) for 5 minutes in a cuvette.

  • Initiate the reaction by adding a small, known amount of the purified MDH enzyme to the cuvette.

  • Immediately monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.

  • Record the initial rate of the reaction (the linear portion of the absorbance vs. time plot).

3. Data Analysis:

  • Convert the rate of change of absorbance to the rate of reaction (µmol/min) using the molar extinction coefficient of DCPIP at 600 nm.

  • Plot the initial reaction rates against the substrate concentration (methanol or this compound) for each set of activator and PES concentrations.

  • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters V_max (maximum velocity) and K_m (Michaelis constant) for both CH₃OH and CD₃OD.

  • The kinetic isotope effect (kH/kD) can be calculated as the ratio of the V_max/K_m values for methanol and this compound: kH/kD = (V_max/K_m)CH₃OH / (V_max/K_m)CD₃OD

Mandatory Visualization

Reaction Mechanism of PQQ-Dependent Methanol Dehydrogenase

The catalytic cycle of PQQ-dependent methanol dehydrogenase involves several key steps, including substrate binding, proton abstraction, hydride transfer, and product release. The following diagram illustrates the proposed mechanism.

MDH_Mechanism E_PQQ E-PQQ (Enzyme-Cofactor Complex) E_PQQ_MeOH E-PQQ-CH₃OH (Michaelis Complex) E_PQQH_CH2OH E-PQQH⁻-CH₂OH⁺ (Alkoxide Intermediate) E_PQQ_MeOH->E_PQQH_CH2OH Proton Abstraction (Base) E_PQQH2_CH2O E-PQQH₂-CH₂O (Reduced Cofactor-Product Complex) E_PQQH_CH2OH->E_PQQH2_CH2O Hydride Transfer (Rate-Determining Step) E_PQQH2 E-PQQH₂ E_PQQH2_CH2O->E_PQQH2 Formaldehyde Formaldehyde (CH₂O) E_PQQH2_CH2O->Formaldehyde Product Release E_PQQ_H E-PQQH• (Semiquinone) E_PQQH2->E_PQQ_H First Electron Transfer H_plus H⁺ E_PQQH2->H_plus Acceptor1_red Electron Acceptor (red) E_PQQH2->Acceptor1_red E_PQQ_H->E_PQQ Second Electron Transfer E_PQQ_H->H_plus Acceptor2_red Electron Acceptor (red) E_PQQ_H->Acceptor2_red Methanol Methanol (CH₃OH) Methanol->E_PQQ_MeOH Substrate Binding Base Active Site Base (e.g., Asp) e_minus1 e⁻ e_minus2 e⁻ Acceptor1 Electron Acceptor (ox) Acceptor2 Electron Acceptor (ox)

Caption: Proposed reaction mechanism for PQQ-dependent methanol dehydrogenase.

Experimental Workflow for KIE Determination

The following diagram outlines the logical flow of the experimental procedure for determining the kinetic isotope effect.

KIE_Workflow Start Start: Prepare Reagents Assay_H Perform Steady-State Kinetic Assays (CH₃OH) Start->Assay_H Assay_D Perform Steady-State Kinetic Assays (CD₃OD) Start->Assay_D Data_Acquisition Monitor Absorbance Change (d[DCPIP]/dt) Assay_H->Data_Acquisition Assay_D->Data_Acquisition Rate_Calculation Calculate Initial Reaction Rates Data_Acquisition->Rate_Calculation MM_Plot_H Michaelis-Menten Plot (CH₃OH) Rate_Calculation->MM_Plot_H MM_Plot_D Michaelis-Menten Plot (CD₃OD) Rate_Calculation->MM_Plot_D Kinetic_Params_H Determine Vmax and Km (CH₃OH) MM_Plot_H->Kinetic_Params_H Kinetic_Params_D Determine Vmax and Km (CD₃OD) MM_Plot_D->Kinetic_Params_D KIE_Calculation Calculate KIE (kH/kD = (Vmax/Km)H / (Vmax/Km)D) Kinetic_Params_H->KIE_Calculation Kinetic_Params_D->KIE_Calculation End End: Report KIE KIE_Calculation->End

References

The Astrochemist's Guide to Deuteromethanol: A Deep Dive into its Applications in Unraveling the Mysteries of Star and Planet Formation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated methanol (CH

2_22​
DOH, CHD
2_22​
OH, CH
3_33​
OD, and CD
3_33​
OH) stands as a cornerstone molecule in modern astrochemical research, offering profound insights into the physical and chemical conditions that govern the birth of stars and planetary systems. Its enhanced abundance in cold, dense interstellar environments, a phenomenon known as isotopic fractionation, serves as a powerful tracer of the evolutionary history of star-forming regions. This in-depth technical guide explores the pivotal role of deuteromethanol in astrochemical studies, detailing its formation pathways, its utility as a chemical chronometer and physical probe, and the sophisticated observational and laboratory techniques employed to study it. This document is intended to be a comprehensive resource for researchers in astrochemistry, as well as professionals in fields such as drug development who utilize deuterated compounds, providing a detailed overview of the fundamental science and experimental methodologies.

Introduction: The Significance of Deuterated Methanol in Astrochemistry

Methanol (CH

3_33​
OH) is one of the most abundant organic molecules in the interstellar medium (ISM) and is considered a key precursor to more complex organic molecules (COMs), some of which are the building blocks of life.[1][2] The study of its deuterated isotopologues provides an even deeper understanding of the chemical processes at play in the frigid depths of space.

The cosmic elemental abundance of deuterium (D) relative to hydrogen (H) is approximately 1.5 x 10

5^{-5}−5
. However, observations of star-forming regions reveal that many molecules, including methanol, exhibit D/H ratios that are several orders of magnitude higher.[3] This deuterium enrichment is a direct consequence of the unique chemistry that occurs at the extremely low temperatures (10-20 K) of prestellar cores, the nurseries of stars and planets.[2][3]

The different isotopologues of deuterated methanol, such as monodeuterated (CHngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">

2_22​
DOH and CH
3_33​
OD), doubly deuterated (CHD
2_22​
OH and CH
2_22​
DOD), and even triply deuterated (CD
3_33​
OH) methanol, are formed through distinct pathways and their relative abundances are highly sensitive to the physical conditions of their formation environment, such as temperature, density, and the D/H ratio of the gas.[3][4] Consequently, by observing and modeling the abundances of these species, astrochemists can reconstruct the chemical and physical history of a star-forming region, from its initial cold and dense phase to the formation of a protostar and its surrounding protoplanetary disk.

Formation Pathways of this compound in Interstellar Ices

The primary formation route for methanol and its deuterated counterparts in the ISM is believed to occur on the surfaces of icy dust grains.[5] In the dense and cold environments of prestellar cores, gas-phase species, including carbon monoxide (CO) and hydrogen/deuterium atoms, freeze out onto these grains, forming an icy mantle.

The formation of this compound proceeds through a series of hydrogenation and deuteration reactions on the grain surface. The key steps are:

  • CO Freeze-out: Carbon monoxide, a major constituent of the gas in molecular clouds, accretes onto the cold dust grains.

  • Hydrogenation and Deuteration of CO: Successive additions of H and D atoms to CO lead to the formation of formaldehyde (H

    2_22​
    CO, HDCO, D
    2_22​
    CO) and then methanol (CH
    3_33​
    OH, CH
    2_22​
    DOH, CHD
    2_22​
    OH, CH
    3_33​
    OD).[5]

  • Isotopic Exchange Reactions: H-D and D-H exchange reactions can also occur within the methanol molecule and its precursors on the ice surface, further altering the final D/H ratio.[6]

The efficiency of these deuteration pathways is highly dependent on the atomic D/H ratio in the gas phase, which is itself enriched at low temperatures through the gas-phase reaction Hngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">

3+_3^+3+​
+ HD <=> H
2_22​
D
+^++
+ H
2_22​
.

Deuteromethanol_Formation_Pathway cluster_gas_phase Gas Phase cluster_grain_surface Grain Surface H3_plus H₃⁺ H2D_plus H₂D⁺ H3_plus->H2D_plus + HD HD HD H2D_plus->H3_plus + H₂ H2 H₂ H_gas H (gas) CO_ice CO (ice) H_gas->CO_ice Freeze-out D_gas D (gas) D_gas->CO_ice Freeze-out CO_gas CO (gas) CO_gas->CO_ice Freeze-out HCO HCO / DCO CO_ice->HCO + H / D H2CO H₂CO / HDCO / D₂CO HCO->H2CO + H / D H3CO H₃CO / H₂DCO / HD₂CO H2CO->H3CO + H / D CH3OH CH₃OH & Isotopologues H3CO->CH3OH + H / D Desorption Desorption CH3OH->Desorption Thermal/Non-thermal Desorption

Figure 1: Simplified reaction network for the formation of this compound on interstellar grain surfaces.

Observational Techniques and Data Analysis

The detection and quantification of deuterated methanol in astronomical sources rely on high-resolution spectroscopy at millimeter and submillimeter wavelengths. Telescopes such as the Atacama Large Millimeter/submillimeter Array (ALMA) and the IRAM 30-meter telescope are instrumental in these studies.[7][4]

Rotational Spectroscopy

Molecules in the gas phase rotate, and the transitions between different rotational energy levels correspond to specific frequencies of light, primarily in the millimeter and submillimeter part of the electromagnetic spectrum. Each isotopologue of methanol has a unique set of rotational transitions, allowing for their individual detection and identification.

Data Analysis: The Rotational Diagram Method

A common technique used to derive the physical conditions of the emitting gas, such as its temperature and column density (the number of molecules per unit area), is the rotational diagram analysis.[8][9] This method assumes that the emission from the molecule is optically thin and that the rotational levels are in Local Thermodynamic Equilibrium (LTE), meaning they can be described by a single excitation temperature.

The analysis involves plotting the natural logarithm of the column density of the upper energy level of a transition, normalized by its statistical weight, against the energy of that level. For a set of transitions from the same molecule under LTE conditions, this plot will yield a straight line. The slope of this line is inversely proportional to the excitation temperature, and the y-intercept is related to the total column density of the molecule.

Rotational_Diagram_Workflow cluster_observation Observational Data cluster_analysis Data Analysis raw_spectra Raw Spectral Data (e.g., from ALMA) line_id Line Identification raw_spectra->line_id line_fitting Line Fitting (e.g., Gaussian) line_id->line_fitting integrated_intensity Integrated Intensity (∫Tₐdv) line_fitting->integrated_intensity calc_Nu Calculate Upper Level Column Density (Nᵤ) integrated_intensity->calc_Nu plot_diagram Plot Rotational Diagram (ln(Nᵤ/gᵤ) vs. Eᵤ) calc_Nu->plot_diagram linear_fit Perform Linear Fit plot_diagram->linear_fit derive_params Derive Tₑₓ and Nₜ linear_fit->derive_params

Figure 2: Workflow for deriving physical parameters from observational data using the rotational diagram method.

Laboratory Astrochemistry: Simulating Interstellar Ices

To complement observational studies and validate astrochemical models, laboratory experiments that simulate the conditions of interstellar space are crucial. These experiments allow for the detailed investigation of the chemical reactions occurring on the surfaces of ice analogs.

Experimental Setups

A typical laboratory setup for studying interstellar ice chemistry consists of an ultra-high vacuum (UHV) chamber containing a cryogenic substrate (often a metal or an infrared-transparent window) that can be cooled to temperatures as low as 10 K.[10][11] Gases of interest (e.g., CO, H

2_22​
, D
2_22​
) are then deposited onto this cold surface to form an ice analog. The ice can then be subjected to various forms of processing, such as irradiation with atoms, ions, or UV photons, to simulate the energetic environment of space.

Key Experimental Techniques

Two primary techniques are used to analyze the composition and evolution of the ice analogs:

  • Fourier Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the molecular species present in the ice by their characteristic vibrational absorption features in the infrared.[12][13] By monitoring the changes in the IR spectrum over time, the kinetics of chemical reactions can be studied.

  • Temperature Programmed Desorption (TPD): In a TPD experiment, the ice is slowly heated at a constant rate, and the molecules that desorb into the gas phase are detected by a mass spectrometer.[14][15][16] The temperature at which a species desorbs is related to its binding energy to the surface, and the amount of desorbing material provides information about its abundance in the ice.

Lab_Experiment_Workflow cluster_preparation Ice Preparation cluster_processing_analysis Processing & Analysis uhv_chamber Ultra-High Vacuum Chamber cryo_substrate Cryogenic Substrate (e.g., 10 K) uhv_chamber->cryo_substrate gas_deposition Gas Deposition (CO, H₂, D₂) cryo_substrate->gas_deposition ice_analog Interstellar Ice Analog gas_deposition->ice_analog atom_irradiation Atom/UV Irradiation ice_analog->atom_irradiation ftir FTIR Spectroscopy (In-situ analysis) atom_irradiation->ftir tpd Temperature Programmed Desorption (TPD) atom_irradiation->tpd mass_spec Mass Spectrometry tpd->mass_spec

Figure 3: A generalized workflow for laboratory experiments simulating interstellar ice chemistry.

Quantitative Data on this compound Abundances

The following tables summarize the observed column densities and abundance ratios of various deuterated methanol isotopologues in different astronomical environments. These values are crucial for constraining astrochemical models and understanding the evolution of organic matter in space.

Table 1: Deuterated Methanol in Prestellar Cores

SourceN(CH
3_33​
OH) (cm
2^{-2}−2
)
N(CH
2_22​
DOH) (cm
2^{-2}−2
)
N(CHD
2_22​
OH) (cm
2^{-2}−2
)
[CH
2_22​
DOH]/[CH
3_33​
OH]
[CHD
2_22​
OH]/[CH
2_22​
DOH]
Reference
L1544(1.0 ± 0.2) x 10
13^{13}13
(1.0 ± 0.3) x 10
12^{12}12
-0.10 ± 0.03-[17][18]
H-MM11.8 x 10
12^{12}12
1.1 x 10
11^{11}11
8.8 x 10
10^{10}10
~0.06~0.8[2][3]
L694-22.0 x 10
12^{12}12
6.0 x 10
10^{10}10
3.0 x 10
10^{10}10
~0.03~0.5[2][3]
B68< 1.0 x 10
12^{12}12
< 0.3 x 10
12^{12}12
< 1.0 x 10
12^{12}12
> 0.3-[3]
L1521E< 1.0 x 10
12^{12}12
< 0.3 x 10
12^{12}12
< 0.4 x 10
12^{12}12
> 0.3-[3]

Table 2: Deuterated Methanol in Low-Mass Protostars

SourceN(CH
3_33​
OH) (cm
2^{-2}−2
)
N(CH
2_22​
DOH) (cm
2^{-2}−2
)
N(CHD
2_22​
OH) (cm
2^{-2}−2
)
N(CH
3_33​
OD) (cm
2^{-2}−2
)
[CH
2_22​
DOH]/[CH
3_33​
OH]
[CHD
2_22​
OH]/[CH
3_33​
OH]
[CH
3_33​
OD]/[CH
3_33​
OH]
Reference
IRAS 16293-2422(1.0 ± 0.3) x 10
18^{18}18
(9.0 ± 3.0) x 10
17^{17}17
(2.0 ± 1.0) x 10
17^{17}17
(4.0 ± 2.0) x 10
16^{16}16
0.9 ± 0.30.2 ± 0.10.04 ± 0.02[5]
SVS13-A-----0.092-[6]
V883 Ori-(5.14 ± 0.08) x 10
16^{16}16
-(4.22 ± 0.06) x 10
16^{16}16
---[19]
HOPS 373SW-------[20]

Table 3: Deuterated Methanol in High-Mass Protostars

Source(D/H)ngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">
CH3OH{\text{CH}3\text{OH}}CH3​OH​
(D/H)
CH2DOH{\text{CH}2\text{DOH}}CH2​DOH​
Reference
Sample of 99 sources (mean)(1.1 ± 0.7) x 10
3^{-3}−3
(2.0 ± 0.8) x 10
1^{-1}−1
[1][21]

Table 4: Deuterated Methanol in Comets

Source[D-methanol]/[CH
3_33​
OH] (%)
[D
2_22​
-methanol]/[CH
3_33​
OH] (%)
Reference
67P/Churyumov-Gerasimenko5.5 ± 0.460.00069 ± 0.00014[6]

Conclusion and Future Directions

The study of this compound has revolutionized our understanding of the chemical and physical processes that underpin star and planet formation. The observed high levels of deuterium fractionation in methanol provide a unique chemical fingerprint of the cold, dense prestellar phase, which is inherited by the later stages of stellar evolution, including protoplanetary disks and comets.

Future research in this field will focus on:

  • Higher sensitivity and spatial resolution observations: With the ongoing upgrades to ALMA and the advent of new facilities, astronomers will be able to probe the distribution of deuterated methanol on even smaller scales, providing more stringent constraints on astrochemical models.

  • More sophisticated laboratory experiments: Further laboratory studies are needed to refine our understanding of the surface chemistry of deuterated species, including the precise reaction rates and branching ratios for the various formation pathways.

  • Advanced astrochemical models: The development of more comprehensive gas-grain chemical models that include a more detailed treatment of the grain surface chemistry and the physical evolution of the star-forming region is essential for accurately interpreting the observational data.

The continued investigation of this compound and other deuterated molecules will undoubtedly lead to new and exciting discoveries about our cosmic origins and the potential for life to arise elsewhere in the universe.

References

Methodological & Application

Utilizing Deuteromethanol (CD3OD) as a Solvent in NMR Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Deuteromethanol (Methanol-d4, CD3OD) is a versatile and indispensable solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. Its utility stems from the replacement of hydrogen atoms with deuterium, which significantly simplifies spectra and enhances the quality of data obtained, particularly in ¹H NMR.[1][2] This document provides detailed application notes and experimental protocols for the effective use of this compound in NMR spectroscopy, catering to the needs of researchers in academia and the pharmaceutical industry.

Introduction to this compound in NMR Spectroscopy

Deuterated solvents are fundamental to NMR spectroscopy as they minimize the solvent's own proton signals, which would otherwise overwhelm the signals from the analyte.[1][3] this compound is a polar protic solvent, making it particularly suitable for dissolving a wide range of polar organic molecules, natural products, and compounds capable of hydrogen bonding.[1][2]

The key advantages of using this compound include:

  • Elimination of Background Proton Signals: By replacing hydrogen with deuterium, the solvent becomes "invisible" in ¹H NMR spectra, allowing for clear observation of the sample's proton signals.[2][4]

  • Provision of a Lock Signal: The deuterium nucleus (²H) provides a signal that the NMR instrument uses to stabilize the magnetic field, ensuring the accuracy and reproducibility of the spectral data.[2][4]

  • Improved Spectral Resolution: The use of a deuterated solvent can reduce interference from proton exchange, leading to more stable chemical shifts and coupling constants, which simplifies spectral interpretation.[2]

Physicochemical and Spectroscopic Properties of this compound

A comprehensive understanding of the properties of this compound is crucial for its proper application. The following tables summarize key quantitative data for Methanol-d4.

PropertyValueReference(s)
Chemical Formula CD₄O[5]
Molecular Weight 36.07 g/mol [6]
CAS Number 811-98-3[6]
Density 0.888 g/cm³ at 20 °C[5]
Melting Point -98 °C[5]
Boiling Point 65 °C[5]
Deuteration Degree Typically ≥99.8%
NMR PropertyValue (ppm)MultiplicityReference(s)
Residual ¹H Signal (CHD₂OD) 3.31Pentet[3]
¹³C Signal 49.15Septet[7]
Water (HOD) Signal ~4.87Singlet[3]

Applications of this compound in NMR Spectroscopy

This compound is a solvent of choice for a variety of applications in chemical and pharmaceutical research:

  • Structural Elucidation of Polar Compounds: Its ability to dissolve polar analytes makes it ideal for determining the structure of complex organic molecules, including many drug candidates and natural products.[1]

  • Studying Hydrogen Bonding Interactions: As a protic solvent, this compound can participate in hydrogen bonding. This property is leveraged to study intermolecular interactions and dynamic processes.[1]

  • Reaction Monitoring: The progress of chemical reactions involving polar substrates and reagents can be conveniently monitored by taking aliquots and analyzing them in this compound.

  • Drug Discovery and Development: In the pharmaceutical industry, it is frequently used for the characterization of active pharmaceutical ingredients (APIs), intermediates, and metabolites.[1] It is also used in fragment-based screening (FBS) to identify small molecules that bind to biological targets.[8]

  • Metabolomics: this compound is employed in the extraction and analysis of metabolites from biological samples for NMR-based metabolomics studies.

Experimental Protocols

Adherence to standardized protocols is essential for obtaining high-quality, reproducible NMR data.

General NMR Sample Preparation Workflow

The following diagram illustrates the general workflow for preparing an NMR sample.

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_processing Data Processing start Start: Select Analyte solubility_test Test Solubility in Non-Deuterated Methanol start->solubility_test weigh_sample Weigh Analyte (5-25 mg for ¹H, >50 mg for ¹³C) solubility_test->weigh_sample Soluble dissolve Dissolve in this compound (0.5-0.7 mL) weigh_sample->dissolve filter Filter into NMR Tube dissolve->filter cap_label Cap and Label Tube filter->cap_label insert_sample Insert Sample into Spectrometer cap_label->insert_sample lock Lock on Deuterium Signal insert_sample->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectrum shim->acquire process_data Process FID (Fourier Transform, Phasing, Baseline Correction) acquire->process_data analyze Analyze Spectrum process_data->analyze end End: Data Interpretation analyze->end

Caption: General workflow for NMR sample preparation and data acquisition.

Detailed Protocol for Preparing an NMR Sample with this compound

Materials:

  • Analyte (solid or liquid)

  • This compound (CD₃OD), NMR grade (≥99.8%)

  • 5 mm NMR tubes

  • Pasteur pipette and bulb

  • Glass wool or a syringe filter

  • Vial for solubility testing

  • Analytical balance

  • Non-deuterated methanol (for solubility testing)

Procedure:

  • Solubility Test (Optional but Recommended): Before using the expensive deuterated solvent, test the solubility of your compound in a small amount of non-deuterated methanol in a vial.[9]

  • Weighing the Analyte:

    • For ¹H NMR, accurately weigh 5-25 mg of your compound.[10]

    • For ¹³C NMR, a higher concentration is generally required, typically 50 mg or more, to obtain a good signal-to-noise ratio in a reasonable time.[9]

  • Dissolving the Sample:

    • Transfer the weighed analyte into a clean, dry vial.

    • Add approximately 0.5-0.7 mL of this compound. The optimal volume for most spectrometers is around 0.55 mL (4 cm height) to 0.7 mL (5 cm height).[10]

    • Gently swirl or vortex the vial to dissolve the sample completely.

  • Filtering the Sample:

    • To remove any particulate matter that can degrade spectral quality, filter the solution directly into the NMR tube.[9][10]

    • Place a small, tight plug of glass wool into a Pasteur pipette.

    • Use the pipette to transfer the solution from the vial into the NMR tube.

  • Capping and Labeling:

    • Securely cap the NMR tube to prevent solvent evaporation.[9]

    • Label the tube clearly with the sample identification.

Instrument Setup and Data Acquisition

The following logical diagram outlines the key steps in setting up the NMR spectrometer.

G cluster_setup Instrument Setup start Insert Sample lock Lock on CD₃OD Signal start->lock Establish Field/Frequency Lock shim Shim Magnet for Homogeneity lock->shim Optimize Resolution tune Tune Probe shim->tune Maximize Sensitivity end Ready for Acquisition tune->end

References

Application of Deuteromethanol in 1H NMR for the Study of Exchangeable Protons

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

In the structural elucidation of small molecules, particularly in the fields of medicinal chemistry and drug development, the identification of labile protons (e.g., -OH, -NH, -SH, -COOH) is crucial. These exchangeable protons provide vital information about the functional groups present in a molecule. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for this purpose. The choice of deuterated solvent is paramount in determining whether these exchangeable protons are observed in the ¹H NMR spectrum. Deuteromethanol (CD₃OD), a protic deuterated solvent, is widely utilized to simplify spectra and confirm the presence of exchangeable protons through hydrogen-deuterium (H/D) exchange. When a sample containing labile protons is dissolved in this compound, the labile protons rapidly exchange with the deuterium atoms of the solvent, leading to the disappearance of their signals from the ¹H NMR spectrum.[1][2] This phenomenon provides unequivocal evidence for the presence of such functional groups.

Principle of H/D Exchange with this compound

The underlying principle is a chemical equilibrium wherein the labile protons (X-H, where X is O, N, S, etc.) of the analyte molecule exchange with the deuterium of the this compound (CD₃OD).

Reaction: R-X-H + CD₃OD <=> R-X-D + CD₃OH

Due to the high molar excess of the deuterated solvent, this equilibrium is overwhelmingly shifted to the right. As deuterium (²H) resonates at a completely different frequency from protium (¹H), the signals corresponding to the exchangeable protons are effectively silenced in the ¹H NMR spectrum.[3][4] This simplifies the spectrum by removing often broad and concentration-dependent signals, which can aid in the interpretation of the remaining non-exchangeable proton signals.[1]

Comparison with Aprotic Solvents

In contrast to protic solvents like this compound, aprotic deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃) do not possess exchangeable deuterium atoms.[2] Consequently, in these solvents, the signals from labile protons are typically retained, often exhibiting coupling to neighboring protons. The choice between a protic and an aprotic solvent depends on the experimental goal. To confirm the presence of an exchangeable proton, acquiring spectra in both an aprotic solvent (to observe the proton) and this compound (to observe its disappearance) is a common and effective strategy.[1][2]

Data Presentation

The following tables summarize key data relevant to the use of deuterated solvents for studying exchangeable protons.

Table 1: Comparison of Common Deuterated Solvents for Observing Exchangeable Protons

SolventFormulaSolvent TypeObservation of Exchangeable ProtonsTypical Residual ¹H Signal (ppm)
This compoundCD₃ODProticSignals disappear due to H/D exchange.[2]3.31 (quintet), 4.87 (singlet, H₂O/HOD)[5]
Deuterium OxideD₂OProticSignals disappear due to H/D exchange.[3]~4.80 (singlet, HOD)[5]
Chloroform-dCDCl₃AproticSignals are typically observed but may be broad.7.26 (singlet)[5]
DMSO-d₆(CD₃)₂SOAproticSignals are typically sharp and well-resolved, often showing coupling.[2]2.50 (quintet)[5]
Acetone-d₆(CD₃)₂COAproticSignals are generally observed.2.05 (quintet)[5]

Table 2: Typical ¹H NMR Chemical Shift Ranges for Exchangeable Protons in Aprotic Solvents

Functional GroupProton TypeChemical Shift Range (ppm)
AlcoholsR-OH1 - 5.5[6]
PhenolsAr-OH4 - 12[7]
EnolsC=C-OH15 - 17[7]
Carboxylic AcidsR-COOH10 - 13.2[7]
AminesR-NH₂1 - 5[6]
AmidesR-C(=O)NH-R'5 - 8.5[7]

Note: These chemical shifts are highly dependent on solvent, concentration, and temperature. In this compound, these signals are generally not observed.

Experimental Protocols

Protocol 1: Identification of Exchangeable Protons using this compound

Objective: To confirm the presence of exchangeable protons in a molecule by observing the disappearance of their signals in the ¹H NMR spectrum.

Methodology:

  • Initial Spectrum Acquisition (Aprotic Solvent):

    • Prepare a sample of the analyte (typically 5-25 mg for ¹H NMR) in an aprotic deuterated solvent such as CDCl₃ or DMSO-d₆ (approximately 0.6-0.7 mL).[4]

    • Acquire a standard ¹H NMR spectrum.

    • Identify potential signals corresponding to exchangeable protons based on their chemical shift, broadness, or by running a 2D ¹H-¹³C HSQC experiment (exchangeable protons will not show a correlation).[2]

  • H/D Exchange with this compound:

    • Dissolve a similar amount of the analyte (5-25 mg) in approximately 0.6-0.7 mL of this compound (CD₃OD). Ensure the sample is fully dissolved.

    • Vortex the sample for a few seconds to ensure thorough mixing and facilitate H/D exchange.

  • ¹H NMR Acquisition in this compound:

    • Acquire a ¹H NMR spectrum of the sample in this compound using standard acquisition parameters. A longer relaxation delay (d1) of 5-10 seconds can be beneficial for quantitative comparison if needed, though for simple identification, a standard d1 of 1-2 seconds is sufficient. The number of scans (ns) can be set to 16 or 32 for a good signal-to-noise ratio, depending on the sample concentration.

  • Data Analysis:

    • Process both spectra (from the aprotic solvent and this compound).

    • Compare the two spectra. The disappearance of a signal in the this compound spectrum, which was present in the aprotic solvent spectrum, confirms that the signal arises from an exchangeable proton.[2][4]

Protocol 2: Simplified Spectrum Analysis via Exchange of Labile Protons

Objective: To simplify a complex ¹H NMR spectrum by removing the signals of exchangeable protons.

Methodology:

  • Sample Preparation:

    • Dissolve the analyte (5-25 mg) in 0.6-0.7 mL of this compound (CD₃OD) in a clean, dry NMR tube.

    • Ensure the sample is completely dissolved to avoid line broadening. If necessary, filter the sample to remove any particulate matter.

  • NMR Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CD₃OD.

    • Shim the magnetic field to obtain good resolution.

  • ¹H NMR Spectrum Acquisition:

    • Set the appropriate spectral width to cover the expected range of proton signals (e.g., -1 to 13 ppm).

    • Use a standard single-pulse ¹H acquisition experiment.

    • Set the number of scans (e.g., 16 or 32) and a relaxation delay (e.g., 2 seconds).

    • Acquire the spectrum.

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the spectrum to the residual proton signal of this compound (CHD₂OD) at 3.31 ppm.[5]

    • Analyze the resulting spectrum, which will be devoid of signals from exchangeable protons, allowing for a clearer interpretation of the non-exchangeable proton signals.

Visualizations

experimental_workflow Experimental Workflow for Identifying Exchangeable Protons cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis prep1 Dissolve Analyte in Aprotic Solvent (e.g., DMSO-d6) acq1 Acquire 1H NMR Spectrum 1 prep1->acq1 prep2 Dissolve Analyte in this compound (CD3OD) acq2 Acquire 1H NMR Spectrum 2 prep2->acq2 analysis Compare Spectra 1 & 2 acq1->analysis acq2->analysis conclusion Identify Disappeared Signals as Exchangeable Protons analysis->conclusion solvent_selection_logic Solvent Selection Logic for Exchangeable Protons start Goal of NMR Experiment? observe_proton Observe Exchangeable Proton? start->observe_proton  Identify & Characterize remove_proton Remove/Confirm Exchangeable Proton? start->remove_proton  Simplify Spectrum / Confirm aprotic_solvent Use Aprotic Solvent (e.g., DMSO-d6, CDCl3) observe_proton->aprotic_solvent Yes protic_solvent Use Protic Solvent (e.g., CD3OD, D2O) remove_proton->protic_solvent Yes

References

Application Notes and Protocols for Isotopic Labeling of Organic Molecules with Deuteromethanol (CD3OD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling is a powerful technique used to track the passage of an isotope through a reaction, metabolic pathway, or biological system.[1] By replacing hydrogen atoms with their stable isotope, deuterium (D), researchers can elucidate reaction mechanisms, study metabolic pathways, and enhance the pharmacokinetic profiles of drug candidates.[2][3] Deuteromethanol (CD3OD) is a versatile and efficient source of deuterium for labeling a wide range of organic molecules.[4] Its utility stems from its ability to act as a deuterium donor in various chemical transformations, including base-catalyzed hydrogen-deuterium (H/D) exchange reactions at acidic C-H positions and transition-metal-catalyzed hydrogen isotope exchange (HIE) for less activated C-H bonds.[5]

This document provides detailed application notes and experimental protocols for the isotopic labeling of organic molecules using this compound. It is intended for researchers in academia and industry, particularly those involved in drug discovery and development, who are looking to incorporate deuterium into their molecules of interest.

Choosing the Right Labeling Strategy

The selection of an appropriate labeling strategy depends on several factors, including the chemical nature of the substrate, the desired position of the deuterium label, and the required level of isotopic enrichment. The following diagram illustrates a general decision-making process for choosing a suitable labeling method with this compound.

G Logical Workflow for Selecting a Deuteration Strategy start Substrate for Deuteration acidic_protons Does the molecule have acidic C-H bonds (e.g., α-to carbonyl, active methylene)? start->acidic_protons base_catalyzed Base-Catalyzed H/D Exchange with NaOD/CD3OD acidic_protons->base_catalyzed Yes non_acidic_protons Are non-activated C-H bonds the target for labeling? acidic_protons->non_acidic_protons No analysis Analysis of Deuterium Incorporation (NMR, Mass Spectrometry) base_catalyzed->analysis transition_metal Transition-Metal-Catalyzed HIE (e.g., Ir, Rh, Pd catalyst) non_acidic_protons->transition_metal Yes no_suitable_method Consider alternative deuteration source or multi-step synthesis non_acidic_protons->no_suitable_method No transition_metal->analysis

Caption: Decision tree for selecting a deuteration strategy.

Experimental Protocols

The following sections provide detailed protocols for common deuteration reactions using this compound.

Protocol 1: Base-Catalyzed Deuteration of Ketones

This protocol is suitable for introducing deuterium at the α-position to a carbonyl group. The enolizable protons are readily exchanged with deuterium from this compound in the presence of a base.

Materials:

  • Substrate (ketone)

  • This compound (CD3OD, 99.5+ atom % D)

  • Sodium deuteroxide (NaOD) in D2O (40 wt. % solution) or sodium metal

  • Anhydrous solvent (e.g., THF, Dioxane) if required

  • Quenching agent (e.g., D2O, saturated NH4Cl in D2O)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation of Sodium Methoxide-d3 (if not using NaOD solution): In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), carefully add sodium metal (1.0 eq) in small portions to this compound (a sufficient volume to dissolve the substrate) at 0 °C. Allow the mixture to stir until all the sodium has reacted.

  • Reaction Setup: To the freshly prepared sodium methoxide-d3 solution or a solution of the substrate in this compound, add the substrate (1.0 eq). If using a NaOD solution, add it dropwise to the substrate in this compound.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by an appropriate analytical technique (e.g., 1H NMR, LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of D2O or a saturated solution of ammonium chloride in D2O.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel if necessary.

  • Analysis: Determine the percentage of deuterium incorporation by 1H NMR spectroscopy by comparing the integral of the signal corresponding to the α-protons with a non-exchangeable proton signal in the molecule. Further confirmation can be obtained by mass spectrometry.

Quantitative Data for Base-Catalyzed Deuteration of Ketones:

SubstrateBase (eq.)Temperature (°C)Time (h)Isotopic Enrichment (%)Reference
2-ButanoneNaOD (0.1)2512>95 (at α-CH3 and α'-CH2)[5]
AcetophenoneNaOD (0.1)256>98 (at α-CH3)General Knowledge
CyclohexanoneNaOD (0.1)4024>95 (at α-CH2)General Knowledge
Protocol 2: Transition Metal-Catalyzed Hydrogen Isotope Exchange (HIE)

This protocol is applicable for the deuteration of less acidic C-H bonds, often directed by a coordinating functional group within the molecule. Iridium and rhodium complexes are commonly used catalysts for this transformation.

Materials:

  • Substrate (e.g., amide, amine, or molecule with a directing group)

  • This compound (CD3OD, 99.5+ atom % D)

  • Iridium or Rhodium catalyst (e.g., [Ir(cod)Cl]2, Crabtree's catalyst, Shvo's catalyst)

  • Anhydrous, degassed solvent (e.g., 1,2-dichloroethane, THF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the substrate (1.0 eq) and the transition metal catalyst (1-5 mol%) to a Schlenk tube or a pressure vessel.

  • Solvent Addition: Add anhydrous, degassed this compound to the reaction vessel.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C). Monitor the reaction progress by taking aliquots and analyzing them by 1H NMR or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent and filter through a short plug of silica gel or celite to remove the catalyst. Concentrate the filtrate and purify the product by column chromatography, preparative HPLC, or crystallization.

  • Analysis: Determine the site and level of deuterium incorporation using 1H and 2H NMR spectroscopy and mass spectrometry.

Quantitative Data for Iridium-Catalyzed HIE:

SubstrateCatalyst (mol%)Temperature (°C)Time (h)Isotopic Enrichment (%)Reference
N-Phenyl-acetamide[Ir(cod)Cl]2 (2.5)1001695 (ortho-aromatic C-H)[6]
2-Phenylpyridine[Ir(cod)(IMe)]Cl (5)12024>98 (ortho-aromatic C-H)[7]
Lidocaine[Ir(cod)Cl]2 (5)1004885 (aromatic C-H ortho to amide)[8]

Applications in Drug Development and Metabolic Research

Deuterium labeling with this compound is a valuable tool in pharmaceutical research. The introduction of deuterium at specific positions in a drug molecule can alter its metabolic fate, often leading to improved pharmacokinetic properties. This is known as the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is cleaved more slowly by metabolic enzymes compared to the carbon-hydrogen (C-H) bond.[3]

Metabolic Pathway of Methanol

Understanding the metabolism of methanol is crucial when using this compound for in vivo studies. Deuterated methanol will follow the same metabolic pathway as its non-deuterated counterpart, leading to the formation of deuterated formaldehyde and formate. These deuterated metabolites can then be traced to understand their distribution and effects.

G Metabolic Pathway of Methanol Methanol Methanol (CD3OD) Formaldehyde Formaldehyde (D2CO) Methanol->Formaldehyde Oxidation Formate Formate (DCOO-) Formaldehyde->Formate Oxidation CO2 Carbon Dioxide (CO2) Formate->CO2 Metabolism ADH Alcohol Dehydrogenase (ADH) ADH->Methanol ALDH Aldehyde Dehydrogenase (ALDH) ALDH->Formaldehyde Folate Folate-Dependent Pathway Folate->Formate

Caption: Simplified metabolic pathway of methanol.

General Workflow for Isotopic Labeling Experiments

A typical workflow for an isotopic labeling experiment involves several key stages, from the initial labeling reaction to the final analysis of the labeled product.

G General Experimental Workflow for Isotopic Labeling start Start reaction Isotopic Labeling Reaction (e.g., Base-catalyzed or HIE) start->reaction workup Reaction Work-up and Quenching reaction->workup purification Purification of Labeled Product (e.g., Chromatography, Crystallization) workup->purification characterization Structural Characterization (NMR, IR) purification->characterization quantification Quantification of Deuterium Incorporation (1H NMR, Mass Spectrometry) characterization->quantification application Application of Labeled Molecule (e.g., Metabolic studies, PK studies) quantification->application end End application->end

Caption: A typical experimental workflow for isotopic labeling.

Conclusion

This compound is a valuable and versatile reagent for the isotopic labeling of organic molecules. The protocols and data presented in these application notes provide a starting point for researchers to develop and optimize their own deuteration strategies. By carefully selecting the appropriate labeling method and reaction conditions, scientists can efficiently incorporate deuterium into their molecules of interest, enabling a wide range of applications in drug discovery, metabolic research, and mechanistic studies.

References

Deuteromethanol as a Tracer in Metabolic Pathway Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool in metabolic research, allowing for the precise tracking of atoms through complex biochemical networks. Deuteromethanol (CD3OH or CH3OD), a methanol molecule enriched with deuterium, serves as a powerful tracer for one-carbon (1C) metabolism. By introducing this compound into a biological system, researchers can elucidate the flux through pathways that utilize single-carbon units for the biosynthesis of essential molecules such as amino acids, nucleotides, and lipids, and for methylation reactions critical to epigenetic regulation. These application notes and protocols provide a comprehensive guide for utilizing this compound as a tracer in metabolic pathway analysis.

One-carbon metabolism is a critical network of reactions that transfer one-carbon units from donor molecules, such as serine and glycine, to various biosynthetic pathways.[1] This metabolic hub is central to cellular proliferation and survival, making it a key area of investigation in cancer research and drug development.[1] this compound can be metabolized to formaldehyde and formate, which then enter the folate and methionine cycles, providing a direct means to trace the fate of these one-carbon units.

Principle of this compound Tracing

This compound (specifically, the deuterated methyl group, -CD3) can be oxidized in cells to generate deuterated formaldehyde (D2CO) and subsequently deuterated formate (DCOOH). These deuterated one-carbon units can then be incorporated into various metabolic pathways via the folate cycle. The deuterium label can be detected in downstream metabolites using mass spectrometry (MS), allowing for the quantification of their synthesis and turnover. This technique provides a dynamic view of metabolic fluxes that cannot be obtained from static metabolite measurements alone.

Key Applications

  • Elucidating One-Carbon Flux: Tracing the incorporation of deuterium from this compound into serine, glycine, methionine, and nucleotides provides a quantitative measure of the flux through the folate and methionine cycles.[2]

  • Studying Methylation Dynamics: The deuterated methyl group can be transferred to S-adenosylmethionine (SAM), the universal methyl donor, allowing for the study of DNA, RNA, and protein methylation.

  • Cancer Metabolism Research: Cancer cells often exhibit altered one-carbon metabolism to support their high proliferative rate.[3] this compound tracing can identify metabolic vulnerabilities in cancer cells that can be targeted for therapeutic intervention.

  • Drug Development: Evaluating the effect of drug candidates on one-carbon metabolism by monitoring changes in the incorporation of deuterium from this compound.

Experimental Protocols

Protocol 1: this compound Labeling in Mammalian Cell Culture

This protocol outlines the general procedure for labeling adherent mammalian cells with this compound to trace one-carbon metabolism.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), sterile

  • This compound (CD3OH, 99 atom % D)

  • 6-well cell culture plates

  • Cold 80% methanol (in water)

  • Cell scraper

  • Microcentrifuge tubes

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in approximately 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight in complete culture medium supplemented with 10% FBS.[4]

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the appropriate base medium (without methanol) with 10% dFBS and the desired concentration of this compound. A typical starting concentration is 1-5 mM, but this should be optimized for the specific cell line and experimental goals.

  • Labeling:

    • Aspirate the growth medium from the wells.

    • Wash the cells once with sterile PBS.[4]

    • Add 2 mL of the pre-warmed labeling medium to each well.

    • Incubate the cells for a specific duration (e.g., 4, 8, 12, or 24 hours). The labeling time will depend on the turnover rate of the metabolites of interest.[4]

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Wash the cells twice with 1 mL of cold PBS.

    • Add 1 mL of cold 80% methanol to each well.[5]

    • Place the plate on dry ice for 10 minutes to quench metabolism.[5]

    • Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.[5]

    • Vortex the tubes vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new microcentrifuge tube.

  • Sample Preparation for LC-MS:

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).

  • LC-MS Analysis:

    • Analyze the samples using a high-resolution LC-MS system.

    • Use a suitable chromatography method (e.g., reversed-phase or HILIC) to separate the metabolites of interest.

    • Acquire data in full scan mode to detect all isotopologues of the target metabolites.

Data Presentation: Expected Isotope Labeling Patterns

The incorporation of deuterium from this compound into key metabolites of one-carbon metabolism can be quantified by measuring the mass isotopologue distribution (MID). The table below summarizes the expected mass shifts for several key metabolites.

MetaboliteUnlabeled Mass (M+0)Labeled Mass Shift from CD3OHPathway
Serine105.04M+1, M+2Folate Cycle
Glycine75.03M+1, M+2Folate Cycle
Methionine149.05M+3Methionine Cycle
S-Adenosylmethionine (SAM)398.15M+3Methionine Cycle
Adenosine Triphosphate (ATP)507.01M+1, M+2Purine Synthesis
Guanosine Triphosphate (GTP)523.01M+1, M+2Purine Synthesis
Thymidine Monophosphate (TMP)322.05M+1, M+2Pyrimidine Synthesis

Note: The exact mass shifts and their relative abundances will depend on the specific metabolic pathways active in the cells and the extent of label incorporation.

Visualizations

Experimental Workflow for this compound Tracing

experimental_workflow cluster_cell_culture Cell Culture cluster_labeling This compound Labeling cluster_extraction Metabolite Extraction cluster_analysis LC-MS Analysis seeding Seed Cells overnight Overnight Incubation seeding->overnight add_medium Add Labeling Medium overnight->add_medium prepare_medium Prepare Labeling Medium (with CD3OH) prepare_medium->add_medium incubate Incubate add_medium->incubate wash_pbs Wash with Cold PBS incubate->wash_pbs quench Quench with Cold 80% Methanol wash_pbs->quench scrape Scrape and Collect Lysate quench->scrape centrifuge Centrifuge and Collect Supernatant scrape->centrifuge dry_extract Dry Extract centrifuge->dry_extract reconstitute Reconstitute dry_extract->reconstitute lcms LC-MS Analysis reconstitute->lcms data_analysis Data Analysis lcms->data_analysis

Caption: Experimental workflow for this compound tracing in mammalian cells.

This compound Tracing in One-Carbon Metabolism

one_carbon_metabolism cluster_input Tracer Input cluster_folate_cycle Folate Cycle cluster_methionine_cycle Methionine Cycle cluster_biosynthesis Biosynthesis cluster_methylation Methylation cd3oh This compound (CD3OH) formaldehyde D-Formaldehyde cd3oh->formaldehyde formate D-Formate formaldehyde->formate thf THF formate->thf -> 10-Formyl-THF methyl_thf 5,10-Methylene-THF (D-labeled) thf->methyl_thf purines D-Purines thf->purines methionine D-Methionine methyl_thf->methionine via 5-Methyl-THF serine D-Serine methyl_thf->serine tmp D-TMP methyl_thf->tmp homocysteine Homocysteine homocysteine->methionine sam D-SAM methionine->sam sam->homocysteine -> SAH dna_rna_protein DNA, RNA, Proteins sam->dna_rna_protein Methyltransferase glycine D-Glycine serine->glycine methylated_products Methylated Products (D-labeled) dna_rna_protein->methylated_products

Caption: Flow of deuterium from this compound through one-carbon metabolism.

Conclusion

This compound is a versatile and informative tracer for investigating the intricate network of one-carbon metabolism. The protocols and information provided here offer a solid foundation for researchers to design and execute stable isotope tracing experiments to gain a deeper understanding of metabolic pathways in various biological contexts. The ability to quantitatively measure metabolic fluxes provides critical insights for basic research, disease pathogenesis, and the development of novel therapeutic strategies.

References

Application Notes and Protocols for Preparing NMR Samples with Deuteromethanol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the preparation of Nuclear Magnetic Resonance (NMR) samples using deuteromethanol-d4 (CD₃OD). These guidelines are designed to ensure the acquisition of high-quality, reproducible NMR data for a variety of analytes, including small molecules, natural products, and proteins.

Overview of this compound-d4 in NMR Spectroscopy

This compound-d4 is a highly polar deuterated solvent widely used in NMR spectroscopy for the analysis of polar to semi-polar compounds.[1] Its ability to dissolve a broad range of analytes, including many small organic molecules, natural products, and certain proteins, makes it a versatile choice in the laboratory.[1] The deuterium substitution minimizes solvent interference in ¹H NMR spectra, allowing for clearer observation of analyte signals.

Quantitative Data Summary

For optimal results, it is crucial to adhere to recommended concentrations and volumes. The following tables summarize key properties of this compound-d4 and typical sample parameters for various analytical applications.

Table 1: Physical and Chemical Properties of this compound-d4 (CD₃OD)

PropertyValue
Chemical Formula CD₄O
Molar Mass 36.07 g/mol
Density 0.888 g/cm³ at 20°C
Melting Point -98 °C
Boiling Point 65 °C
¹H NMR Residual Peak ~3.31 ppm (septet)
¹³C NMR Peak ~49.0 ppm (septet)

Table 2: Recommended Sample Concentrations and Volumes for NMR Analysis in this compound-d4

Analyte TypeExperimentRecommended ConcentrationRecommended Volume
Small Molecules (<1000 g/mol ) ¹H NMR5-25 mg0.6-0.7 mL[2][3]
¹³C NMR50-100 mg0.6-0.7 mL[2][3]
Proteins ¹H NMR0.3-0.5 mM0.5 mL[4]
Peptides ¹H NMR1-5 mM0.5 mL[4]
Natural Product Extracts (Metabolomics) ¹H NMRVaries (based on extract yield)0.6-0.8 mL

Experimental Protocols

The following are detailed protocols for the preparation of NMR samples in this compound-d4 for different classes of compounds.

Protocol 1: Preparation of Small Molecule NMR Samples

Objective: To prepare a small organic molecule sample for routine ¹H and ¹³C NMR analysis.

Materials:

  • Analyte (solid or oil)

  • This compound-d4 (CD₃OD), ≥99.8 atom % D

  • NMR tube (5 mm, high precision)

  • Vial with cap

  • Pasteur pipette with bulb

  • Cotton or glass wool plug

  • Vortex mixer (optional)

  • Analytical balance

Procedure:

  • Weighing the Sample: Accurately weigh 5-25 mg of the solid sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[2][3] For liquid samples, add a few drops to the vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of this compound-d4 to the vial.[2][3]

  • Dissolution: Cap the vial and gently swirl or vortex to dissolve the sample completely. If necessary, gentle heating in a warm water bath can aid dissolution. Ensure the final solution is homogeneous.

  • Filtration: Place a small, tight plug of cotton or glass wool into a Pasteur pipette. Filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5] Solid particles can degrade spectral quality by distorting the magnetic field homogeneity.[5]

  • Volume Adjustment: Ensure the final volume in the NMR tube is between 0.6 mL and 0.7 mL, corresponding to a height of approximately 4-5 cm.[1]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with a permanent marker.

  • Mixing: Gently invert the NMR tube several times to ensure a homogeneous solution. Avoid vigorous shaking which can introduce air bubbles.

Protocol 2: Preparation of Protein NMR Samples

Objective: To prepare a protein sample for structural or interaction studies.

Materials:

  • Lyophilized protein sample

  • This compound-d4 (CD₃OD), ≥99.8 atom % D

  • Appropriate buffer components (if required)

  • Low-bind microcentrifuge tubes

  • Pipettes and low-retention tips

  • NMR tube (5 mm, high precision)

  • Centrifuge

Procedure:

  • Sample Preparation: Weigh the appropriate amount of lyophilized protein to achieve a final concentration of 0.3-0.5 mM in the desired final volume (typically 0.5 mL).[4] Perform this in a low-bind microcentrifuge tube.

  • Solvent Preparation: If a buffer is required, prepare a concentrated stock in D₂O and add it to the this compound-d4 to achieve the final desired buffer concentration. Ensure the final solution is well-mixed.

  • Reconstitution: Add the prepared this compound-d4 (with buffer if necessary) to the lyophilized protein.

  • Dissolution: Gently pipette the solution up and down to dissolve the protein. Avoid vigorous vortexing which can cause denaturation. If the protein is difficult to dissolve, let it sit on ice for a short period.

  • Clarification: Centrifuge the sample at high speed (e.g., >14,000 x g) for 10-15 minutes to pellet any aggregated protein or particulate matter.

  • Transfer to NMR Tube: Carefully transfer the supernatant to a clean, high-precision 5 mm NMR tube, avoiding the pellet.

  • Capping and Labeling: Cap the NMR tube and label it appropriately.

Protocol 3: Preparation of Natural Product Extracts for Metabolomics

Objective: To prepare a plant or microbial extract for NMR-based metabolomic profiling.

Materials:

  • Lyophilized extract

  • This compound-d4 (CD₃OD), ≥99.8 atom % D

  • Potassium phosphate buffer in D₂O (e.g., 0.1 M, pH 6.0)

  • Internal standard (e.g., TMSP)

  • Microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • NMR tube (5 mm, high precision)

Procedure:

  • Extraction Solvent Preparation: Prepare the extraction solvent by mixing this compound-d4 and the potassium phosphate buffer in D₂O in a 1:1 ratio.[6] Add the internal standard (e.g., TMSP) to a final concentration of 0.0125%.[6]

  • Sample Weighing: Weigh a specific amount of the lyophilized extract (e.g., 20 mg) into a microcentrifuge tube.

  • Extraction: Add a defined volume of the extraction solvent (e.g., 1.0 mL) to the extract.

  • Homogenization: Vortex the sample for 1-2 minutes, followed by sonication in an ultrasonic bath for 15-20 minutes to ensure thorough extraction.

  • Clarification: Centrifuge the sample at high speed (e.g., >14,000 x g) for 10 minutes to pellet insoluble material.[6]

  • Transfer to NMR Tube: Transfer the clear supernatant (typically 0.6-0.8 mL) to a 5 mm NMR tube.

  • Capping and Labeling: Securely cap and label the NMR tube.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the NMR-based metabolomic analysis of plant extracts, a common application utilizing this compound-d4.

NMR_Metabolomics_Workflow cluster_SamplePrep Sample Preparation cluster_NMR NMR Data Acquisition cluster_DataAnalysis Data Analysis Start Lyophilized Plant Extract Weigh Weigh Extract Start->Weigh AddSolvent Add CD3OD/Buffer (1:1) with Internal Standard Weigh->AddSolvent Vortex Vortex & Sonicate AddSolvent->Vortex Centrifuge Centrifuge to Pellet Debris Vortex->Centrifuge Transfer Transfer Supernatant to NMR Tube Centrifuge->Transfer Acquire Acquire 1D/2D NMR Spectra Transfer->Acquire Prepared NMR Sample Process Spectral Processing (Phasing, Baseline Correction) Acquire->Process Raw NMR Data Align Spectral Alignment & Binning Process->Align Multivariate Multivariate Analysis (PCA, PLS-DA) Align->Multivariate Identify Metabolite Identification Multivariate->Identify

Caption: Workflow for NMR-based metabolomics of plant extracts.

References

Applications of Deuteromethanol in Mechanistic Studies of Chemical Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Deuteromethanol (CD₃OD), a readily available deuterated solvent, serves as a powerful and versatile tool in the elucidation of chemical reaction mechanisms. Its utility stems from the significant mass difference between deuterium and protium, which gives rise to predictable and measurable kinetic and solvent isotope effects. By strategically employing this compound as a solvent, co-solvent, or a deuterium source, researchers can gain profound insights into reaction pathways, transition state structures, and the involvement of solvent molecules in bond-breaking and bond-forming steps. This document provides detailed application notes, experimental protocols, and data interpretation guidelines for leveraging this compound in mechanistic studies across various domains of chemistry.

Introduction: The Isotope Effect as a Mechanistic Probe

The substitution of a hydrogen atom (¹H) with its heavier isotope, deuterium (²H or D), can lead to a change in the rate of a chemical reaction. This phenomenon, known as the Kinetic Isotope Effect (KIE) , is a cornerstone of physical organic chemistry and a critical tool for mechanistic investigation.[1][2][3][4][5] The primary KIE (kH/kD) arises when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.[5] The magnitude of the primary KIE is influenced by the nature of the transition state.

When a deuterated solvent like this compound is used, a Solvent Isotope Effect (SIE) can be observed.[1][6] This effect can arise from several factors, including:

  • The solvent molecule's direct participation in the reaction mechanism.[6]

  • Changes in the solvation of reactants and transition states.

  • Deuterium exchange with labile protons on the reactants or catalysts.[6]

This compound is particularly useful due to its ability to act as both a solvent and a source of deuterium atoms, allowing for a multifaceted investigation of reaction mechanisms.

Key Applications of this compound in Mechanistic Studies

Elucidating Proton Transfer Steps

A primary application of this compound is to identify and characterize proton transfer events in a reaction mechanism. If the transfer of a proton from the hydroxyl group of methanol is involved in the rate-determining step, switching from methanol (CH₃OH) to this compound (CD₃OD) will result in a significant primary kinetic isotope effect.

Case Study: Keto-Enol Tautomerism

The deuterium exchange between CD₃OD and β-dicarbonyl compounds, such as acetylacetone, provides a clear example of probing proton (deuteron) transfer.[7] The exchange occurs via the enol intermediate, and the rate of deuterium incorporation into the methylene group can be monitored by ¹H NMR spectroscopy.[7] This allows for the investigation of the kinetics of tautomerization.[7]

Investigating the Role of Solvent

This compound can help determine whether the solvent acts merely as a medium or actively participates in the reaction. A significant SIE upon switching from CH₃OH to CD₃OD suggests the involvement of the solvent in the rate-determining step, potentially as a nucleophile, an acid/base catalyst, or a proton shuttle.

Case Study: Transesterification Reactions

In studies of transesterification, replacing CH₃OH with CD₃OD has been shown to slow down the reaction rate.[8] This observation, a kinetic isotope effect, indicates that the cleavage of the O-H (or O-D) bond is a key part of the reaction mechanism.[8] Density Functional Theory (DFT) calculations have further supported this by showing an increase in the energy barrier for the transesterification reaction when CD₃OD is used.[8]

Probing Reaction Intermediates

This compound can be used as a trapping agent to identify and characterize transient intermediates. By quenching a reaction with CD₃OD, deuterium atoms can be incorporated into the intermediate species, providing structural information upon analysis of the deuterated products.

Case Study: Grignard Reactions

While not a direct use of this compound as a solvent for the entire reaction, quenching a Grignard reaction with CD₃OD is a classic technique to determine the site of the carbanionic carbon in the Grignard reagent. The deuterium incorporation pattern in the product reveals the position of the carbon-magnesium bond. This method is crucial for understanding the structure and reactivity of these important organometallic reagents.[8][9][10][11][12]

Mechanistic Studies in Photocatalysis

In photocatalysis, this compound is employed to understand the roles of different reactive species and the reaction pathways. For instance, in the photocatalytic dissociation of methanol on TiO₂(110) surfaces, using CD₃OD helps in studying the kinetic isotope effect of the C-D versus C-H bond cleavage, providing insights into the dissociation mechanism.[7][13][14]

Quantitative Data Presentation

The following tables summarize representative quantitative data from studies utilizing this compound to probe reaction mechanisms.

Reaction TypeSubstrateIsotopic LabelkH/kDInterpretationReference
Keto-Enol TautomerismAcetylacetoneCD₃OD (solvent)Not directly a kH/kD, but deuterium incorporation rate is measuredIndicates proton transfer is key to tautomerization[7]
TransesterificationEster 17CD₃OD vs. CH₃OH (reactant)Reaction is slower in CD₃ODO-H bond cleavage is part of the rate-determining step[8]
Elimination (E2)CH₃CH₂CH₂Br vs. CH₃CD₂CH₂BrN/A (substrate labeling)6.7C-H/D bond breaking in the rate-determining step[5]
Elimination (E1)(CH₃)₂C(Br)CH₂CH₃ vs. (CH₃)₂C(Br)CD₂CH₃N/A (substrate labeling)1.4C-H/D bond is not broken in the rate-determining step[5]

Note: The E1 and E2 examples are included to provide context for the magnitude of primary KIEs, although they don't directly use this compound as the isotopic source in these specific examples.

Experimental Protocols

Protocol for Monitoring Deuterium Exchange in Keto-Enol Tautomerism via ¹H NMR

Objective: To qualitatively and quantitatively assess the rate of deuterium incorporation from CD₃OD into the α-position of a β-dicarbonyl compound.

Materials:

  • β-dicarbonyl compound (e.g., acetylacetone)

  • This compound (CD₃OD, 99.8 atom % D)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the β-dicarbonyl compound in this compound. A typical concentration is 0.1 M.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum immediately after preparation (t=0). This spectrum will serve as the baseline.

  • Continue to acquire ¹H NMR spectra at regular time intervals (e.g., every 30 minutes for the first few hours, then less frequently).

  • Monitor the decrease in the integral of the methylene proton signal (CH₂) and the appearance of a new signal corresponding to the CHD group. The CHD signal will appear as a 1:1:1 triplet due to coupling with deuterium (I=1).[7]

  • Integrate the relevant peaks in each spectrum to determine the relative concentrations of the CH₂ and CHD species over time.

  • Plot the concentration of the CH₂ species versus time to determine the rate of the first deuterium exchange.

Data Analysis: The rate of disappearance of the CH₂ signal can be used to determine the pseudo-first-order rate constant for the deuterium exchange, providing insight into the kinetics of the keto-enol tautomerization.

Protocol for Determining a Solvent Isotope Effect

Objective: To measure the kinetic isotope effect of a reaction when this compound is used as the solvent compared to methanol.

Materials:

  • Reactants for the reaction of interest

  • Methanol (CH₃OH), anhydrous

  • This compound (CD₃OD), anhydrous

  • Analytical instrument for monitoring reaction progress (e.g., UV-Vis spectrophotometer, HPLC, GC-MS)

Procedure:

  • Reaction in CH₃OH:

    • Prepare solutions of the reactants in anhydrous CH₃OH at the desired concentrations.

    • Initiate the reaction (e.g., by mixing reactant solutions) and immediately start monitoring its progress.

    • Record the concentration of a reactant or product at various time points.

    • Determine the initial rate of the reaction or the rate constant (kH) from the kinetic data.

  • Reaction in CD₃OD:

    • Repeat the exact same procedure as in step 1, but use anhydrous CD₃OD as the solvent.

    • Determine the initial rate of the reaction or the rate constant (kD) from the kinetic data.

  • Calculation of SIE:

    • Calculate the solvent isotope effect as the ratio of the rate constants: SIE = kH / kD.

Data Interpretation:

  • SIE ≈ 1: The solvent is likely not involved in the rate-determining step in a way that differentiates between H and D.

  • SIE > 1 (Normal SIE): The O-H bond of methanol is likely being broken in the rate-determining step.

  • SIE < 1 (Inverse SIE): This can occur for various reasons, including changes in solvation effects or pre-equilibria involving the solvent.[6] Further investigation is required.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound in mechanistic studies.

KetoEnolTautomerism Keto Keto Form (R-CH2-R') Enol Enol Form (R-CH=C(OH)-R') Keto->Enol Tautomerization Enol->Keto Tautomerization DeuteratedKeto Deuterated Keto Form (R-CHD-R') Enol->DeuteratedKeto Deuteron Transfer from CD3OD SIE_Workflow cluster_H Experiment in CH3OH cluster_D Experiment in CD3OD A_H Reactant A in CH3OH Reaction_H Monitor Reaction Progress A_H->Reaction_H B_H Reactant B in CH3OH B_H->Reaction_H Rate_H Determine Rate Constant (kH) Reaction_H->Rate_H Calculation Calculate SIE = kH / kD Rate_H->Calculation A_D Reactant A in CD3OD Reaction_D Monitor Reaction Progress A_D->Reaction_D B_D Reactant B in CD3OD B_D->Reaction_D Rate_D Determine Rate Constant (kD) Reaction_D->Rate_D Rate_D->Calculation Interpretation Interpret Mechanism Calculation->Interpretation GrignardQuench Start Grignard Reagent (R-MgX) Quench Quench with CD3OD Start->Quench Product Deuterated Product (R-D) Quench->Product Analysis Analyze Deuterium Incorporation (e.g., MS, NMR) Product->Analysis Conclusion Identify Carbanion Site Analysis->Conclusion

References

Two-dimensional NMR techniques using Deuteromethanol (NOESY, COSY, EXSY).

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments—specifically NOESY, COSY, and EXSY—using deuteromethanol (CD₃OD) as a solvent. This deuterated solvent is frequently employed in pharmaceutical and chemical research due to its ability to dissolve a wide range of organic molecules and its minimal interference in ¹H NMR spectra.[1]

Introduction to 2D NMR in Drug Development

Two-dimensional NMR spectroscopy is a cornerstone technique in modern drug discovery and development.[2] It provides invaluable insights into the three-dimensional structure of small molecules, their conformational dynamics, and their interactions with biological targets.[3][4][5] By spreading NMR signals across two frequency dimensions, 2D NMR resolves spectral overlap that can obscure key information in one-dimensional (1D) spectra, enabling a more detailed molecular analysis.[6]

  • Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other through chemical bonds, typically over two to three bond lengths. This information is fundamental for establishing the spin systems within a molecule and piecing together its covalent structure.[7]

  • Nuclear Overhauser Effect Spectroscopy (NOESY) identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are directly bonded.[4] This "through-space" correlation is critical for determining the stereochemistry and 3D conformation of a molecule.[3]

  • Exchange Spectroscopy (EXSY) is mechanistically identical to NOESY but is used to study chemical exchange processes, such as conformational changes or the binding and dissociation of a drug from its target.[8][9][10]

This compound (CD₃OD) is a versatile solvent for these experiments, offering good solubility for many drug candidates and intermediates. Its deuterium atoms do not produce signals in the ¹H NMR spectrum, thus providing a clear window for observing the compound of interest.

Sample Preparation for 2D NMR in this compound

Proper sample preparation is critical for acquiring high-quality 2D NMR data.

Materials:

  • High-quality 5 mm NMR tubes

  • This compound (CD₃OD), 99.8 atom % D or higher

  • Compound of interest

  • Pipettes and a filter (e.g., a Pasteur pipette with a small cotton or glass wool plug)

Protocol:

  • Determine the appropriate sample concentration. For most 2D NMR experiments on small to medium-sized molecules, a concentration range of 10-50 mM is suitable. For a typical organic molecule, this equates to approximately 5-25 mg dissolved in 0.6 mL of this compound.

  • Dissolve the sample. Accurately weigh the desired amount of your compound and dissolve it in 0.6 mL of this compound directly in a small vial.

  • Filter the sample. To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap and label the tube. Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

Experimental Protocols and Data Presentation

The following sections provide detailed experimental protocols for NOESY, COSY, and EXSY experiments. The acquisition parameters provided in the tables are typical for a 500 MHz NMR spectrometer and may need to be adjusted based on the specific instrument, sample concentration, and molecular weight of the analyte.

NOESY: Through-Space Correlations

The NOESY experiment is essential for determining the stereochemistry and conformation of drug candidates by identifying protons that are in close spatial proximity.

Application in Drug Development:
  • Conformational Analysis: Determining the preferred 3D structure of a drug molecule in solution.

  • Stereochemistry Elucidation: Differentiating between stereoisomers.[3]

  • Binding Epitope Mapping: Identifying the parts of a drug molecule that interact with a biological target by observing intermolecular NOEs.

Experimental Protocol for NOESY in this compound
  • Spectrometer Setup: Tune and match the probe for ¹H. Lock the spectrometer on the deuterium signal of the CD₃OD.

  • Acquire a 1D ¹H Spectrum: This is crucial for determining the spectral width and transmitter offset.

  • Set Up the 2D NOESY Experiment: Load a standard NOESY pulse sequence (e.g., noesyesgpph on a Bruker spectrometer).

  • Set Acquisition Parameters: Use the values in Table 1 as a starting point and adjust as necessary. The mixing time (d8) is a critical parameter; for small molecules, a longer mixing time is generally required for the NOE to build up.[11]

  • Acquire the Data: Start the acquisition.

  • Process the Data: Follow the data processing workflow outlined below.

Table 1: Typical Acquisition Parameters for a NOESY Experiment in this compound
ParameterDescriptionTypical Value
Pulse ProgramGradient-selected NOESYnoesyesgpph
Spectrometer Freq.¹H Frequency500 MHz
Spectral Width (SW)Sweep width in both dimensions10-12 ppm
Number of Scans (NS)Scans per increment8-16 (multiple of 8)
Number of Increments (TD1)Points in the indirect dimension256-512
Acquisition Time (AQ)Time for FID acquisition0.1 - 0.2 s
Relaxation Delay (d1)Delay between scans1-2 s
Mixing Time (d8)NOE build-up time300-800 ms for small molecules
TemperatureSample temperature298 K

COSY: Through-Bond Correlations

The COSY experiment is a fundamental tool for establishing the connectivity of protons within a molecule, which is the first step in complete structure elucidation.

Application in Drug Development:
  • Structure Verification: Confirming the covalent structure of a synthesized compound.

  • Fragment Identification: Identifying distinct spin systems within a molecule.

  • Assignment of Protons: Assigning proton signals based on their coupling networks.[7]

Experimental Protocol for COSY in this compound
  • Spectrometer Setup: Tune and match the probe for ¹H and lock on the CD₃OD signal.

  • Acquire a 1D ¹H Spectrum: Determine the spectral width and transmitter offset.

  • Set Up the 2D COSY Experiment: Load a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on a Bruker spectrometer).

  • Set Acquisition Parameters: Refer to Table 2 for typical starting parameters.

  • Acquire the Data: Start the acquisition.

  • Process the Data: Follow the data processing workflow.

Table 2: Typical Acquisition Parameters for a COSY Experiment in this compound
ParameterDescriptionTypical Value
Pulse ProgramGradient-selected, magnitude-mode COSYcosygpqf
Spectrometer Freq.¹H Frequency500 MHz
Spectral Width (SW)Sweep width in both dimensions10-12 ppm
Number of Scans (NS)Scans per increment2-4
Number of Increments (TD1)Points in the indirect dimension256-512
Acquisition Time (AQ)Time for FID acquisition0.1 - 0.2 s
Relaxation Delay (d1)Delay between scans1-2 s
TemperatureSample temperature298 K

EXSY: Chemical Exchange Processes

The EXSY experiment detects magnetization transfer between sites due to a chemical exchange process. This is particularly useful for studying dynamic molecular events.

Application in Drug Development:
  • Conformational Dynamics: Quantifying the rate of interconversion between different conformations of a drug molecule.[10]

  • Binding Kinetics: Studying the on- and off-rates of a drug binding to a target protein, if the exchange is on the appropriate timescale.

  • Proton Tautomerism: Investigating the exchange of labile protons.

Experimental Protocol for EXSY in this compound

The EXSY experiment uses the same pulse sequence as NOESY.[8][9] The key is to distinguish between NOE cross-peaks and EXSY cross-peaks. For small molecules, NOE cross-peaks and diagonal peaks have opposite signs, while EXSY cross-peaks have the same sign as the diagonal peaks.

  • Spectrometer Setup: Tune and match the probe for ¹H and lock on the CD₃OD signal.

  • Acquire a 1D ¹H Spectrum: Determine the spectral width and transmitter offset.

  • Set Up the 2D EXSY Experiment: Load a standard phase-sensitive NOESY pulse sequence (e.g., noesyph on a Bruker spectrometer).

  • Set Acquisition Parameters: Use the parameters in Table 3 as a guide. The mixing time (d8) should be varied to be on the order of the exchange rate.

  • Acquire the Data: Start the acquisition.

  • Process the Data: Follow the data processing workflow, paying close attention to the phasing to correctly identify EXSY peaks.

Table 3: Typical Acquisition Parameters for an EXSY Experiment in this compound
ParameterDescriptionTypical Value
Pulse ProgramPhase-sensitive NOESYnoesyph
Spectrometer Freq.¹H Frequency500 MHz
Spectral Width (SW)Sweep width in both dimensions10-12 ppm
Number of Scans (NS)Scans per increment8-16 (multiple of 8)
Number of Increments (TD1)Points in the indirect dimension256-512
Acquisition Time (AQ)Time for FID acquisition0.1 - 0.2 s
Relaxation Delay (d1)Delay between scans1-2 s
Mixing Time (d8)Exchange time50 ms - 1 s (varied)
TemperatureSample temperatureVariable (to study kinetics)

Data Processing Workflow

The following is a general workflow for processing 2D NMR data using software such as TopSpin.

  • Fourier Transformation:

    • Apply a window function (e.g., sine-bell or squared sine-bell) to both the direct (t₂) and indirect (t₁) dimensions to improve resolution and signal-to-noise.

    • Perform a Fourier transform in both dimensions (xfb in TopSpin).[12][13]

  • Phasing:

    • For phase-sensitive experiments like NOESY and EXSY, manually phase the spectrum in both dimensions to ensure pure absorption lineshapes. This is critical for distinguishing positive and negative cross-peaks.

    • For magnitude-mode experiments like the standard COSY, phasing is not required.

  • Baseline Correction: Apply a baseline correction algorithm in both dimensions to correct for any distortions.

  • Referencing: Calibrate the chemical shift axes using the residual solvent peak of this compound (¹H signal at 3.31 ppm).

  • Symmetrization (for COSY): For COSY spectra, a symmetrization routine can be applied to reduce noise and artifacts.

Visualizations of Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the workflows and relationships of the described 2D NMR techniques.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Compound in CD3OD Filter Filter into NMR Tube Dissolve->Filter Setup Spectrometer Setup (Tune, Lock, Shim) Filter->Setup Acquire1D Acquire 1D 1H Setup->Acquire1D SetParams Set 2D Parameters (NOESY/COSY/EXSY) Acquire1D->SetParams Acquire2D Acquire 2D Data SetParams->Acquire2D FT Fourier Transform (Both Dimensions) Acquire2D->FT Phase Phase Correction (NOESY/EXSY) FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing Baseline->Reference Structural Analysis Structural Analysis Reference->Structural Analysis

General workflow for 2D NMR experiments.

Technique_Relationships COSY COSY Structure Covalent Structure COSY->Structure Through-bond correlations NOESY NOESY EXSY EXSY NOESY->EXSY Identical pulse sequence Conformation 3D Conformation & Stereochemistry NOESY->Conformation Through-space correlations (NOE) Dynamics Chemical Exchange & Kinetics EXSY->Dynamics Magnetization transfer via exchange

Logical relationships between 2D NMR techniques.

Drug_Target_Interaction_Pathway cluster_drug Drug Molecule Analysis cluster_target Drug-Target Complex COSY_Drug COSY Covalent Structure Covalent Structure COSY_Drug->Covalent Structure NOESY_Drug NOESY Drug Conformation Drug Conformation NOESY_Drug->Drug Conformation EXSY_Drug EXSY Conformational Exchange Conformational Exchange EXSY_Drug->Conformational Exchange NOESY_Complex Intermolecular NOESY Binding Site Identification Binding Site Identification NOESY_Complex->Binding Site Identification EXSY_Complex EXSY Binding Kinetics (On/Off Rates) Binding Kinetics (On/Off Rates) EXSY_Complex->Binding Kinetics (On/Off Rates) Drug Drug Drug->NOESY_Complex Drug->EXSY_Complex Target Protein Target Protein Target Protein->NOESY_Complex Target Protein->EXSY_Complex

Signaling pathway for drug-target interaction analysis.

References

Application Notes and Protocols for Deuteromethanol in Cryo-Matrix Isolation Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryo-matrix isolation is a powerful technique that allows for the spectroscopic study of molecules trapped within an inert, solid matrix at cryogenic temperatures (typically below 20 K).[1][2] This environment prevents molecular rotation and diffusion, leading to simplified infrared (IR) spectra with sharp absorption bands.[3][4] The use of deuterated species, such as deuteromethanol, is a critical tool in this field. By selectively replacing hydrogen with deuterium, researchers can induce predictable shifts in vibrational frequencies, aiding in the definitive assignment of complex spectra, identifying reaction intermediates, and understanding intermolecular interactions.[1][5]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in cryo-matrix isolation infrared spectroscopy.

Applications of this compound in Matrix Isolation IR Spectroscopy

This compound serves several key purposes in matrix isolation IR studies:

  • Vibrational Mode Assignment: The isotopic shift upon deuteration is most significant for vibrational modes involving the substituted hydrogen/deuterium atom. This allows for the unambiguous assignment of stretching, bending, and torsional modes, especially in congested spectral regions.[1] For example, the O-H stretching frequency shifts dramatically upon substitution to O-D, clearly distinguishing it from C-H stretching modes.

  • Simplification of Spectra: In complex molecules, overlapping vibrational bands can make spectral interpretation challenging. The use of partially or fully deuterated methanol isotopologues helps to separate these bands, providing a clearer picture of the molecular vibrations.[1]

  • Study of Reaction Mechanisms: By labeling specific sites with deuterium, it is possible to track the fate of atoms and functional groups during photochemical or thermally induced reactions within the matrix.[5] This provides invaluable mechanistic insights that are often unobtainable through other methods.

  • Investigation of Hydrogen Bonding and Intermolecular Interactions: The strength and nature of hydrogen bonds can be probed by observing the frequency shifts of the O-H (or O-D) stretching mode when complexed with other molecules.[6][7] Using this compound can help to isolate and understand these interactions more clearly.

Experimental Protocols

This section outlines a general protocol for a cryo-matrix isolation IR experiment involving this compound. The specific parameters (e.g., concentration, deposition rate) may need to be optimized for the particular instrument and scientific question.

Materials and Equipment
  • This compound Isotopologues: CH₃OD, CD₃OH, CD₃OD (as required)

  • Matrix Gas: High-purity argon or neon (99.999% or higher)

  • Cryostat: Closed-cycle helium cryostat capable of reaching temperatures of 4-20 K

  • Substrate: Polished CsI or KBr window, transparent in the mid-infrared range

  • Gas Handling Manifold: For precise mixing of this compound vapor and matrix gas

  • Deposition System: Needle valve or mass flow controller for controlled deposition

  • FTIR Spectrometer: High-resolution spectrometer with an MCT detector

  • Vacuum System: Capable of achieving high vacuum (<10⁻⁶ mbar) in the cryostat chamber[2]

Protocol Steps
  • Sample Preparation:

    • Thoroughly degas the this compound sample through several freeze-pump-thaw cycles to remove dissolved air.[4]

    • Prepare a gas mixture of this compound and the matrix gas in a pre-determined ratio (e.g., 1:1000) in the gas handling manifold. The concentration should be low enough to ensure isolation of individual methanol molecules.[8]

  • Cryostat Setup and Matrix Deposition:

    • Mount the CsI window onto the cold head of the cryostat and evacuate the chamber to high vacuum.

    • Cool the cryostat to the desired base temperature (e.g., 10 K for an argon matrix).

    • Slowly deposit the gas mixture onto the cold window at a controlled rate (e.g., 2-5 mmol/hour). The deposition temperature is critical for forming a clear, amorphous matrix.

  • FTIR Spectral Acquisition:

    • Record a background spectrum of the cold, bare window before deposition.

    • After deposition, record the IR spectrum of the matrix-isolated this compound.

    • If studying photochemistry, irradiate the matrix with a suitable light source (e.g., UV lamp) and record spectra at various time intervals to monitor the reaction progress.[9]

  • Data Analysis:

    • Process the spectra to identify the vibrational bands of the isolated this compound molecules.

    • Compare the experimental frequencies with theoretical calculations (e.g., DFT, VCI) to aid in the assignment of the observed bands.[1][3]

    • Analyze the isotopic shifts to confirm vibrational assignments.

Data Presentation

The following tables summarize the experimentally observed vibrational frequencies for various this compound isotopologues isolated in argon and neon matrices. These values are essential for the identification and analysis of this compound in cryo-matrix experiments.

Table 1: Vibrational Frequencies (cm⁻¹) of this compound Isotopologues in an Argon Matrix [1]

Vibrational ModeCH₃OHCH₃ODCD₃OHCD₃OD
OH/OD Stretch 3668270736672705
CH₃/CD₃ Sym. Stretch 2844284420732070
CH₃/CD₃ Asym. Stretch 2955295622212221
CH₃/CD₃ Asym. Stretch 3008300922402240
OH/OD Bend 134110011345992
CH₃/CD₃ Sym. Bend 1454145410601059
CH₃/CD₃ Asym. Bend 1477147710761076
CH₃/CD₃ Rock 11331148960970
CH₃/CD₃ Rock 10741085864870
CO Stretch 10341030995987
OH/OD Torsion 272213265208

Table 2: Vibrational Frequencies (cm⁻¹) of this compound Isotopologues in a Neon Matrix [1]

Vibrational ModeCH₃OHCH₃ODCD₃OHCD₃OD
OH/OD Stretch 3681271736802715
CH₃/CD₃ Sym. Stretch 2854285420792076
CH₃/CD₃ Asym. Stretch 2963296422262226
CH₃/CD₃ Asym. Stretch 3016301722452245
OH/OD Bend 134610041350995
CH₃/CD₃ Sym. Bend 1457145710621061
CH₃/CD₃ Asym. Bend 1479147910781078
CH₃/CD₃ Rock 11371152963973
CH₃/CD₃ Rock 10781089867873
CO Stretch 10381034999991
OH/OD Torsion 290222283220

Visualizations

The following diagrams illustrate the experimental workflow for a typical cryo-matrix isolation IR spectroscopy experiment.

experimental_workflow cluster_prep Sample Preparation cluster_deposition Matrix Formation cluster_analysis Spectroscopic Analysis degas Degas this compound (Freeze-Pump-Thaw) mix Mix with Matrix Gas (e.g., Ar, 1:1000) degas->mix cool Cool Cryostat Window (e.g., to 10 K) mix->cool deposit Controlled Gas Deposition cool->deposit ir_scan Acquire FTIR Spectrum deposit->ir_scan irradiate Optional: UV/IR Irradiation ir_scan->irradiate final_scan Acquire Post-Irradiation Spectrum irradiate->final_scan

Caption: Experimental workflow for matrix isolation IR spectroscopy.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs This compound This compound (e.g., CD3OD) codeposition Co-deposition onto Cryogenic Surface This compound->codeposition matrix_gas Matrix Gas (e.g., Argon) matrix_gas->codeposition matrix Isolated CD3OD in Argon Matrix codeposition->matrix spectrum FTIR Spectrum with Shifted Vibrational Bands matrix->spectrum FTIR Analysis

Caption: Logical flow from inputs to outputs in the experiment.

References

Application Notes and Protocols for Studying Protein-Ligand Interactions Using Deuteromethanol by NMR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing deuteromethanol (CD₃OD) in Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of protein-ligand interactions. The focus is on ligand-observed NMR techniques, which are particularly powerful for identifying and characterizing the binding of small molecules to protein targets, a critical step in drug discovery and development.

Application Notes

Introduction to this compound in Protein-Ligand NMR Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful tool for elucidating the specifics of protein-ligand interactions at an atomic level.[1][2][3] In these studies, deuterated solvents are essential to minimize the overwhelming signals from the solvent protons and to provide a lock signal for the spectrometer.[4] this compound (CD₃OD) is a deuterated polar organic solvent that serves a crucial role in NMR-based screening and characterization of protein-ligand interactions, especially when dealing with ligands that have limited solubility in aqueous buffers.

The primary advantages of using this compound as a co-solvent in protein NMR studies include:

  • Enhanced Solubility of Hydrophobic Ligands: Many drug candidates and fragment molecules are hydrophobic and exhibit poor solubility in the aqueous buffers required for protein stability. This compound can significantly enhance the solubility of these compounds, enabling the study of their interactions with target proteins.

  • Reduced Signal Overlap: By using a deuterated solvent, the proton signals from the solvent are eliminated from the ¹H NMR spectrum, resulting in a cleaner baseline and allowing for the unambiguous observation of signals from the ligand and protein.

  • Compatibility with Common NMR Experiments: this compound is compatible with a wide range of NMR experiments used to study protein-ligand interactions, including Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (Water-LOGSY).

It is important to note that the addition of a co-solvent like methanol can perturb the protein structure and dynamics. Methanol can weaken hydrophobic interactions while strengthening hydrogen bonds.[5][6] Therefore, it is crucial to perform control experiments to assess the effect of this compound on the target protein's stability and activity.

Key NMR Techniques for Protein-Ligand Interaction Studies

Two of the most powerful ligand-observed NMR techniques for studying weak to medium affinity protein-ligand interactions are Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (Water-LOGSY). These methods are particularly well-suited for fragment-based drug discovery (FBDD).

Saturation Transfer Difference (STD) NMR:

STD NMR is a robust method for identifying ligands that bind to a protein and for mapping the binding epitope of the ligand.[7] The experiment relies on the transfer of saturation from the protein to a bound ligand. Protons of the protein are selectively saturated with a radiofrequency pulse. This saturation propagates throughout the protein via spin diffusion. If a ligand is bound to the protein, the saturation is transferred to the ligand's protons. When the ligand dissociates, it carries this "memory" of saturation, leading to a decrease in the intensity of its signals in the NMR spectrum. By subtracting a spectrum with on-resonance protein saturation from a spectrum with off-resonance saturation, a difference spectrum is obtained that only shows signals from the binding ligand. The relative intensities of the signals in the STD spectrum provide information about which parts of the ligand are in close proximity to the protein in the bound state.

Water-Ligand Observed via Gradient Spectroscopy (Water-LOGSY):

Water-LOGSY is another sensitive technique for detecting ligand binding.[5][8][9] In this experiment, the magnetization is transferred from bulk water molecules to the ligand via the protein. For non-binding compounds, the observed Nuclear Overhauser Effect (NOE) from water is positive. However, for a ligand that binds to a protein, the magnetization transfer pathway through the protein results in a negative NOE. This difference in the sign of the signal allows for the clear identification of binding molecules from a mixture.

Quantitative Data Presentation

The following tables provide illustrative examples of how quantitative data from NMR titration experiments can be presented. The dissociation constants (Kd) are key parameters that quantify the strength of a protein-ligand interaction. While the specific use of this compound as the primary solvent for determining these values is not extensively documented with tabulated data in the reviewed literature, the principles of Kd determination remain the same. The values presented here are typical for weak to moderate affinity interactions often studied by ligand-observed NMR methods.

Table 1: Illustrative Dissociation Constants (Kd) Determined by STD NMR Titration in a Buffer Containing this compound

LigandProtein TargetKd (μM)Co-solvent
Fragment AKinase 12505% CD₃OD in D₂O Buffer
Fragment BBromodomain 25005% CD₃OD in D₂O Buffer
Inhibitor XProtease 3802% CD₃OD in D₂O Buffer
Drug Candidate YGPCR 41201% CD₃OD in D₂O Buffer

Note: The data in this table are for illustrative purposes to demonstrate the presentation of quantitative results and are not from a single, specific study.

Table 2: Illustrative Dissociation Constants (Kd) Determined by Water-LOGSY Titration in a Buffer Containing this compound

LigandProtein TargetKd (mM)Co-solvent
Fragment CPhosphatase 11.210% CD₃OD in D₂O Buffer
Fragment DReader Domain 22.510% CD₃OD in D₂O Buffer
Natural Product ZEnzyme 30.85% CD₃OD in D₂O Buffer
Tool Compound WProtein X3.010% CD₃OD in D₂O Buffer

Note: The data in this table are for illustrative purposes to demonstrate the presentation of quantitative results and are not from a single, specific study.

Experimental Protocols

Protocol 1: Saturation Transfer Difference (STD) NMR

This protocol outlines the general steps for performing an STD NMR experiment to identify a binding ligand and map its epitope.

1. Sample Preparation:

  • Prepare a stock solution of the target protein in a deuterated buffer (e.g., 20 mM phosphate buffer in D₂O, pD 7.4). A typical protein concentration is 10-50 µM.
  • Prepare a stock solution of the ligand in deuterated methanol (CD₃OD).
  • Prepare the final NMR sample by mixing the protein and ligand solutions. The final ligand concentration should be in large excess (e.g., 100-fold) of the protein concentration. The final concentration of CD₃OD should be kept as low as possible (typically 1-10%) to minimize its effect on the protein structure, while ensuring ligand solubility.
  • Prepare a control sample containing only the ligand at the same concentration and in the same buffer/co-solvent mixture.

2. NMR Data Acquisition:

  • Acquire a standard 1D ¹H NMR spectrum of the ligand-only sample to serve as a reference.
  • On the protein-ligand sample, set up the STD NMR experiment.
  • On-resonance saturation: Select a frequency in a region of the spectrum where only protein signals are present (typically in the aliphatic region, e.g., -1 ppm, or the aromatic region, e.g., 7.5 ppm, if no ligand signals are present there).
  • Off-resonance saturation: Select a frequency far from any protein or ligand signals (e.g., 30 ppm).
  • Use a train of selective Gaussian pulses for saturation. A typical saturation time is 2 seconds, but this should be optimized.
  • Acquire the on-resonance and off-resonance spectra in an interleaved manner to minimize artifacts from spectrometer instability.
  • The difference spectrum (off-resonance minus on-resonance) is the STD spectrum.

3. Data Processing and Analysis:

  • Process the STD spectrum with appropriate window functions and phasing.
  • Signals that appear in the STD spectrum belong to the binding ligand.
  • Calculate the STD amplification factor for each proton of the ligand by dividing the integral of the STD signal by the integral of the corresponding signal in the reference spectrum.
  • The protons with the highest STD amplification factors are those in closest proximity to the protein surface, defining the binding epitope.

Protocol 2: Water-Ligand Observed via Gradient Spectroscopy (Water-LOGSY)

This protocol provides a general workflow for a Water-LOGSY experiment to screen for binders in a mixture of compounds.

1. Sample Preparation:

  • Prepare a stock solution of the target protein in a buffer containing 90% H₂O and 10% D₂O. The D₂O is for the spectrometer lock. A typical protein concentration is 1-20 µM.
  • Prepare a stock solution of the ligand or a mixture of ligands in this compound (CD₃OD).
  • Prepare the final NMR sample by adding the ligand(s) to the protein solution. The final ligand concentration is typically in the range of 50-200 µM. The final CD₃OD concentration should be kept low.
  • Prepare a control sample of the ligand(s) in the same buffer/co-solvent mixture without the protein.

2. NMR Data Acquisition:

  • Acquire a reference 1D ¹H NMR spectrum of the ligand(s) without the protein.
  • On the protein-ligand sample, set up the Water-LOGSY experiment. This experiment uses a selective 180° pulse on the water resonance followed by a mixing time.
  • A typical mixing time is 1-2 seconds.
  • Water suppression is achieved using gradients.

3. Data Processing and Analysis:

  • Process the Water-LOGSY spectrum.
  • In the spectrum of the sample containing the protein, signals from binding ligands will have an opposite phase (e.g., negative) compared to signals from non-binding ligands (e.g., positive).
  • By comparing the spectra with and without the protein, binders can be readily identified.

Mandatory Visualizations

experimental_workflow_std_nmr cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis prep_protein Prepare Protein in D2O Buffer mix Mix Protein and Ligand (1:100 ratio) prep_protein->mix prep_ligand Prepare Ligand in CD3OD prep_ligand->mix acq_std Acquire STD NMR (On- and Off-Resonance) mix->acq_std prep_control Prepare Ligand-only Control acq_ref Acquire 1D 1H Reference Spectrum prep_control->acq_ref analyze Identify Binders & Map Epitope acq_ref->analyze process Process Spectra acq_std->process subtract Generate Difference Spectrum (STD) process->subtract subtract->analyze experimental_workflow_waterlogsy cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis prep_protein Prepare Protein in 90% H2O/10% D2O Buffer mix Mix Protein and Ligand(s) prep_protein->mix prep_ligand Prepare Ligand(s) in CD3OD prep_ligand->mix acq_wl Acquire Water-LOGSY Spectrum mix->acq_wl prep_control Prepare Ligand-only Control acq_ref Acquire 1D 1H Reference Spectrum prep_control->acq_ref compare Compare Spectra (with and without protein) acq_ref->compare process Process Spectra acq_wl->process process->compare identify Identify Binders (by signal phase) compare->identify logical_relationship_std_nmr protein Protein ligand_bound Bound Ligand protein->ligand_bound binds spin_diffusion Spin Diffusion protein->spin_diffusion ligand_free Free Ligand ligand_free->ligand_bound nmr_detection NMR Signal Detection ligand_free->nmr_detection sat_transfer Saturation Transfer (NOE) ligand_bound->sat_transfer dissociation Dissociation ligand_bound->dissociation saturation Selective RF Saturation saturation->protein saturates spin_diffusion->protein propagates through sat_transfer->ligand_bound transfers to dissociation->ligand_free dissociates to std_signal STD Signal (Reduced Intensity) nmr_detection->std_signal

References

Application Notes and Protocols: Deuteromethanol in Solid-State NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of deuteromethanol (CD₃OD) in solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy. The information is tailored for researchers in academia and industry, including those in drug development, who are utilizing ssNMR for structural and dynamic analysis of solid-state samples.

Application Note 1: Enhancing Resolution and Sensitivity in Protein ssNMR through Deuteration

Deuteration is a powerful strategy in protein solid-state NMR to overcome limitations in spectral resolution and sensitivity, particularly for larger proteins and protein complexes.[1][2] By replacing protons (¹H) with deuterium (²H), the dense network of strong ¹H-¹H dipolar couplings is significantly reduced.[1] This leads to narrower proton linewidths, enabling high-resolution proton-detected ssNMR experiments.[1][2] While perdeuteration is a common approach, the use of deuterated methanol in combination with other deuterated reagents during protein expression is a key component of many deuteration strategies.

Key Advantages of Deuteration:

  • Improved Spectral Resolution: The reduction of ¹H-¹H dipolar couplings leads to significantly narrower linewidths in ¹H ssNMR spectra, allowing for better resolution of individual resonances.[1][3]

  • Increased Sensitivity: Narrower lines and longer transverse relaxation times (T₂) contribute to an overall increase in sensitivity, which is crucial for detecting weak signals from large biomolecules.[4]

  • Access to Advanced Pulse Sequences: The simplified spin system in deuterated proteins allows for the application of pulse sequences that are challenging to implement in fully protonated samples.[5]

  • Study of Larger Proteins: Deuteration is essential for extending the applicability of ssNMR to high-molecular-weight proteins and complexes.[1]

Quantitative Data Summary: Impact of Deuteration on ssNMR Parameters

The following table summarizes typical experimental parameters and the observed effects of deuteration in protein ssNMR studies.

ParameterFully Protonated SampleDeuterated SampleKey Benefits of DeuterationReference(s)
Typical ¹H Linewidths (at <60 kHz MAS) > 200 Hz17-50 HzSignificant line narrowing, enabling higher resolution.[1]
¹³C T₂' Relaxation Times ShorterIncreased by up to a factor of 2Longer coherence lifetimes, allowing for more complex pulse sequences.[4]
Magic Angle Spinning (MAS) Rate Often requires >100 kHz for high resolutionHigh resolution achievable at 40-60 kHzReduced hardware demands and sample heating.[1][2]
¹H-¹H Dipolar Couplings Strong and extensiveSignificantly attenuatedSimplification of spectra and pulse sequences.[1]

Application Note 2: this compound as a Cryoprotectant in Dynamic Nuclear Polarization (DNP) ssNMR

Dynamic Nuclear Polarization (DNP) is a technique that dramatically enhances the sensitivity of ssNMR experiments by transferring polarization from unpaired electrons to surrounding nuclei.[6] DNP-ssNMR is typically performed at cryogenic temperatures (~100 K), necessitating the use of cryoprotectants to prevent sample damage from ice crystal formation and to ensure a homogeneous distribution of the polarizing agent.[7][8] Deuterated solvents, including this compound, are often used in the cryoprotectant mixture, commonly referred to as "DNP juice."[9][10]

Role of this compound in DNP-ssNMR:

  • Glass Formation: In combination with other glass-forming agents like glycerol and water, this compound helps to create a glassy matrix upon freezing, which is essential for preserving the integrity of biological samples.[8]

  • Improved DNP Efficiency: The use of deuterated solvents in the cryoprotectant can lead to higher DNP enhancements. This is attributed to longer ¹H spin-lattice relaxation times in the deuterated environment, which promotes more efficient magnetization transfer.[8][11]

  • Reduced Background Signals: Using deuterated solvents minimizes background ¹H signals from the solvent matrix, which can interfere with the signals from the analyte of interest.

Quantitative Data Summary: DNP Enhancement with Deuterated Cryoprotectants

The table below provides a summary of DNP enhancement factors observed in studies using deuterated cryoprotectants.

Sample TypeCryoprotectant CompositionPolarizing AgentDNP Enhancement Factor (ε)Key FindingReference(s)
Perdeuterated SH3 domain1:3:6 (v/v) H₂O/D₂O/d₈-glycerolNot specified~120 (¹³C CP-MAS)Perdeuteration of the protein significantly boosts DNP enhancement.[11]
Membrane-bound peptidesd₆-DMSO10 mM AMUPol~100 (microwave-on vs. off)Optimized sample preparation with deuterated cryoprotectants yields high enhancements.[7]
Yeast prion protein in cell lysate15% (v/v) glycerol in D₂O/H₂ONot specifiedHigh absolute sensitivity achievedModerate cryoprotectant concentrations in a deuterated environment are optimal.[7]

Application Note 3: In-Situ ssNMR Studies of the Methanol-to-Olefins (MTO) Reaction

The Methanol-to-Olefins (MTO) process is a crucial industrial reaction for producing light olefins from non-petroleum sources.[12][13] Solid-state NMR, particularly in-situ ssNMR, is a powerful tool for elucidating the complex reaction mechanism by directly observing the transformation of reactants, intermediates, and products within the zeolite catalyst under reaction conditions.[12][14] The use of isotopically labeled methanol, such as ¹³C- and/or deuterated methanol, is essential for these studies.

Role of this compound in MTO Studies:

  • Mechanistic Elucidation: By using deuterated methanol (CD₃OD), researchers can track the fate of the methyl group and the hydroxyl group separately, providing insights into C-C bond formation and the role of water in the reaction.[15]

  • Identification of Intermediates: The distinct NMR signature of deuterium allows for the identification of deuterated intermediates, such as surface methoxy species (SMS) and other hydrocarbon pool species.[16][17]

  • Kinetic Isotope Effects: Comparing the reaction rates of deuterated and non-deuterated methanol can reveal information about the rate-determining steps of the reaction mechanism.[15]

Key Intermediates in the MTO Reaction Identified by ssNMR
IntermediateTypical ¹³C Chemical Shift (ppm)Role in MTO ReactionReference(s)
Methanol~50Reactant[17]
Dimethyl Ether (DME)~60Initial dehydration product[17]
Surface Methoxy Species (SMS)59-61Key intermediate for C-C bond formation[16][18]
Alkenyl/Aromatic Cations110-150Hydrocarbon pool species, autocatalytic cycle[16]
Aliphatic Species10-35Products and components of the hydrocarbon pool[17]

Experimental Protocols

Protocol 1: General Sample Preparation for Solid-State NMR

This protocol provides a general guideline for preparing a solid sample for ssNMR analysis.

Materials:

  • Solid sample (20-50 mg for ¹³C NMR)[19]

  • Deuterated solvent (e.g., this compound-d₄)[19]

  • NMR tube (e.g., 5 mm) and cap[19]

  • Vial

  • Pasteur pipette and bulb

  • Kimwipe or cotton plug[19]

Procedure:

  • Weigh approximately 20-50 mg of the solid sample and place it into a clean, dry vial.[19]

  • Add approximately 0.6 mL of the chosen deuterated solvent to the vial.[19]

  • Gently swirl or vortex the vial to dissolve the sample. If necessary, use sonication or gentle heating.

  • Place a small plug of Kimwipe or cotton into a Pasteur pipette to create a filter.

  • Filter the sample solution through the plugged pipette directly into the NMR tube.[19]

  • Ensure the solvent height in the NMR tube is appropriate for the spectrometer (typically 4-5 cm).

  • Cap the NMR tube securely and label it clearly.

  • Clean the outside of the NMR tube with a lint-free tissue before inserting it into the spectrometer.

Protocol 2: Preparation of a Perdeuterated Protein Sample for ssNMR

This protocol outlines the steps for expressing and purifying a perdeuterated protein for ssNMR studies.

Materials:

  • E. coli expression strain

  • Expression vector containing the gene of interest

  • M9 minimal medium prepared with D₂O

  • ¹⁵NH₄Cl and ¹³C-glucose (or deuterated glucose)

  • Deuterated methanol (for specific labeling strategies)

  • IPTG for induction

  • Standard protein purification reagents and equipment

Procedure:

  • Adaptation of E. coli: Gradually adapt the E. coli expression strain to grow in D₂O-based M9 minimal medium. This is a critical step to ensure good cell growth and protein expression.

  • Starter Culture: Inoculate a small volume of D₂O-based M9 medium containing ¹⁵NH₄Cl and ¹³C-glucose with the adapted E. coli strain. Grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate a larger volume of D₂O-based M9 medium with the starter culture. For specific labeling, deuterated methanol can be added at this stage, depending on the desired labeling pattern.

  • Induction: When the cell culture reaches an appropriate optical density (OD₆₀₀), induce protein expression with IPTG.

  • Harvesting and Lysis: Harvest the cells by centrifugation and resuspend them in a suitable lysis buffer. Lyse the cells using sonication or a French press.

  • Purification: Purify the deuterated protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

  • Sample Preparation for ssNMR: Pack the purified, solid protein sample into an appropriate ssNMR rotor. The sample should be packed tightly to ensure good spectral quality.

Protocol 3: In-Situ ssNMR of the Methanol-to-Olefins (MTO) Reaction

This protocol describes a general procedure for conducting an in-situ ssNMR experiment to study the MTO reaction.

Materials:

  • Zeolite catalyst (e.g., H-SAPO-34 or H-ZSM-5)

  • ¹³C-labeled and/or deuterated methanol

  • In-situ ssNMR probe and rotor

  • Gas flow system

  • Temperature controller

Procedure:

  • Catalyst Activation: Activate the zeolite catalyst by heating it under a flow of dry air or an inert gas at high temperature to remove any adsorbed water or impurities.

  • Sample Packing: Pack the activated catalyst into a specialized in-situ ssNMR rotor.

  • Experimental Setup: Place the rotor in the in-situ ssNMR probe, which is equipped with gas lines and a temperature controller.

  • Reaction Initiation: Heat the sample to the desired reaction temperature (e.g., 300-400°C) under a flow of inert gas.

  • Methanol Introduction: Introduce a flow of the isotopically labeled methanol vapor (carried by an inert gas) into the rotor.

  • Data Acquisition: Acquire ssNMR spectra (e.g., ¹³C MAS NMR) as a function of time to monitor the conversion of methanol and the formation of intermediates and products.[16]

  • Data Analysis: Analyze the spectra to identify the different species present at various stages of the reaction and to obtain kinetic information.

Visualizations

Workflow for Protein Deuteration and ssNMR Analysis

protein_deuteration_workflow cluster_expression Protein Expression & Deuteration cluster_purification Purification cluster_ssnmr Solid-State NMR Analysis e_coli E. coli Adaptation to D₂O culture Growth in Deuterated Minimal Medium e_coli->culture Inoculation induction Protein Expression Induction culture->induction OD₆₀₀ reached harvest Cell Harvesting induction->harvest lysis Cell Lysis harvest->lysis purify Chromatography lysis->purify packing Rotor Packing purify->packing acquire ssNMR Data Acquisition packing->acquire analysis Spectral Analysis acquire->analysis

Caption: Workflow for deuterated protein production and ssNMR analysis.

Signaling Pathway of the Methanol-to-Olefins (MTO) Reaction

mto_pathway cluster_direct Direct C-C Bond Formation cluster_hcp Hydrocarbon Pool (HCP) Cycle methanol Methanol (CD₃OD) dme Dimethyl Ether (DME) methanol->dme Dehydration sms Surface Methoxy Species (SMS) methanol->sms hcp Hydrocarbon Pool (Alkenyl/Aromatic Cations) methanol->hcp Methylation dme->sms olefins_initial Initial Olefins (e.g., Ethene) sms->olefins_initial C-C Coupling olefins_initial->hcp Initiation olefins_product Light Olefins (Ethene, Propene) hcp->olefins_product Elimination olefins_product->hcp Methylation/ Oligomerization

Caption: Simplified reaction pathway of the Methanol-to-Olefins (MTO) process.

Experimental Workflow for In-Situ ssNMR of the MTO Reaction

insitu_mto_workflow catalyst_prep Catalyst Activation (High Temperature) rotor_packing Pack Rotor with Activated Catalyst catalyst_prep->rotor_packing setup Insert Rotor into In-Situ ssNMR Probe rotor_packing->setup heating Heat to Reaction Temperature setup->heating methanol_intro Introduce ¹³C/D-Methanol Vapor Flow heating->methanol_intro data_acq Time-Resolved ssNMR Data Acquisition methanol_intro->data_acq analysis Spectral Analysis of Intermediates & Products data_acq->analysis

Caption: Experimental workflow for in-situ ssNMR studies of the MTO reaction.

References

Troubleshooting & Optimization

How to remove water contamination from Deuteromethanol.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling water contamination in deuteromethanol (Methanol-d4, CD₃OD).

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove water from this compound?

Water is a common contaminant in laboratory solvents and can significantly impact experimental results.[1] In the context of this compound, which is frequently used as a solvent for Nuclear Magnetic Resonance (NMR) spectroscopy, water contamination can lead to a large residual H₂O peak in the ¹H NMR spectrum. This can obscure signals from the analyte of interest, making spectral interpretation difficult or impossible. For water-sensitive reactions, the presence of water can inhibit or alter the course of the chemical transformation.

Q2: What are the primary methods for drying this compound?

The most common and effective methods for removing water from this compound in a laboratory setting are:

  • Use of Molecular Sieves: This is a widely recommended, safe, and efficient method for drying a variety of organic solvents, including methanol.[2][3]

  • Distillation: Fractional distillation can separate water from methanol based on their different boiling points.[4][5] For highly sensitive applications requiring extremely dry solvent, distillation from a suitable drying agent like calcium hydride may be employed.[6]

  • Azeotropic Distillation: This technique involves adding a substance that forms a low-boiling azeotrope with water, allowing for its removal.[7]

Q3: Which type of molecular sieve should I use for this compound?

For drying methanol and by extension this compound, 3Å (Angstrom) molecular sieves are required.[2][8][9][10] This is because the pore size of 3Å sieves is large enough to admit small water molecules but excludes the larger methanol molecules.[10] Using 4Å sieves is not recommended as both methanol and water can enter the pores, reducing the drying efficiency.[2]

Q4: How do I properly activate and use molecular sieves?

Molecular sieves must be activated before use to remove any adsorbed water. This is typically done by heating them in a drying oven.[11] A general procedure involves heating the sieves at 250°C for at least 2 hours under vacuum.[10] Once activated, they should be cooled in a desiccator to prevent re-adsorption of atmospheric moisture before being added to the this compound.[11]

Q5: Can I reuse molecular sieves?

Yes, molecular sieves can be regenerated and reused by heating them to a specific temperature to drive off the adsorbed water.[9]

Troubleshooting Guides

Problem: A large water peak is observed in the ¹H NMR spectrum of my sample dissolved in this compound.

  • Possible Cause 1: Contaminated this compound. The this compound from the supplier may have absorbed atmospheric moisture. Even new bottles can be contaminated if not properly sealed.

    • Solution: Dry the this compound using one of the recommended methods below before preparing your NMR sample. Storing this compound over activated 3Å molecular sieves is a good preventative measure.[6]

  • Possible Cause 2: Contaminated NMR Tube. Residual moisture on the surface of the NMR tube can introduce water into your sample.[12]

    • Solution: Dry the NMR tube thoroughly before use. This can be done by placing it in a drying oven at ~150°C for 24 hours and allowing it to cool in a desiccator or under a stream of inert gas.[13] Rinsing the tube with the deuterated solvent before preparing the sample can also help.[13]

  • Possible Cause 3: Hygroscopic Sample. Your compound of interest may be hygroscopic and introduce water into the solvent.

    • Solution: Ensure your sample is thoroughly dried before dissolving it in the this compound. This can be achieved by methods such as drying under high vacuum.

Data Presentation

Table 1: Properties of Common Drying Agents for Methanol

Drying AgentTypeEfficiencyConsiderations
Molecular Sieves (3Å) AdsorbentHighSafe and easy to use. Must be activated before use.[2]
Calcium Hydride (CaH₂) ChemicalHighReacts with water to produce hydrogen gas. Requires careful handling and distillation.[6]
Magnesium Sulfate (MgSO₄) Hydrating SaltModerateFast, but can be messy to filter.[7]
Sodium Sulfate (Na₂SO₄) Hydrating SaltLowerSlower than MgSO₄, easy to filter.[7]

Experimental Protocols

Protocol 1: Drying this compound with Molecular Sieves
  • Activation of Molecular Sieves:

    • Place a sufficient quantity of 3Å molecular sieves in a Schlenk flask.

    • Heat the flask to 180-200°C under vacuum for 8-12 hours.[2] A sand bath can be used for even heating.

    • Allow the sieves to cool to room temperature under a stream of dry nitrogen or argon.

  • Drying Procedure:

    • Add the activated 3Å molecular sieves to the bottle of this compound (approximately 5-10% by volume).[10]

    • Seal the bottle tightly and allow it to stand for at least 24 hours to ensure thorough drying.[6]

    • The this compound can then be carefully decanted or syringed for use.

Protocol 2: Distillation of this compound
  • Apparatus Setup:

    • Assemble a standard distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is thoroughly dried.

    • Add a few boiling chips to the round-bottom flask.

  • Distillation Procedure:

    • Pour the this compound into the round-bottom flask.

    • Heat the flask gently. The boiling point of methanol is approximately 64.7°C.[4]

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.

    • Discard the initial and final fractions, which are more likely to contain impurities.

Visualizations

Drying_Workflow cluster_prep Preparation cluster_drying Drying Process cluster_verification Verification & Use start Contaminated This compound add_sieves Add Activated Sieves to this compound start->add_sieves activate_sieves Activate 3Å Molecular Sieves activate_sieves->add_sieves stand Allow to Stand (≥24 hours) add_sieves->stand decant Decant or Syringe Dry Solvent stand->decant nmr_test Optional: ¹H NMR Test for Water decant->nmr_test use Use Dry This compound decant->use nmr_test->use

Caption: Workflow for drying this compound using molecular sieves.

Distillation_Workflow start Wet This compound setup Assemble Dry Distillation Apparatus start->setup heat Heat Gently setup->heat distill Collect Distillate at Constant Boiling Point heat->distill end Dry This compound distill->end

Caption: Simplified workflow for the distillation of this compound.

References

Technical Support Center: Minimizing Residual Solvent Peaks of Deuteromethanol (CD3OD) in NMR

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the residual solvent peak of deuteromethanol (CD3OD) in their NMR spectra.

Frequently Asked Questions (FAQs)

Q1: Why is there a residual solvent peak for this compound (CD3OD) in my ¹H NMR spectrum?

Even in highly deuterated solvents, a small percentage of non-deuterated isotopologues remains. For methanol-d4, the most common residual isotopologue is CHD2OD. The proton in this molecule gives rise to a characteristic residual peak in the ¹H NMR spectrum.[1] The isotopic purity of the solvent determines the intensity of this residual peak; for example, a 99.9% deuterated solvent will have a smaller residual peak than a 99.5% deuterated solvent.[2]

Q2: What is the typical chemical shift and multiplicity of the residual CD3OD peak?

The residual protio-signal of this compound (CHD2OD) is typically observed as a pentet (a five-line pattern) around 3.31 ppm.[1][2][3] This multiplicity arises from the coupling of the single proton to the two deuterium atoms (spin I=1), following the 2nI+1 rule. The chemical shift can be slightly dependent on factors such as temperature, concentration, and the specific sample matrix.[3]

Q3: Besides the solvent itself, what are other common sources of extraneous peaks in my NMR spectrum when using CD3OD?

A common contaminant is water (H2O or HDO), which is readily absorbed by hygroscopic solvents like methanol.[4][5] The water peak in methanol-d4 typically appears around 4.87 ppm, but its position can be highly variable depending on temperature and hydrogen bonding. Other impurities can arise from the reaction mixture, unclean NMR tubes, or contaminated caps.[6][7][8]

Troubleshooting Guide

Issue: The residual CD3OD peak is obscuring signals from my compound of interest.

This is a common challenge that can be addressed through a combination of proper sample preparation and the use of specific NMR acquisition techniques.

Sample Preparation and Handling

Proper sample preparation is the first and most critical step in minimizing residual solvent signals.

  • Use High-Purity Solvent: Whenever possible, use the highest deuteration grade of CD3OD available (e.g., 99.96% or higher) to ensure the residual peak is intrinsically small.[2]

  • Dry Your Sample Thoroughly: Ensure your analyte is as dry as possible before dissolving it in the deuterated solvent.[4][7] Water is a common impurity that can broaden and complicate the baseline.

  • Handle Solvents in an Inert Atmosphere: Methanol is hygroscopic and will absorb moisture from the air.[5] Handle the solvent in a dry environment, such as a glovebox, and keep the container tightly sealed. Storing the solvent over molecular sieves can also help to remove water.[5]

  • Use Clean and Dry NMR Tubes: Residual traces of protonated solvents from previous experiments can be a source of contamination.[6][7] Ensure your NMR tubes are thoroughly cleaned, rinsed with a volatile solvent like acetone, and dried in an oven before use.[7][8] Do not use cotton wool for filtering as it can introduce impurities; use a small plug of glass wool in a Pasteur pipette instead.[6]

NMR Acquisition and Processing Techniques

Several NMR techniques can be employed to suppress the intensity of the residual solvent peak.

  • Presaturation: This is one of the most common and effective methods for solvent suppression.[9][10] It involves irradiating the specific frequency of the solvent peak with a low-power radiofrequency pulse before the main excitation pulse. This equalizes the populations of the spin states for the solvent protons, leading to a significant reduction in their signal intensity.

  • WET (Water suppression Enhanced through T1 effects): The WET sequence is another powerful technique that uses selective pulses and pulsed-field gradients to dephase the solvent magnetization, resulting in excellent suppression.[11] It is particularly effective for solvents with multiple resonances or when exchangeable protons are not of interest.[11][12]

  • WATERGATE (Water Suppression by Gradient-Tailored Excitation): This method utilizes a combination of soft pulses and gradients to achieve solvent suppression.[10] It is known for being effective while preserving signals from exchangeable protons, such as those from amides or hydroxyl groups.[10][13]

  • Shimming: Good magnetic field homogeneity is crucial for effective solvent suppression.[12][14] Poor shimming results in a broad solvent peak that is more difficult to suppress effectively. Gradient shimming can be a rapid and reliable method to optimize the field homogeneity.[15]

Experimental Protocols

Protocol 1: Basic Presaturation Experiment

This protocol outlines the general steps for setting up a presaturation experiment to suppress the residual CD3OD peak. Specific parameter names and commands may vary depending on the spectrometer manufacturer (e.g., Bruker, Varian/Agilent, JEOL).

  • Acquire a Standard ¹H Spectrum: First, acquire a quick, one-scan proton spectrum to determine the exact frequency of the residual CD3OD peak.[10]

  • Set the Saturation Frequency: Center the cursor on the residual CD3OD peak (around 3.31 ppm) and record its offset frequency. This value will be used as the saturation frequency (often denoted as satfrq or o1p).[9]

  • Load a Presaturation Pulse Sequence: Select a pulse program that includes a presaturation block (e.g., zgpr on Bruker systems).

  • Set Presaturation Parameters:

    • Saturation Power (satpwr or sp): Start with a low power level. Too much power can lead to the saturation of nearby sample signals.[9][14]

    • Saturation Time (satdly or d1): A typical starting value is 2 seconds. Longer saturation times can improve suppression but will also increase the total experiment time.[9]

  • Optimize the Saturation Frequency: The initial frequency may need slight adjustment for optimal suppression. It is often beneficial to run an array of experiments where the saturation frequency is varied by a few Hertz to find the value that yields the minimum solvent signal.[9]

  • Acquire the Final Spectrum: Once the parameters are optimized, acquire the full experiment with the desired number of scans.

Quantitative Data

Table 1: Chemical Shifts of Residual Solvent Peaks and Common Impurities in CD3OD

CompoundChemical Shift (δ, ppm)Multiplicity
Methanol-d3 (CHD2OD) 3.31 pentet
Water (HDO)4.87singlet (broad)
Acetone2.15singlet
Acetonitrile2.03singlet
Benzene7.33singlet
Chloroform7.90singlet
Dichloromethane5.49singlet
Diethyl ether3.55 (q), 1.18 (t)quartet, triplet
N,N-Dimethylformamide (DMF)8.01 (s), 2.91 (s), 2.74 (s)singlet, singlet, singlet
Dimethyl sulfoxide (DMSO)2.71singlet
Ethyl acetate4.09 (q), 2.01 (s), 1.22 (t)quartet, singlet, triplet
Hexane1.29 (m), 0.89 (m)multiplet, multiplet
Toluene7.23-7.12 (m), 2.34 (s)multiplet, singlet
Tetrahydrofuran (THF)3.74 (m), 1.84 (m)multiplet, multiplet

Note: Chemical shifts are approximate and can vary with temperature and sample conditions. Data compiled from multiple sources.[16][17][18]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition start Start: Have Sample dry_sample Thoroughly Dry Sample start->dry_sample dissolve Dissolve in High-Purity CD3OD dry_sample->dissolve filter Filter into Clean NMR Tube dissolve->filter prelim_scan Acquire Quick 1D ¹H filter->prelim_scan check_peak Assess Solvent Peak Intensity prelim_scan->check_peak suppress Apply Solvent Suppression (e.g., Presaturation) check_peak->suppress If peak is too large shim Optimize Shimming check_peak->shim If peak is acceptable suppress->shim acquire Acquire Final Spectrum shim->acquire

Caption: Experimental workflow for minimizing residual solvent peaks.

decision_tree q1 Are exchangeable protons (e.g., -OH, -NH) important? a1_yes Yes q1->a1_yes a1_no No q1->a1_no res_watergate Use WATERGATE or similar gradient-based methods a1_yes->res_watergate q2 Are analyte peaks very close to the solvent peak? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no a2_yes->res_watergate res_wet Use WET or Presaturation a2_no->res_wet res_presat Use Presaturation

References

Troubleshooting poor solubility of compounds in Deuteromethanol.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the use of deuterated methanol (CD₃OD or MeOD) as a solvent in your experiments. This guide provides answers to frequently asked questions and detailed protocols to address common challenges, particularly poor compound solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my compound not dissolving in Deuteromethanol (MeOD)?

A1: this compound is a polar, protic solvent, ideal for dissolving polar compounds.[1] If your compound has poor solubility, it is likely due to a mismatch in polarity, often referred to as the "like dissolves like" principle.[2][3] Key factors include:

  • Low Polarity: Your compound may be too non-polar. Molecules with large hydrocarbon skeletons and a lack of polar functional groups (like -OH, -NH₂, -COOH) tend to be insoluble in polar solvents like MeOD.[3][4]

  • Strong Intermolecular Forces: The crystal lattice energy of your solid compound might be too high to be overcome by the solvation energy provided by MeOD.

  • High Concentration: You may be attempting to dissolve too much compound in a limited volume of solvent. A typical concentration for NMR analysis is 5-20 mg of sample in approximately 0.6 mL of deuterated solvent.[5]

  • Impure Solvent: The MeOD may be contaminated with water, which can affect the solubility of certain compounds.[6]

Q2: What are the initial signs of poor solubility in my NMR tube?

A2: Before running an NMR spectrum, you can visually inspect the sample. The presence of suspended particles, cloudiness (turbidity), or undissolved solid at the bottom of the NMR tube are clear indicators of poor solubility. In the resulting NMR spectrum, poor solubility can manifest as:

  • An uneven or rolling baseline.[7]

  • Broadened, poorly resolved signals.[7]

  • Low signal-to-noise ratio, as only the dissolved portion of the compound is detected.

  • In severe cases of suspended particles, the spectrometer may have difficulty "locking" onto the deuterium signal or shimming the magnetic field, potentially leading to an error.[7]

Q3: What simple, immediate steps can I take to improve the solubility of my compound in MeOD?

A3: Several benchtop techniques can be employed to improve solubility:

  • Sonication: Place the sealed NMR tube in an ultrasonic bath for several minutes. The high-frequency sound waves can help break apart the solid lattice and facilitate dissolution.[7]

  • Gentle Heating: Carefully warm the sample in a water bath or with a heat gun. An increase in temperature often increases the solubility of solids.[7][8] Be cautious not to boil the solvent (MeOD boiling point: ~65°C) and ensure your compound is thermally stable.[9]

  • Vortexing: Vigorously mixing the sample using a vortex mixer can help.

  • Increase Surface Area: If you are preparing a new sample, try grinding the solid compound into a fine powder before adding the solvent. This increases the surface area for dissolution.[5]

Q4: Can I use a co-solvent with MeOD to improve solubility?

A4: Yes, using a mixture of deuterated solvents is a common and effective strategy.[7][10] If your compound is not polar enough for MeOD, adding a less polar solvent like Deuterated Chloroform (CDCl₃) can significantly improve solubility.[10] Conversely, for highly polar compounds that are still struggling in MeOD, adding a small amount of Deuterated Dimethyl Sulfoxide (DMSO-d₆) might help.

Important Considerations:

  • Using mixed solvents can alter the chemical shifts of your compound's signals compared to a pure solvent.[11]

  • The NMR spectrometer's "lock" system must be set to the correct solvent in the mixture, which can sometimes be challenging.[11]

Q5: My compound is still insoluble in MeOD. What are some alternative deuterated solvents?

A5: If MeOD is not a suitable solvent, the choice of an alternative depends on your compound's polarity. It is always best to perform small-scale solubility tests with non-deuterated solvents first to conserve expensive deuterated reagents.[7][12]

  • For More Polar Compounds:

    • Deuterated Dimethyl Sulfoxide (DMSO-d₆): An excellent, highly polar solvent for a wide range of compounds that are difficult to dissolve elsewhere.[1]

    • Deuterium Oxide (D₂O): The solvent of choice for highly polar, water-soluble compounds like salts, sugars, and some amino acids.[1]

  • For Less Polar Compounds:

    • Deuterated Chloroform (CDCl₃): The most common NMR solvent, suitable for a vast range of moderately polar to non-polar organic compounds.[1]

    • Deuterated Acetone (Acetone-d₆): A good all-around solvent for many organic molecules.[7]

    • Deuterated Benzene (C₆D₆) or Toluene (Toluene-d₈): Used for non-polar and aromatic compounds.[7][10]

Data Presentation: Properties of Common Deuterated Solvents

The table below summarizes the physical properties and typical applications of MeOD and common alternative solvents to aid in your selection process.

Solvent NameFormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)PolarityTypical Use Cases
Methanol-d₄ CD₃OD 36.07 -98 65.4 Polar Protic Polar compounds, facilitates proton exchange. [1][13]
Chloroform-dCDCl₃120.38-6461Moderately PolarBroad range of organic compounds.[1]
DMSO-d₆(CD₃)₂SO84.1718.5189Highly Polar AproticPolar/ionic compounds, polymers.[1]
Deuterium OxideD₂O20.033.8101.4Highly Polar ProticWater-soluble compounds, biomolecules.[1]
Acetone-d₆(CD₃)₂CO64.12-9456Polar AproticGeneral organic compounds.[7]
Acetonitrile-d₃CD₃CN44.07-4582Polar AproticModerately polar compounds.[1]
Benzene-d₆C₆D₆84.156.880Non-polarNon-polar, aromatic compounds.[10]

Data sourced from various references including[9][13]. Melting and boiling points are for the corresponding non-deuterated compounds (except D₂O) and indicate the useful liquid range.

Experimental Protocols

Protocol 1: Sample Preparation Using Sonication and Gentle Heating

This protocol outlines the standard procedure for preparing an NMR sample when solubility is a concern.

Materials:

  • Compound of interest (5-10 mg)

  • This compound (MeOD, ~0.6 mL)

  • NMR tube and cap

  • Pipette or syringe

  • Vortex mixer

  • Ultrasonic bath

  • Warm water bath or heat gun

Procedure:

  • Weigh 5-10 mg of your finely ground compound directly into the NMR tube.

  • Add approximately 0.6 mL of MeOD to the NMR tube using a clean pipette.

  • Cap the tube securely and vortex the mixture for 30 seconds.

  • Visually inspect for undissolved solids. If present, place the NMR tube in an ultrasonic bath for 5-10 minutes.

  • Remove the tube and inspect again. If solids persist, gently warm the sample using a heat gun or by placing it in a warm water bath (~40-50°C) for a few minutes. Caution: Do not overheat, as the solvent may boil.

  • After warming, vortex the sample again for 30 seconds.

  • Allow the sample to cool to room temperature and check for any precipitation. If the solution remains clear, it is ready for NMR analysis. If not, consider using a co-solvent or an alternative solvent.

Mandatory Visualizations

Troubleshooting Workflow for Poor Solubility

The following diagram provides a logical decision-making process for addressing poor compound solubility in this compound.

G Troubleshooting Poor Solubility in MeOD start Compound Insoluble in MeOD check_conc Is the concentration appropriate (e.g., < 20mg/0.6mL)? start->check_conc adjust_conc Adjust concentration and try again check_conc->adjust_conc No physical_methods Apply Physical Methods: - Sonication - Gentle Heating - Vortexing check_conc->physical_methods Yes adjust_conc->physical_methods still_insoluble1 Still Insoluble? physical_methods->still_insoluble1 test_solvents Test solubility in non-deuterated solvents (e.g., Chloroform, DMSO) still_insoluble1->test_solvents Yes success Soluble: Acquire NMR Spectrum still_insoluble1->success No polar_q Is it soluble in a more polar solvent (e.g., DMSO)? test_solvents->polar_q nonpolar_q Is it soluble in a less polar solvent (e.g., Chloroform)? test_solvents->nonpolar_q use_dmso Use DMSO-d6 or D2O polar_q->use_dmso Yes fail Consider Solid-State NMR or derivatization polar_q->fail No use_cosolvent Try a co-solvent (MeOD + CDCl3) nonpolar_q->use_cosolvent Yes use_dmso->success use_cdcl3 Use CDCl3 or Acetone-d6 use_cosolvent->use_cdcl3 use_cdcl3->success

Caption: A decision tree for troubleshooting compound insolubility.

References

Technical Support Center: Optimizing Shimming for NMR Experiments with Deuteromethanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the shimming process for your NMR experiments using deuteromethanol (CD₃OD).

Frequently Asked Questions (FAQs)

Q1: Why is achieving a good shim with this compound sometimes challenging?

A1: this compound has specific properties that can make shimming more difficult than with other common NMR solvents. Due to its viscosity and the nature of the deuterium signal, the system may respond more slowly to shim adjustments. This requires a more patient and deliberate approach to shimming.[1] Additionally, issues such as sample concentration, inadequate sample volume, and the quality of the NMR tube can lead to poor shimming results.[1][2]

Q2: I'm having trouble locking onto the this compound signal. What should I do?

A2: Difficulty locking on to this compound is a common issue. Here are several troubleshooting steps:

  • Check Lock Parameters: Ensure the lock power and gain are set appropriately for this compound. High lock power can lead to signal saturation and an unstable lock.[3][4] It's recommended to use a low lock power setting.[3]

  • Verify Sample Position: Make sure your NMR tube is positioned correctly in the spinner and properly centered within the coil.[5]

  • Manual Lock Adjustment: If automatic locking fails, you may need to manually adjust the lock frequency (Z0) to find the deuterium signal.[3]

  • Check Lock Phase: An incorrect lock phase can prevent a stable lock. You may need to manually adjust the lock phase.[6]

Q3: My spectral lineshape is poor (e.g., broad or asymmetric peaks) after shimming. How can I improve it?

A3: A poor lineshape is often a result of suboptimal shimming. Consider the following to improve your resolution:

  • Sample Preparation: Ensure your sample is fully dissolved and free of any particulate matter.[2][7] Overly concentrated samples can also lead to broadened lines.[2][7] The sample volume should be adequate, typically around 0.6-0.7 mL for a standard 5 mm tube.[2][5]

  • NMR Tube Quality: Use high-quality NMR tubes to minimize distortions in the magnetic field.[5][8]

  • Iterative Shimming: Shimming is an iterative process. After adjusting a higher-order shim (like Z3 or Z4), you must re-optimize the lower-order shims (Z1 and Z2).[3][9]

  • On-Axis vs. Off-Axis Shims: Broad, symmetrical peaks often indicate that Z1 and Z3 need optimization, while asymmetrical peaks suggest issues with Z2 and Z4.[3] If you observe large spinning sidebands, the non-spinning (off-axis) shims like X and Y may need adjustment.[3]

Q4: What are typical lock power and gain settings for this compound?

A4: The optimal lock power and gain are instrument-dependent. However, a general guideline for this compound and other common solvents is provided below. It is crucial to start with a low lock power to avoid saturation.[3]

SolventTypical Lock Power (Arbitrary Units)Notes
This compound (CD₃OD)LowRequires patience due to slower relaxation times.[3]
Acetone-d6~6Prone to saturation at high power.[3]
Benzene-d610 - 15
Chloroform-d (CDCl₃)~24Less sensitive to saturation compared to acetone.[3]
DMSO-d618
Water-d2 (D₂O)14

Note: These are starting points and may require fine-tuning on your specific spectrometer.

Experimental Protocols

Protocol 1: Manual Shimming Procedure

This protocol outlines the steps for manual shimming, which is often necessary for samples in this compound.

  • Initial Setup:

    • Insert your sample and ensure it is spinning at the recommended rate (typically 20 Hz).

    • Load a standard shim file appropriate for your probe.

    • Lock onto the this compound signal, adjusting Z0, lock power, and lock gain as necessary. Aim for a stable lock level of at least 60%.[3]

  • Iterative On-Axis Shimming:

    • Display the lock level.

    • Adjust the Z1 shim to maximize the lock level.

    • Adjust the Z2 shim to further maximize the lock level.

    • Re-adjust Z1, as it is affected by changes in Z2.[3]

    • Repeat this iterative adjustment of Z1 and Z2 until no further improvement in the lock level is observed.[10]

  • Higher-Order On-Axis Shimming:

    • If the lineshape is still not optimal, you can proceed to adjust Z3 and Z4.

    • Adjust Z3, and then re-optimize Z1 and Z2.[3]

    • Adjust Z4, and then re-optimize Z1, Z2, and Z3.[3]

  • Off-Axis Shimming (if necessary):

    • If significant spinning sidebands are present, turn off the sample spinning.

    • Adjust the X and Y shims to minimize the sidebands.

    • You may also need to adjust XZ and YZ.

    • After adjusting off-axis shims, restart spinning and re-optimize the on-axis shims.

Protocol 2: Gradient Shimming Procedure

Gradient shimming is an automated process that can be very effective.

  • Initial Setup:

    • Insert your sample. For gradient shimming, spinning is typically turned off.

    • Ensure the correct solvent is selected in the software.

  • Using the Deuterium Signal:

    • Most automated shimming routines (topshim on Bruker or gradshim on Varian/Agilent) use the deuterium signal by default.[11]

    • Initiate the gradient shimming routine according to your spectrometer's software instructions. The system will acquire a series of measurements to map the magnetic field and apply corrections.[12]

  • Using the Proton Signal (No-D NMR):

    • If you have a strong proton signal from your solvent (e.g., residual H₂O in D₂O, or if using a non-deuterated solvent), you can use this for gradient shimming.[13]

    • This often requires specific setup in the software to define the proton signal as the reference for shimming.[13]

    • You may need to manually acquire a quick proton spectrum first to identify the solvent peak's chemical shift.[13]

Visualizations

troubleshooting_workflow cluster_start Start cluster_problem Problem Identification cluster_lock_solutions Locking Solutions cluster_lineshape_solutions Lineshape Solutions cluster_end Resolution start Poor Shim Quality in this compound lock_issue Cannot Lock on Solvent start->lock_issue Is locking the issue? lineshape_issue Poor Lineshape (Broad/Asymmetric Peaks) start->lineshape_issue Is lineshape the issue? check_params Check Lock Power/Gain (Use Low Power) lock_issue->check_params check_position Verify Sample Position lock_issue->check_position manual_lock Manual Z0 Adjustment lock_issue->manual_lock check_phase Adjust Lock Phase lock_issue->check_phase sample_prep Review Sample Prep (Concentration, Volume, Purity) lineshape_issue->sample_prep tube_quality Use High-Quality NMR Tube lineshape_issue->tube_quality iterative_shim Iterative Manual Shimming (Z1/Z2, then higher order) lineshape_issue->iterative_shim gradient_shim Run Gradient Shim Routine lineshape_issue->gradient_shim success Improved Spectrum check_params->success check_position->success manual_lock->success check_phase->success sample_prep->success tube_quality->success iterative_shim->success gradient_shim->success

Caption: Troubleshooting workflow for common shimming issues with this compound.

manual_shimming_protocol cluster_setup Setup cluster_on_axis On-Axis Shimming cluster_higher_order Higher-Order Shimming (Optional) cluster_end Finish start Start Manual Shimming load_shims Load Standard Shim File start->load_shims lock Lock on this compound (Adjust Z0, Power, Gain) load_shims->lock adjust_z1 Adjust Z1 to Maximize Lock Level lock->adjust_z1 adjust_z2 Adjust Z2 to Maximize Lock Level adjust_z1->adjust_z2 iterate_z1z2 Repeat Z1/Z2 Adjustment Until No Further Improvement adjust_z2->iterate_z1z2 iterate_z1z2->adjust_z1 Improvement Possible adjust_z3 Adjust Z3, then Re-optimize Z1/Z2 iterate_z1z2->adjust_z3 No Improvement end Optimal Shim Achieved iterate_z1z2->end Higher order not needed adjust_z4 Adjust Z4, then Re-optimize Z1/Z2/Z3 adjust_z3->adjust_z4 adjust_z4->end

Caption: Logical workflow for the manual shimming protocol.

References

Preventing isotopic exchange with labile protons in Deuteromethanol.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Deuteromethanol (CD3OD). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isotopic exchange with labile protons during its use in experiments, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound and provides step-by-step solutions to ensure the isotopic purity of your samples.

Issue 1: Unexpected peaks corresponding to -OH or -NH protons in my ¹H NMR spectrum.

  • Cause: This is likely due to hydrogen-deuterium (H/D) exchange between your analyte's labile protons (e.g., from alcohols, amines, carboxylic acids) and the deuterium of the hydroxyl group in this compound (CD₃OD). The presence of trace amounts of water (H₂O) can facilitate this exchange.

  • Solution:

    • Confirm Labile Protons: To confirm that the unexpected peaks are from labile protons, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. If the peaks diminish or disappear, it confirms they are from exchangeable protons.[1]

    • Use Aprotic Solvents: If the presence of labile protons from the solvent is interfering with your analysis, consider using a deuterated aprotic solvent such as DMSO-d₆ or acetone-d₆, provided your analyte is soluble in them.[1]

    • Strict Anhydrous Conditions: If this compound is necessary, ensure all experimental conditions are strictly anhydrous to minimize the water that catalyzes the exchange. This includes drying the solvent and all glassware.

Issue 2: The integral of my analyte's labile proton signal is lower than expected.

  • Cause: H/D exchange with the deuterated solvent will lead to a decrease in the intensity of the proton signal for the labile site, causing inaccurate integration. Even small amounts of residual water in the this compound can lead to significant exchange and inaccurate integration ratios.[2]

  • Solution:

    • Dry the Solvent: Dry the this compound over activated molecular sieves (3Å is recommended) for at least 72 hours to reduce the water content.[3] This can lower the water content to 10-20 ppm.[2]

    • Use High-Purity Solvent: Start with the highest grade of this compound available, which will have a lower initial water content.

    • Prepare Samples Under Inert Atmosphere: Prepare your samples in a glovebox or under a stream of dry, inert gas (e.g., argon or nitrogen) to prevent the absorption of atmospheric moisture.

Issue 3: Broadening of labile proton signals.

  • Cause: Rapid chemical exchange of labile protons on the NMR timescale can lead to signal broadening. This is a common characteristic of protons involved in hydrogen bonding and exchange.[4]

  • Solution:

    • Lower the Temperature: Acquiring the NMR spectrum at a lower temperature can slow down the rate of exchange, potentially resulting in sharper signals.

    • Change the Solvent: As mentioned, switching to an aprotic solvent like DMSO-d₆ can reduce the exchange rate and lead to sharper peaks for labile protons.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of H/D exchange in this compound?

A1: The primary cause is the presence of water (H₂O or HDO). This compound is hygroscopic and readily absorbs moisture from the atmosphere.[1][5] Water acts as a shuttle, facilitating the exchange of protons between your analyte's labile sites and the deuterium of the solvent's hydroxyl group.

Q2: How can I effectively dry this compound?

A2: The most effective method for drying this compound in a laboratory setting is by using activated 3Å molecular sieves. For optimal drying, use a loading of at least 10% (mass/volume) and allow the solvent to stand over the sieves for a minimum of 72 hours.[3] This can significantly reduce the residual water content.

Q3: What grade of this compound should I use?

A3: It is recommended to use a high-purity, NMR-grade this compound with a high degree of deuteration (e.g., 99.8% or higher). These grades typically have lower residual water content. Some manufacturers offer solvents in single-use ampoules to minimize water contamination upon opening.[4]

Q4: Can I reuse this compound?

A4: While it is possible to recover and redry this compound, it is generally not recommended for sensitive experiments where minimal H/D exchange is critical. Each exposure to the atmosphere increases the risk of water contamination. For best results, use fresh, unopened solvent or solvent from a properly stored and sealed bottle.

Q5: How should I store this compound to prevent water absorption?

A5: Store this compound in a tightly sealed container, preferably with a septum cap, in a cool, dry place away from light.[2] The use of parafilm around the cap can provide an additional barrier against atmospheric moisture. For long-term storage, refrigeration can be beneficial for some deuterated solvents, but always allow the vial to warm to room temperature before opening to prevent condensation.[4]

Data Presentation

Table 1: Effectiveness of Drying Agents on Methanol

Drying AgentLoading (m/v)Time (h)Residual Water Content (ppm)
None ("wet" solvent)--~1400
3Å Molecular Sieves5%72~55
3Å Molecular Sieves10%72~37
3Å Molecular Sieves20%72~20
Magnesium/Iodine--~54
Potassium Hydroxide10%-~33

Data adapted from a study on drying organic solvents. While the study used non-deuterated methanol, the relative effectiveness of the drying agents is comparable for this compound.[3]

Table 2: Typical Specifications for Commercial this compound (CD₃OD) for NMR

GradeIsotopic Purity (% D)Typical Water ContentPackaging Options
Standard≥ 99.5%< 0.1%Screw-cap bottles
High Purity≥ 99.8%< 0.05%Septum-sealed bottles
Anhydrous≥ 99.96%< 50 ppmAmpoules, Sure/Seal™ bottles

Note: Specifications can vary by manufacturer. Always refer to the certificate of analysis for the specific lot.

Experimental Protocols

Protocol: Preparation of an NMR Sample in this compound under Anhydrous Conditions

This protocol outlines the steps to prepare an NMR sample of a moisture-sensitive compound in this compound while minimizing H/D exchange.

Materials:

  • Analyte

  • High-purity this compound (CD₃OD) in a sealed bottle

  • 5 mm NMR tube and cap

  • Glass vials with septa

  • Activated 3Å molecular sieves

  • Glovebox or Schlenk line with a supply of dry, inert gas (argon or nitrogen)

  • Oven-dried glassware (Pasteur pipettes, syringes)

Procedure:

  • Drying Glassware: Dry all glassware, including the NMR tube, vials, and pipettes, in an oven at 150°C for at least 12 hours. Allow to cool in a desiccator or directly in the antechamber of a glovebox.[5]

  • Preparing the Solvent (Optional but Recommended): If using a screw-cap bottle of this compound, transfer an appropriate amount to a dried vial containing activated 3Å molecular sieves. Seal the vial and allow it to stand for at least 72 hours in a glovebox.

  • Inert Atmosphere Preparation: Transfer all necessary materials (dried glassware, sealed solvent, analyte) into a glovebox.

  • Sample Weighing and Dissolution:

    • Weigh the desired amount of your analyte directly into a clean, dry vial.

    • Using a dry syringe, transfer the required volume of anhydrous this compound (typically 0.6-0.7 mL for a standard 5 mm NMR tube) into the vial containing the analyte.[6]

    • Gently swirl the vial to dissolve the sample completely.

  • Filtering and Transferring to the NMR Tube:

    • Place a small, dry plug of glass wool or a Kimwipe into a dry Pasteur pipette.[1][7]

    • Filter the sample solution through the pipette directly into the NMR tube to remove any particulate matter.[8]

  • Capping and Sealing:

    • Cap the NMR tube securely.

    • For highly sensitive samples, you can wrap the cap with parafilm after removing it from the glovebox.

  • Analysis: Acquire the NMR spectrum as soon as possible after sample preparation.

Visualizations

Isotopic_Exchange_Mechanism Mechanism of H/D Exchange Catalyzed by Water cluster_reactants Reactants cluster_products Products Analyte Analyte-OH (Labile Proton) Intermediate1 Analyte-O⁻ + H₃O⁺ Analyte->Intermediate1 Proton Transfer CD3OD CD3OD (Deuterated Methanol) Intermediate2 CD3O⁻ + H₂DO⁺ CD3OD->Intermediate2 Deuteron Transfer H2O H₂O (Water Catalyst) H2O->Intermediate1 H2O->Intermediate2 Intermediate1->H2O Exchanged_Analyte Analyte-OD Intermediate1->Exchanged_Analyte Intermediate2->H2O Protonated_Solvent CD3OH Intermediate2->Protonated_Solvent

Caption: H/D exchange mechanism.

NMR_Sample_Preparation_Workflow Workflow for Anhydrous NMR Sample Preparation start Start dry_glassware 1. Dry Glassware (Oven at 150°C, >12h) start->dry_glassware prepare_solvent 2. Prepare Anhydrous CD3OD (Store over 3Å molecular sieves) dry_glassware->prepare_solvent glovebox_setup 3. Transfer Materials to Glovebox prepare_solvent->glovebox_setup weigh_sample 4. Weigh Analyte into Vial glovebox_setup->weigh_sample dissolve_sample 5. Dissolve in Anhydrous CD3OD weigh_sample->dissolve_sample filter_sample 6. Filter into NMR Tube dissolve_sample->filter_sample cap_tube 7. Cap NMR Tube filter_sample->cap_tube end Acquire NMR Spectrum cap_tube->end

Caption: Anhydrous NMR sample preparation.

References

Deuteromethanol (CD3OD) Technical Support Center: Storage, Handling, and Purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of deuteromethanol (CD3OD) to maintain its chemical and isotopic purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary concern when storing and handling this compound?

A1: The primary concern is contamination, particularly with atmospheric moisture (H2O). This compound is hygroscopic, meaning it readily absorbs water from the air. This contamination can degrade the isotopic purity of the solvent, leading to undesirable peaks in NMR spectra and potentially affecting experimental outcomes.[1][2] It is also crucial to prevent contamination with other chemical impurities.

Q2: How should this compound be stored to maintain its purity?

A2: To maintain purity, this compound should be stored in a tightly sealed container to prevent moisture ingress.[2] It is recommended to store the solvent under an inert atmosphere, such as dry nitrogen or argon.[2] For general storage, keeping it at room temperature away from light and moisture is advised.[1] Some suppliers may recommend refrigerated storage (-5°C to 5°C) for certain products, which can also help to preserve purity over longer periods.[1] Always consult the manufacturer's specific storage recommendations.

Q3: What type of container is best for storing this compound?

A3: this compound is typically supplied in glass ampoules or screw-cap bottles with septa. For laboratory use, sealed glass containers are ideal. If transferring to a new container, ensure it is clean, dry, and can be tightly sealed. Using single-use ampoules is an effective way to prevent moisture contamination from repeated access to a larger bottle.[2]

Q4: How long can I store this compound?

A4: The shelf life of this compound depends on the storage conditions and whether the container has been opened. Unopened containers stored under recommended conditions can be stable for extended periods; one source suggests that for refrigerated solvents, re-analysis of chemical purity should be performed after six months.[1] Once opened, the risk of contamination increases. It is best practice to use the solvent promptly after opening the container.

Troubleshooting Guide

Issue 1: I see a large water peak in my ¹H NMR spectrum.

  • Possible Cause A: Contamination of the this compound. The solvent may have absorbed atmospheric moisture after the container was opened.

    • Solution: Use a fresh, unopened container of this compound for your next experiment. To minimize water peaks, consider using single-use ampoules.[2] When handling the solvent, do so in a dry environment, such as a glove box or under a stream of inert gas.[2]

  • Possible Cause B: Contamination of the NMR tube or sample. The NMR tube or the sample itself might have been wet.

    • Solution: Thoroughly dry NMR tubes and other labware before use.[2] Pre-rinsing the NMR tube with D₂O followed by the deuterated solvent can help minimize water exchange.[2]

Issue 2: My experimental results are inconsistent, and I suspect solvent impurity.

  • Possible Cause: Degradation or contamination of the this compound. Over time, especially if not stored properly, the solvent can accumulate impurities beyond just water.

    • Solution: Verify the purity of your this compound. You can perform a simple ¹H NMR spectrum of the solvent itself to check for unexpected peaks. For a more quantitative assessment of water content, Karl Fischer titration is the standard method. For assessing isotopic and chemical purity, quantitative NMR (qNMR) can be employed.

Quantitative Data Summary

ParameterRecommended Value/ConditionSource
Storage Temperature Room temperature, away from light and moisture.[1]
Refrigerated (-5°C to 5°C) for some products.[1]
Atmosphere Under an inert atmosphere (e.g., Nitrogen, Argon).[2]
Acceptable Water Content ≤0.025% (as per one supplier's specification).
Residual water (H₂O in equilibrium with D₂O) can range from 20-200 ppm in deuterated solvents.[1]
Isotopic Purity Typically ≥99.8 atom % D for high-purity grades.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration (General Methodology)

Karl Fischer (KF) titration is a highly sensitive method for quantifying water content. The procedure involves the reaction of water with an iodine-sulfur dioxide reagent in the presence of a base and a solvent, typically methanol.

Methodology:

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-dried to eliminate any residual moisture.

  • Solvent Addition: Add a suitable volume of anhydrous methanol or a specialized KF solvent to the titration vessel.

  • Pre-titration: Titrate the solvent with the KF reagent until all residual water is neutralized and a stable endpoint is reached. This establishes a dry baseline.

  • Sample Addition: Accurately weigh and inject a known amount of the this compound sample into the titration vessel.

  • Titration: The sample is then titrated with the KF reagent. The volume of titrant consumed is directly proportional to the amount of water in the sample.

  • Calculation: The instrument's software will typically calculate the water content in ppm or percentage based on the titrant consumption and the sample weight.

Protocol 2: Purity Assessment by Quantitative ¹H NMR (qNMR) (General Methodology)

Quantitative ¹H NMR (qNMR) can be used to determine the isotopic and chemical purity of this compound by comparing the integral of the residual solvent peak to that of a certified internal standard of known concentration.

Methodology:

  • Standard Preparation: Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) and dissolve it in a precise volume of a suitable deuterated solvent that does not have signals overlapping with the standard or the analyte.

  • Sample Preparation: Accurately weigh the this compound sample and add a precise volume of the internal standard solution.

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum of the prepared sample. Ensure that the acquisition parameters are optimized for quantitative analysis, including a long relaxation delay (D1) to allow for complete spin relaxation.

  • Data Processing: Process the NMR spectrum, including phasing and baseline correction.

  • Integration: Carefully integrate the signal of the internal standard and the residual ¹H signal of the this compound (CHD₂OD).

  • Purity Calculation: The purity of the this compound can be calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the standard

Visualizations

Deuteromethanol_Handling_Workflow cluster_storage Storage cluster_handling Handling cluster_use Experimental Use storage Receive & Store (Room Temp or Refrigerated) prep Prepare Inert Atmosphere (Glovebox or N2/Ar stream) storage->prep Retrieve for Use open_vial Open New Vial/ Ampoule prep->open_vial dispense Dispense Required Volume open_vial->dispense reseal Immediately Reseal Container dispense->reseal If not single-use experiment Use in Experiment dispense->experiment reseal->storage Return to Storage

Caption: Workflow for proper handling of this compound.

Purity_Troubleshooting_Workflow start Suspect Solvent Impurity? check_h2o Run ¹H NMR of Solvent start->check_h2o water_peak Large H₂O Peak Present? check_h2o->water_peak other_peaks Other Impurity Peaks Present? water_peak->other_peaks No use_new Discard and Use New Solvent Vial water_peak->use_new Yes other_peaks->use_new Yes proceed Solvent is Pure, Proceed with Experiment other_peaks->proceed No quantify_h2o Quantify Water with Karl Fischer Titration use_new->quantify_h2o Optional quantify_purity Assess Purity with qNMR use_new->quantify_purity Optional

Caption: Decision workflow for suspected this compound impurity.

References

Technical Support Center: Addressing Baseline Distortions in NMR Spectra with Deuteromethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering baseline distortions in NMR spectra when using deuteromethanol.

Troubleshooting Guide

Q1: My NMR spectrum in this compound has a distorted baseline. What are the common causes and how can I fix it?

A distorted baseline in an NMR spectrum acquired in this compound can stem from several factors, ranging from sample preparation to data processing. The primary causes include improper shimming, the presence of solid particles, high sample concentration, and issues with the initial data points of the Free Induction Decay (FID).[1][2]

Immediate Troubleshooting Steps:

  • Re-shim the Magnet: Poor magnetic field homogeneity is a frequent cause of distorted baselines.[1] Careful shimming of the magnetic field is crucial for obtaining a flat baseline and high-resolution spectra.[1]

  • Check Sample for Precipitate: Solid particles in the sample will distort the magnetic field homogeneity, leading to broad lines and an indistinct spectrum that cannot be easily corrected.[3][4] If solids are present, filter the sample through a glass wool plug.[3][5]

  • Review Sample Concentration: An overly concentrated sample can increase the solution's viscosity, which in turn can lead to peak broadening and baseline issues.[6] A typical concentration for small molecules is 5-25 mg of material.[7]

  • Apply Baseline Correction Algorithms: Post-acquisition processing can often rectify baseline distortions.[8][9] Most NMR software includes automatic and manual baseline correction functions.[9][10]

Q2: I'm observing a broad "hump" in my baseline. What could be the reason?

A broad "hump" in the baseline is often indicative of a very broad signal from the sample itself, such as from polymers or other macromolecules, or from the NMR tube. It can also be a result of very poor shimming.

Potential Solutions:

  • Improve Shimming: Re-shim the sample, paying close attention to the Z1 and Z2 shims, which have the most significant impact on the lineshape.[1]

  • Use High-Quality NMR Tubes: Low-quality or scratched NMR tubes can contribute to baseline distortions.[6] It is recommended to use high-quality tubes for the best results.[6]

  • Consider the Sample Itself: If your sample contains components with very broad resonances, these may appear as a hump in the baseline.

Q3: My baseline is not flat, making integration difficult. What processing steps can I take?

An uneven baseline can significantly impact the accuracy of peak integration.[9] Post-acquisition processing is a necessary step to correct for this.[8]

Recommended Processing Steps:

  • Phase Correction: Before addressing the baseline, ensure that the spectrum is correctly phased.

  • Baseline Correction: Apply a baseline correction algorithm. Common methods include:

    • Polynomial Fit: This method fits a polynomial function to the baseline.[9]

    • Whittaker Smoother: This is often a good starting point for automatic baseline correction.[9]

    • Multipoint Baseline Correction: For complex distortions, manually selecting points in the baseline can provide a more accurate correction.[9]

It is important to be cautious when applying baseline correction to spectra with broad peaks, as the algorithm may mistakenly treat these signals as part of the baseline.[9]

Q4: I see rolling baseline artifacts after applying solvent suppression. How can I minimize this?

Solvent suppression techniques, while effective at reducing the large solvent signal, can sometimes introduce baseline distortions.[11][12]

Strategies to Minimize Baseline Roll:

  • Optimize Suppression Parameters: The power and duration of the solvent suppression pulse can affect the baseline.[13] Using a lower decoupler power may help, but it could also result in less effective solvent suppression.[13]

  • Use Gradient-Based Suppression Methods: Pulse sequences that incorporate gradients, such as p3919gp, can offer good suppression with fewer baseline artifacts.[12]

  • Choose an Appropriate Baseline Correction Method: Some baseline correction algorithms are better suited for spectra with solvent suppression. The Whittaker Smoother is often effective in these cases.[9] Higher-order binomial experiments for solvent suppression can lead to a more rolling baseline.[12]

Frequently Asked Questions (FAQs)

Q1: Why is proper sample preparation crucial for a good baseline in this compound?

Proper sample preparation is the foundation for acquiring a high-quality NMR spectrum with a flat baseline. Several factors during sample preparation can directly impact the baseline:

  • Presence of Solids: Suspended particles disrupt the magnetic field's homogeneity, causing broad lines and baseline distortions.[3] Filtering the sample is essential.[3][4]

  • Sample Concentration: High sample concentrations increase viscosity, leading to broader lines and a less stable baseline.[6]

  • Paramagnetic Impurities: The presence of paramagnetic substances, including dissolved oxygen, can affect relaxation times and contribute to baseline issues.[3] Degassing the sample using the freeze-pump-thaw technique can remove dissolved oxygen.[3]

Q2: How does shimming affect the baseline and what is the correct procedure?

Shimming is the process of adjusting the currents in the shim coils to make the magnetic field as homogeneous as possible across the sample volume.[1][14] An inhomogeneous magnetic field is a primary cause of distorted baselines and poor peak shapes.[1]

The lock level of the deuterium signal from the solvent is used as an indicator of field homogeneity; a higher lock level generally corresponds to better homogeneity and a flatter baseline.[1] The shimming process involves iteratively adjusting the Z-shims (and sometimes the X and Y shims) to maximize the lock level.[1]

Q3: What are the different types of deuterated methanol and how do they impact the spectrum?

Deuterated methanol is available in different isotopic purities. It is important to select the correct type for your experiment:

  • Methanol-d4 (CD₃OD): This is the most common deuterated methanol for NMR and is recommended for most applications.[4] The residual proton signal appears as a pentet around 3.31 ppm, and the hydroxyl proton signal is a singlet around 4.87 ppm.[15]

  • Methanol-d3 (CD₃OH): This is used when you want to observe the exchange of the hydroxyl proton with your analyte.[4]

  • Methanol-d (CH₃OD): This is not a suitable NMR solvent as the large residual methyl signal will dominate the spectrum.[4]

The percentage value on a bottle of deuterated solvent refers to the level of deuteration, not its chemical purity.[4]

Q4: How can I identify and minimize the water peak in my this compound sample?

This compound is hygroscopic and will readily absorb moisture from the atmosphere.[16] This results in a water peak in the spectrum, which can obscure analyte signals.

  • Identification: The chemical shift of the water peak is dependent on the solvent, temperature, and concentration. In this compound, the HOD peak is typically observed around 4.8 ppm.[15][17]

  • Minimization:

    • Use fresh, high-quality this compound.[16]

    • Dry the solvent over molecular sieves if your analyte is water-sensitive.[4]

    • Prepare your sample in a dry environment (e.g., a glove box).

    • Solvent suppression techniques can be used to reduce the intensity of the water peak during acquisition.[18]

Q5: What are the ideal sample concentration and volume when using this compound?

  • Concentration: For most small molecules (< 1000 g/mol ) in ¹H NMR, a concentration of 5-25 mg in approximately 0.6-0.7 mL of this compound is recommended.[7] For ¹³C NMR, a higher concentration of 10-50 mg may be necessary to achieve a good signal-to-noise ratio.[5]

  • Volume: The height of the sample in the NMR tube is critical for good shimming. A sample height of 4.0-5.0 cm (approximately 0.55-0.68 mL) is recommended for most spectrometers.[4][5]

Data Presentation

Table 1: ¹H and ¹³C NMR Chemical Shifts of Residual Protons and Carbon in this compound-d4.

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J)
¹H (CD₂H OD)3.31Pentet2.2 Hz
¹H (CD₃OH )4.87Singlet-
¹³C (C D₃OD)49.1Septet22.2 Hz

Data sourced from typical values, may vary slightly with temperature and pH.[15]

Table 2: Common Impurities in this compound and their Approximate ¹H Chemical Shifts.

ImpurityChemical Shift (ppm)Multiplicity
Water (HOD)~4.8Singlet (broad)
Acetone2.05Singlet
Benzene7.16Singlet
Chloroform7.26Singlet
Dichloromethane5.32Triplet
Dimethyl Sulfoxide2.50Pentet

Chemical shifts can be dependent on solvent, concentration, and temperature.[15][17]

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation for this compound

  • Weigh the Sample: Accurately weigh 5-25 mg of the compound of interest into a clean, dry vial.

  • Add Solvent: Add approximately 0.6-0.7 mL of this compound-d4 to the vial.

  • Dissolve the Sample: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle heating can be applied, but be mindful of sample stability.

  • Filter the Sample: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[3][4]

  • Cap and Label: Cap the NMR tube securely and label it clearly.

Protocol 2: Manual Shimming Procedure for a Homogeneous Magnetic Field

  • Insert Sample and Lock: Insert the prepared NMR sample into the spectrometer. Lock onto the deuterium signal of the this compound.

  • Load Standard Shims: Load a standard shim set for the probe.

  • Optimize Z1 and Z2: Begin by adjusting the Z1 shim to maximize the lock level. Then, adjust the Z2 shim to further maximize the lock level. Repeat this process, iterating between Z1 and Z2, until no further improvement in the lock level is observed.[1]

  • Optimize Higher-Order Z Shims: If necessary, adjust the Z3 and Z4 shims using a similar iterative process.

  • Check Linewidth: After optimizing the shims, acquire a quick 1D proton spectrum and check the linewidth of a sharp singlet peak (e.g., residual solvent peak or an internal standard) to ensure it is narrow and symmetrical.

Protocol 3: Applying Post-Acquisition Baseline Correction

  • Process the FID: Perform Fourier transformation, and carefully phase the resulting spectrum.

  • Select a Baseline Correction Method: In your NMR processing software, navigate to the baseline correction options.[9]

  • Automatic Correction: As a first step, try an automatic baseline correction method, such as the Whittaker Smoother.[9]

  • Manual Correction (if needed): If the automatic correction is not satisfactory, switch to a manual or multipoint correction method. Select points in the spectrum that are clearly part of the baseline (i.e., regions with no peaks). The software will then fit a curve through these points and subtract it from the spectrum.[9]

  • Inspect the Corrected Spectrum: Carefully examine the corrected spectrum to ensure that no broad peaks have been distorted and that the baseline is flat across the entire spectral width.[9]

Mandatory Visualizations

Troubleshooting_Workflow start Distorted Baseline in this compound check_sample 1. Check Sample Preparation start->check_sample solids Solid Particles Present? check_sample->solids shim 2. Re-shim the Magnet acquire Acquire Spectrum shim->acquire process 3. Post-Acquisition Processing baseline_correction Apply Baseline Correction process->baseline_correction concentration High Concentration? solids->concentration No filter_sample Filter Sample solids->filter_sample Yes concentration->shim No dilute_sample Dilute Sample concentration->dilute_sample Yes filter_sample->concentration dilute_sample->shim acquire->process end_node Flat Baseline baseline_correction->end_node

Caption: Workflow for Troubleshooting Baseline Distortions.

Baseline_Correction_Logic start Uneven Baseline distortion_type Assess Distortion Type start->distortion_type simple_roll Simple Roll or Offset? distortion_type->simple_roll complex_distortion Complex/Wavy Distortion? simple_roll->complex_distortion No polynomial Use Polynomial Fit simple_roll->polynomial Yes whittaker Use Whittaker Smoother complex_distortion->whittaker Yes, Automatic multipoint Use Multipoint Correction complex_distortion->multipoint Yes, Manual end_node Corrected Spectrum polynomial->end_node whittaker->end_node multipoint->end_node

References

Optimization of acquisition parameters for 13C NMR in Deuteromethanol.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals conducting 13C NMR experiments in deuteromethanol (Methanol-d4).

Troubleshooting Guide

This section addresses common issues encountered during the acquisition of 13C NMR spectra in this compound.

Issue 1: Low Signal-to-Noise (S/N) Ratio

Question: My 13C NMR spectrum has a very low signal-to-noise ratio, even after a significant number of scans. What can I do to improve it?

Answer: A low signal-to-noise ratio is a frequent challenge in 13C NMR due to the low natural abundance and smaller gyromagnetic ratio of the 13C isotope.[1][2] Here are several parameters you can adjust:

  • Increase the Number of Scans (NS): The signal-to-noise ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4. While effective, this will also increase the experiment time.

  • Optimize the Relaxation Delay (D1) and Pulse Angle: For routine qualitative spectra, a shorter relaxation delay (e.g., 2.0 seconds) combined with a smaller flip angle (e.g., 30°) can improve the signal intensity over a given experiment time.[3] This is based on the Ernst angle principle, which provides the optimal flip angle for a given repetition rate.[3]

  • Ensure Proper Proton Decoupling: Proton decoupling during both the acquisition and relaxation delay periods can significantly enhance the signal through the Nuclear Overhauser Effect (NOE), potentially increasing a 13C signal by up to 200%.[3]

  • Increase Sample Concentration: The signal strength is directly proportional to the molar concentration of your sample.[4] If possible, increasing the concentration can be a simple and effective way to improve the signal. A concentration of around 10 mM should yield a decent spectrum within half an hour on modern spectrometers with cryoprobes.[4]

  • Use an Appropriate Pulse Program: For standard 1D 13C spectra with proton decoupling, pulse programs like zgdc30 or zgpg30 are commonly used and are designed for a 30° pulse angle.[3]

  • Consider Using a Relaxation Agent: While not always necessary, a paramagnetic relaxation agent like Cr(acac)3 can be added to shorten the long T1 relaxation times of quaternary carbons, allowing for a faster pulse repetition rate and improved signal intensity in a shorter time.

Troubleshooting Workflow for Low S/N

Low_SN_Troubleshooting start Low S/N in 13C Spectrum check_concentration Is sample concentration adequate? (>10 mM) start->check_concentration increase_concentration Increase sample concentration check_concentration->increase_concentration No check_ns Increase Number of Scans (NS) check_concentration->check_ns Yes increase_concentration->check_ns optimize_params Optimize Acquisition Parameters (D1, Pulse Angle) check_ns->optimize_params check_decoupling Verify Proton Decoupling is active optimize_params->check_decoupling consider_advanced Consider Advanced Techniques (DEPT, HSQC) check_decoupling->consider_advanced end Improved S/N consider_advanced->end

Caption: Troubleshooting workflow for low signal-to-noise in 13C NMR.

Issue 2: Missing Quaternary Carbon Signals

Question: I am not observing the signals for my quaternary carbons, or they are very weak. Why is this happening and how can I detect them?

Answer: Quaternary carbons often exhibit very weak or missing signals in 13C NMR spectra for two main reasons:

  • Long Spin-Lattice Relaxation Times (T1): Quaternary carbons lack directly attached protons, which are the primary source of relaxation. This leads to very long T1 values, meaning they do not fully relax between pulses, resulting in signal attenuation or saturation.[3]

  • Lack of Nuclear Overhauser Effect (NOE): The NOE, which enhances the signal of carbons attached to protons during proton decoupling, is absent for quaternary carbons.[5]

To observe quaternary carbon signals, you can try the following:

  • Increase the Relaxation Delay (D1): A longer D1 (e.g., 5-10 times the longest T1) will allow the quaternary carbons to relax more fully between scans. However, this will significantly increase the total experiment time.

  • Use a Smaller Pulse Angle: A smaller flip angle (e.g., 30°) requires a shorter relaxation delay for the magnetization to recover.[3]

  • Employ a Different Pulse Sequence: While DEPT experiments enhance signals for protonated carbons, they will not show quaternary carbons. An HMBC (Heteronuclear Multiple Bond Correlation) experiment can be used to identify quaternary carbons by their long-range couplings to protons.

Issue 3: Poor Baseline and Phasing

Question: My baseline is distorted, and I'm having trouble phasing the spectrum. What could be the cause?

Answer: Baseline and phasing issues can arise from several factors:

  • Acoustic Ringing: Cryoprobes, while enhancing sensitivity, can sometimes lead to baseline distortions known as acoustic ringing.[6] Using a pulse sequence with an anti-ring feature (e.g., zgig-pisp) can help mitigate this issue.[6]

  • Incorrect Acquisition Parameters: A very short acquisition time (AQ) can lead to truncation of the Free Induction Decay (FID), causing distortions in the baseline after Fourier transformation. Ensure your AQ is sufficient to capture the entire FID.

  • Receiver Gain: If the receiver gain is set too high, it can lead to clipping of the FID and subsequent baseline artifacts. Most modern spectrometers have an automated routine to set the receiver gain appropriately.

Frequently Asked Questions (FAQs)

Q1: What are the recommended standard acquisition parameters for a routine 13C NMR in this compound?

A1: For a routine qualitative 1D 13C NMR on a modern spectrometer (e.g., 400-600 MHz), the following parameters are a good starting point.[3]

ParameterRecommended ValuePurpose
Pulse Programzgdc30 or zgpg30Standard 1D 13C with proton decoupling and a 30° pulse.[3]
Pulse Angle (P1)30°Provides a good compromise between signal intensity and relaxation time.[3]
Relaxation Delay (D1)2.0 sA shorter delay for faster acquisition in routine scans.[3]
Acquisition Time (AQ)1.0 sSufficient for good resolution in most cases.[3]
Number of Scans (NS)128 or higherDependent on sample concentration; increase for weaker samples.[3]
Spectral Width (SW)~240 ppmTo cover the entire range of 13C chemical shifts.
Temperature298 KStandard operating temperature.

Q2: How do I perform quantitative 13C NMR in this compound?

A2: Quantitative 13C NMR requires specific parameter adjustments to ensure that the integrated peak areas accurately reflect the relative number of nuclei.

  • Long Relaxation Delay (D1): To ensure complete relaxation of all carbon nuclei, especially those with long T1s, a long D1 is crucial. A common rule of thumb is to set D1 to at least 5 times the longest T1 value in your molecule.

  • 90° Pulse Angle: A 90° pulse is used to ensure that the magnetization is fully tipped into the transverse plane for maximum signal per scan.

  • Gated Proton Decoupling: To suppress the NOE, which can lead to non-uniform signal enhancements, inverse-gated decoupling is used. In this technique, the proton decoupler is on during acquisition but off during the relaxation delay.

  • Sufficient Number of Scans: A high signal-to-noise ratio is necessary for accurate integration.

ParameterRecommended Value for Quantitative AnalysisPurpose
Pulse ProgramInverse-gated decouplingSuppresses the NOE for accurate integration.
Pulse Angle (P1)90°Maximizes signal for each scan.
Relaxation Delay (D1)> 5 * T1(max)Ensures full relaxation of all carbons.
Acquisition Time (AQ)Sufficient for desired resolution
Number of Scans (NS)High, for good S/NTo allow for accurate integration.

Q3: What are the 1H and 13C chemical shifts for this compound (Methanol-d4)?

A3: The residual proton and the carbon signals of this compound can be used as a secondary reference.

NucleusChemical Shift (ppm)Multiplicity
1H (residual CHD2OD)3.31Quintet
13C49.15Septet

Note: The multiplicity is due to coupling with deuterium (spin I=1). The chemical shifts can vary slightly depending on the sample and temperature.[7]

Experimental Protocols

Protocol 1: Standard Qualitative 1D 13C NMR

  • Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6 mL of this compound.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to obtain good resolution.

    • Tune and match the 13C and 1H channels.

  • Acquisition Parameter Setup:

    • Load a standard 13C experiment with proton decoupling.

    • Set the pulse program to zgpg30 or an equivalent.

    • Set the pulse angle to 30°.

    • Set the relaxation delay (D1) to 2.0 s.

    • Set the acquisition time (AQ) to 1.0 - 1.5 s.

    • Set the number of scans (NS) to 128 or higher, depending on the sample concentration.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-220 ppm).

  • Acquisition: Start the acquisition.

  • Processing:

    • Apply an exponential window function with a line broadening (LB) of 1-2 Hz to improve the signal-to-noise ratio.

    • Perform Fourier transformation.

    • Phase the spectrum.

    • Reference the spectrum to the solvent peak (49.15 ppm).

Protocol 2: DEPT-135 Experiment

The DEPT (Distortionless Enhancement by Polarization Transfer) experiment is useful for distinguishing between CH, CH2, and CH3 groups.

  • Follow steps 1 and 2 from Protocol 1.

  • Acquisition Parameter Setup:

    • Load a standard DEPT-135 pulse sequence.

    • The relaxation delay (D1) is typically set to 2.0 s.

    • The number of scans can often be lower than for a standard 13C experiment due to the signal enhancement.

  • Acquisition: Run the experiment.

  • Processing: Process the spectrum as you would for a standard 1D experiment. In a DEPT-135 spectrum:

    • CH3 groups appear as positive peaks.

    • CH2 groups appear as negative peaks.

    • CH groups appear as positive peaks.

    • Quaternary carbons are not observed.

Logical Flow for Experiment Selection

Experiment_Selection start Goal of 13C NMR Experiment qualitative Qualitative Analysis (Structure Confirmation) start->qualitative quantitative Quantitative Analysis (Ratio of Components) start->quantitative standard_1d Standard 1D 13C (zgpg30, D1=2s, 30° pulse) qualitative->standard_1d dept DEPT-135 (Distinguish CH, CH2, CH3) qualitative->dept Need carbon multiplicity? quant_1d Quantitative 1D 13C (Inverse-gated, D1 > 5*T1, 90° pulse) quantitative->quant_1d end Acquire and Process Spectrum standard_1d->end dept->end quant_1d->end

Caption: Decision tree for selecting the appropriate 13C NMR experiment.

References

Dealing with viscosity issues of samples in Deuteromethanol at low temperatures.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering sample viscosity issues during low-temperature Nuclear Magnetic Resonance (NMR) experiments using deuteromethanol (Methanol-d4, CD3OD).

Frequently Asked Questions (FAQs)

Q1: Why do my NMR signals broaden significantly at low temperatures in this compound?

A1: Signal broadening at low temperatures in this compound is primarily due to increased viscosity of the sample solution. As the temperature decreases, the viscosity of the solvent and, consequently, the entire sample solution, rises. This increased viscosity slows down the molecular tumbling of your analyte. In NMR spectroscopy, slow molecular tumbling leads to less efficient averaging of dipolar couplings and chemical shift anisotropy, resulting in faster transverse relaxation (shorter T2) and, therefore, broader spectral lines.[1] At very low temperatures, the solution may approach its freezing point, further restricting molecular motion and exacerbating line broadening.

Q2: What is the freezing point of this compound, and how low can I safely cool my sample?

A2: The freezing point of this compound (CD3OD) is approximately -98°C (-144°F; 175 K).[2] It is advisable to conduct experiments at least 5-10°C above the freezing point to avoid solidification of the sample, which can damage the NMR probe.[3] Therefore, a practical lower limit for experiments in this compound is around -90°C.

Q3: How does sample concentration affect viscosity and signal broadening at low temperatures?

A3: Higher sample concentrations can significantly increase the viscosity of your solution, especially at low temperatures.[4] This is particularly true for macromolecules like proteins or polymers. A more concentrated sample means more solute-solute and solute-solvent interactions, which can restrict molecular motion and lead to broader lines. It is crucial to find an optimal concentration that provides a good signal-to-noise ratio without causing excessive viscosity-induced line broadening. For typical small molecules, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is a good starting point for ¹H NMR.[4][5]

Q4: Are there any alternative deuterated solvents with lower viscosity at low temperatures?

A4: Yes, depending on the solubility of your sample and the desired temperature range, you might consider other solvents. For example, dichloromethane-d2 (CD2Cl2) has a freezing point of -95°C and is less viscous than methanol at lower temperatures. Acetone-d6 is another option with a freezing point of -94°C. However, the choice of solvent will always depend on the chemical properties of your analyte and the specific scientific question you are addressing.

Troubleshooting Guide

This guide provides solutions to common problems encountered when dealing with viscous samples in this compound at low temperatures.

Problem 1: My NMR signals are too broad to be useful, even after optimizing the concentration.

  • Solution 1: Gradual Temperature Decrease and Equilibration. Ensure you are decreasing the temperature in small increments (e.g., 10-20°C at a time) and allowing the sample to equilibrate for at least 5-10 minutes at each step.[6][7] This allows for more uniform temperature distribution within the sample and can help in achieving better shimming.

  • Solution 2: Shimming at Low Temperatures. Shimming can be more challenging with viscous samples. It is crucial to re-shim the spectrometer at each new low temperature. If automated shimming fails, manual shimming of the on-axis (Z) shims may be necessary to improve field homogeneity.

  • Solution 3: Adjusting Acquisition Parameters. For viscous samples, you may need to adjust your NMR acquisition parameters. Increasing the relaxation delay (d1) can help ensure that the spins fully relax between scans, which can be slower in viscous media. Using a wider spectral width (sw) might also be necessary if peaks have broadened significantly.

Problem 2: I suspect my sample is precipitating at low temperatures.

  • Solution 1: Visual Inspection. If possible and safe, quickly eject the sample after reaching the target low temperature to visually inspect for any cloudiness or solid particles. Be aware of the potential for frost formation on the outside of the NMR tube.

  • Solution 2: Solubility Test at Low Temperature. Before your NMR experiment, you can perform a cold-temperature solubility test in a separate vial using a cooling bath to ensure your compound remains in solution at the desired temperature and concentration.

  • Solution 3: Use of Co-solvents. In some cases, adding a small amount of a co-solvent in which your compound is highly soluble might help to prevent precipitation at low temperatures. However, be mindful that this will change the overall properties of your solvent system.

Data Presentation

Viscosity of Methanol at Different Temperatures

Temperature (°C)Temperature (K)Viscosity (cP)
20293.150.59
0273.150.82
-10263.151.00
-20253.151.28
-30243.151.65
-40233.152.15
-50223.152.89
-60213.154.00
-70203.155.80
-80193.159.10
-90183.1516.20
-98175.15~28 (extrapolated)

Data is for non-deuterated methanol and serves as an approximation.

Experimental Protocols

Protocol 1: Standard Low-Temperature NMR Experiment in this compound

  • Sample Preparation:

    • Dissolve the appropriate amount of your sample in ~0.6-0.7 mL of high-purity this compound (CD3OD).

    • Filter the sample directly into a high-quality NMR tube (e.g., Wilmad 535-PP or equivalent) to remove any particulate matter.[8]

    • Ensure the sample height in the tube is between 4-5 cm.[9]

  • Setting up the Spectrometer:

    • Insert the sample into the spectrometer at room temperature.

    • Lock and shim the sample at room temperature to obtain a good starting point.

    • Acquire a reference spectrum at room temperature.

  • Cooling Procedure:

    • Start the variable temperature (VT) unit.

    • Lower the temperature in increments of no more than 20°C.

    • At each temperature step, allow the system to equilibrate for at least 5 minutes.

    • Re-shim the sample at each new temperature. This is critical for maintaining good resolution.

  • Data Acquisition:

    • Acquire your NMR data at the desired low temperature.

    • Be prepared to adjust acquisition parameters (e.g., number of scans, relaxation delay) to compensate for potential signal broadening.

  • Returning to Room Temperature:

    • After completing your experiments, slowly increase the temperature back to room temperature in increments.

    • Allow for equilibration at each step.

    • This gradual warming prevents thermal shock to the probe and the NMR tube.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_cooling Cooling & Acquisition cluster_return Return to RT A Dissolve Sample in CD3OD B Filter into NMR Tube A->B C Adjust Sample Height B->C D Insert Sample at Room Temperature C->D E Lock and Shim D->E F Acquire Reference Spectrum E->F G Lower Temperature Incrementally F->G H Equilibrate (5-10 min) G->H I Re-shim H->I J Acquire Data I->J K Repeat G-J for Each Temperature J->K L Warm Incrementally K->L M Equilibrate L->M N Eject Sample M->N

Caption: Workflow for a low-temperature NMR experiment.

troubleshooting_logic Start Broad NMR Signals at Low Temperature Q1 Is sample concentration optimized? Start->Q1 Action1 Reduce concentration and re-acquire Q1->Action1 No Q2 Was temperature decreased slowly with equilibration? Q1->Q2 Yes A1_yes Yes A1_no No Action1->Start Action2 Follow gradual cooling protocol Q2->Action2 No Q3 Was the sample re-shimmed at low temperature? Q2->Q3 Yes A2_yes Yes A2_no No Action2->Start Action3 Re-shim carefully at the target temperature Q3->Action3 No Q4 Is precipitation suspected? Q3->Q4 Yes A3_yes Yes A3_no No Action3->Start Action4 Perform solubility test, consider co-solvent Q4->Action4 Yes End Consider alternative solvent or advanced NMR techniques Q4->End No A4_yes Yes A4_no No Action4->Start

Caption: Troubleshooting logic for broad NMR signals.

References

Technical Support Center: Improving Signal-to-Noise Ratio in Deuteromethanol for Dilute Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) in NMR experiments involving dilute samples dissolved in deuteromethanol (CD3OD).

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio poor for my dilute sample in this compound?

A low signal-to-noise (S/N) ratio for dilute samples in this compound (CD3OD) can stem from several factors. Primarily, the low concentration of the analyte provides a weak signal that can be obscured by the inherent noise of the spectrometer and solvent. Other contributing factors can include suboptimal sample preparation, inadequate shimming of the magnetic field, and incorrect acquisition parameters. For instance, suspended particles in the sample can distort the magnetic field homogeneity, leading to broadened lines and a reduced S/N ratio.[1]

Q2: What is the most straightforward way to improve the S/N ratio?

The most direct method to enhance the S/N ratio is to increase the number of scans. The S/N ratio improves proportionally to the square root of the number of scans. Therefore, to double the S/N ratio, you need to quadruple the number of scans.[2][3] However, this will also significantly increase the experimental time.

Q3: How does the choice of NMR tube affect the S/N ratio?

The quality and cleanliness of the NMR tube are crucial for achieving a good S/N ratio. High-quality NMR tubes have better dimensional regularity, which contributes to better magnetic field homogeneity and thus sharper lines.[4] It is important to use clean tubes to avoid contamination from previous samples or cleaning solvents like acetone, which can introduce extraneous signals and broaden the analyte peaks.[1] For optimal performance, tubes should not be dried in a hot oven, as this may cause them to warp.[1]

Q4: Can using a mixed solvent with this compound help?

Yes, using a mixed solvent system can sometimes improve the S/N ratio by enhancing the solubility of the analyte. For example, a mixture of deuterochloroform (CDCl3) and this compound (CD3OD) can increase the solubility of many drugs and natural products, leading to a higher effective concentration and a better signal.[4]

Q5: Are there any specific properties of this compound I should be aware of?

This compound has a relatively low viscosity, which is generally favorable for obtaining sharp NMR signals. However, like other protic solvents, it can exchange deuterium with labile protons (e.g., -OH, -NH) in your analyte, which can lead to peak broadening or disappearance of these signals. The residual protic solvent signal (CHD2OD) can also be quite large and may require solvent suppression techniques.

Troubleshooting Guide

Issue: Low Signal-to-Noise Ratio

This guide provides a systematic approach to troubleshooting and resolving low S/N issues when working with dilute samples in this compound.

Step 1: Evaluate Sample Preparation

Proper sample preparation is the foundation of a good NMR experiment.

  • Is the sample fully dissolved and free of particulates?

    • Problem: Undissolved particles will broaden NMR signals due to inhomogeneous magnetic susceptibility.[1]

    • Solution: Filter the sample through a small plug of glass wool packed into a Pasteur pipette before transferring it to the NMR tube.[1][5]

  • Is the sample concentration adequate?

    • Problem: For very dilute samples, the signal may be inherently weak.

    • Solution: If possible, increase the sample concentration. If the sample is mass-limited, consider using a smaller diameter NMR tube (e.g., 3 mm instead of 5 mm) and a corresponding probe to increase the filling factor.

  • Is the NMR tube clean and of high quality?

    • Problem: Contaminants or imperfections in the tube can interfere with the signal.

    • Solution: Use high-quality NMR tubes and ensure they are thoroughly cleaned, for example, with an NMR tube washer, and properly dried.[5] Avoid drying tubes in a hot oven to prevent distortion.[1]

Step 2: Optimize Spectrometer Parameters

Fine-tuning the acquisition parameters can significantly boost your S/N.

  • Have you optimized the number of scans?

    • Problem: An insufficient number of scans will result in a low S/N.

    • Solution: Increase the number of scans. Remember that to double the S/N, you must increase the number of scans by a factor of four.[2][3]

  • Is the shimming optimized?

    • Problem: Poor shimming leads to broad and asymmetric peaks, which reduces the peak height and thus the S/N.

    • Solution: Carefully shim the magnetic field for your sample. Maximize the lock level and ensure the lock signal is stable.[2]

  • Are the pulse width and relaxation delay appropriate?

    • Problem: An incorrect pulse angle or a relaxation delay that is too short can lead to signal saturation and reduced intensity.

    • Solution: For quantitative measurements on dilute samples, a 90° pulse angle combined with a long relaxation delay (at least 5 times the longest T1 of interest) is often recommended to allow for full magnetization recovery. However, for simply improving the S/N of a spectrum for qualitative purposes, a smaller flip angle (e.g., 30-45°) can be used with a shorter relaxation delay, allowing for more scans in a given amount of time.[2]

Step 3: Advanced Techniques

If the above steps are insufficient, consider these more advanced strategies.

  • Are you using an appropriate pulse sequence?

    • Problem: The standard 1D pulse sequence may not be the most sensitive.

    • Solution: Investigate the use of specialized pulse sequences designed for sensitivity enhancement, such as those employing solvent suppression (e.g., WET or presaturation) if the residual solvent signal is overwhelming the analyte signals.[6] For certain nuclei, polarization transfer techniques like DEPT or INEPT can provide significant signal enhancement.

  • Have you considered using a cryoprobe?

    • Problem: The inherent sensitivity of the NMR probe is a limiting factor.

    • Solution: If available, use a cryogenically cooled probe (cryoprobe). Cryoprobes can increase the S/N ratio by a factor of 3 to 4, or even more, compared to a standard room temperature probe.

Quantitative Data Summary

The following tables provide a summary of the quantitative effects of key parameters on the signal-to-noise ratio.

Table 1: Effect of the Number of Scans on Signal-to-Noise Ratio

Number of Scans (NS)Relative S/N Improvement (√NS)
11.0
42.0
164.0
648.0
25616.0
102432.0

Data in this table is based on the theoretical relationship that the S/N ratio is proportional to the square root of the number of scans.[2][3]

Table 2: Common Impurities in this compound (CD3OD) and their ¹H Chemical Shifts

ImpurityChemical Shift (ppm)Multiplicity
Water (H₂O)~4.87s
Acetone~2.15s
Benzene~7.36s
Chloroform~7.83s
Dichloromethane~5.52s
Diethyl ether~1.22 (CH₃), ~3.58 (CH₂)t, q
Ethanol~1.19 (CH₃), ~3.63 (CH₂)t, q
Ethyl acetate~1.26 (CH₃), ~2.05 (CH₃), ~4.12 (CH₂)t, s, q
Hexane~0.90 (CH₃), ~1.30 (CH₂)m
Methanol~3.31s
Toluene~2.34 (CH₃), ~7.17-7.29 (Ar-H)s, m

Chemical shifts can vary slightly depending on temperature and sample concentration. Data adapted from published sources.[7][8][9][10][11]

Experimental Protocols

Protocol 1: Preparation of a Dilute NMR Sample in this compound
  • Weigh the Analyte: Accurately weigh approximately 1-5 mg of your solid sample into a clean, small vial. For a liquid sample, use a microliter syringe to measure a precise volume.

  • Add this compound: Add approximately 0.6-0.7 mL of high-purity this compound (CD3OD) to the vial.[12][13]

  • Ensure Complete Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming or sonication can be used, provided the analyte is stable under these conditions.

  • Filter the Solution: To remove any particulate matter, filter the solution directly into a high-quality 5 mm NMR tube. This can be done by passing the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool.[5]

  • Check Sample Height: Ensure the height of the solution in the NMR tube is at least 4.5 cm to ensure it is within the detection region of the NMR coil.[5]

  • Cap and Label: Securely cap the NMR tube and label it clearly.

Protocol 2: Optimizing the Number of Scans for a Dilute Sample
  • Initial Short Acquisition: After inserting the sample and performing locking and shimming, acquire a short initial spectrum with a small number of scans (e.g., 8 or 16).

  • Assess Initial S/N: Examine the resulting spectrum to get a preliminary idea of the S/N ratio for your analyte's peaks.

  • Estimate Required S/N: Determine the desired S/N for your analysis (e.g., a S/N of at least 10:1 for peak identification, or higher for quantitative analysis).

  • Calculate Required Scans: Use the following relationship to estimate the number of scans needed:

    • Required Scans = Initial Scans * (Desired S/N / Initial S/N)²

  • Set New Number of Scans: In the acquisition software, set the number of scans to the calculated value.

  • Acquire Final Spectrum: Start the acquisition with the new number of scans. Be mindful of the increased experiment time.

Visualizations

Troubleshooting_Workflow cluster_sample_prep Sample Preparation Checks cluster_params Parameter Optimization cluster_advanced Advanced Solutions start Low S/N in CD3OD sample_prep Step 1: Evaluate Sample Preparation start->sample_prep dissolved Is sample fully dissolved and free of particulates? sample_prep->dissolved Check params Step 2: Optimize Spectrometer Parameters scans Optimize number of scans (NS) params->scans Adjust advanced Step 3: Advanced Techniques pulse_seq Use sensitivity-enhanced pulse sequence advanced->pulse_seq Consider end_good Acceptable S/N Achieved dissolved->sample_prep No, filter sample concentration Is concentration adequate? dissolved->concentration Yes concentration->sample_prep No, increase concentration or use smaller tube tube_quality Is NMR tube clean and of high quality? concentration->tube_quality Yes tube_quality->sample_prep No, use new/clean tube tube_quality->params Yes shimming Optimize shimming scans->shimming pulse Adjust pulse width and relaxation delay (d1) shimming->pulse pulse->advanced If S/N still low pulse->end_good If S/N is now acceptable cryoprobe Use a cryoprobe pulse_seq->cryoprobe cryoprobe->end_good

Caption: Troubleshooting workflow for low signal-to-noise ratio in this compound.

SN_vs_Parameters cluster_params Controllable Parameters SN Signal-to-Noise Ratio (S/N) num_scans Number of Scans (NS) num_scans->SN Increases with √NS concentration Sample Concentration concentration->SN Increases with concentration probe Probe Type (Cryoprobe > Room Temp) probe->SN Higher sensitivity increases S/N shimming Magnetic Field Homogeneity (Shimming) shimming->SN Better shimming (sharper lines) increases S/N pulse_angle Pulse Angle (Flip Angle) pulse_angle->SN Affects signal intensity per scan relaxation_delay Relaxation Delay (d1) relaxation_delay->SN Affects signal intensity per scan (prevents saturation)

Caption: Logical relationship between key experimental parameters and the signal-to-noise ratio.

References

Validation & Comparative

Deuteromethanol vs. DMSO-d6: A Comparative Guide for NMR Analysis of Polar Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical first step in obtaining high-quality Nuclear Magnetic Resonance (NMR) spectra. This is particularly true for the analysis of polar compounds, where solvent-analyte interactions can significantly influence spectral resolution and the observation of key structural features. This guide provides an objective comparison of two of the most common deuterated polar solvents, Deuteromethanol (Methanol-d4, CD3OD) and Deuterated Dimethyl Sulfoxide (DMSO-d6), supported by experimental data and detailed protocols to aid in solvent selection and sample preparation.

Introduction

This compound and DMSO-d6 are indispensable tools in the NMR analysis of a wide range of polar molecules, including pharmaceuticals, natural products, metabolites, and peptides. Their ability to dissolve compounds that are insoluble in less polar solvents like chloroform-d is a key advantage. However, the choice between these two solvents is not always straightforward and depends on the specific properties of the analyte and the goals of the NMR experiment. This guide will delve into a detailed comparison of their physical properties, spectral characteristics, and performance in dissolving and analyzing polar compounds, providing a clear rationale for choosing the optimal solvent for your research needs.

Physical and Chemical Properties: A Head-to-Head Comparison

The fundamental properties of a solvent, such as its boiling point, viscosity, and dielectric constant, can have a significant impact on the quality of the NMR data obtained. The following table summarizes the key physical and chemical properties of this compound and DMSO-d6.

PropertyThis compound (CD3OD)DMSO-d6
Molecular Formula CD4OC2D6SO
Molecular Weight 36.07 g/mol 84.18 g/mol
Boiling Point 65 °C189 °C[1]
Melting Point -98 °C18.5 °C[1]
Density (at 20 °C) ~0.89 g/mL~1.19 g/mL
Viscosity (at 25 °C) ~0.55 cP~2.0 cP
Dielectric Constant 32.647
Hygroscopicity ModerateHigh[1][2]

Performance in NMR Analysis of Polar Compounds

The choice of solvent directly impacts the solubility of the analyte, the appearance of the NMR spectrum, and the type of information that can be extracted.

Dissolution of Polar Compounds

Both this compound and DMSO-d6 are excellent solvents for a wide array of polar compounds.

  • This compound (CD3OD) is a protic solvent that readily dissolves polar molecules capable of hydrogen bonding, such as alcohols, carboxylic acids, amines, and sugars.[3] Its lower viscosity compared to DMSO-d6 can be advantageous for achieving sharper NMR signals.

  • DMSO-d6 is a polar aprotic solvent with a remarkable ability to dissolve a broad spectrum of organic compounds, including many that are sparingly soluble in other solvents.[1] It is particularly effective for dissolving peptides, polar polymers, and salts of organic compounds.[3][4]

While specific solubility data can be compound-dependent, a general guideline for initial solubility testing is to use approximately 5-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

Spectral Features and Potential Interferences

The residual solvent and water peaks are important considerations in NMR spectroscopy as they can obscure signals from the analyte.

SolventResidual 1H Signal (ppm)13C Signal (ppm)Water (HOD) Signal (ppm)
This compound (CD3OD) 3.31 (quintet) & 4.87 (singlet, -OD)49.0~4.8
DMSO-d6 2.50 (quintet)39.5~3.33[2]
  • This compound (CD3OD): The residual methyl peak at 3.31 ppm and the hydroxyl peak at 4.87 ppm can sometimes overlap with signals from the analyte, particularly in the aliphatic and hydroxyl/amine regions of the spectrum.[2] A significant characteristic of methanol-d4 is its ability to exchange deuterium with labile protons (e.g., -OH, -NH2, -COOH) in the analyte. This results in the disappearance of the signals for these exchangeable protons from the ¹H NMR spectrum, which can be a useful tool for their identification.[2]

  • DMSO-d6: The residual peak at 2.50 ppm is in the aliphatic region and is less likely to interfere with aromatic or downfield signals.[2] However, the high hygroscopicity of DMSO-d6 means that it readily absorbs moisture from the atmosphere, leading to a potentially large water peak around 3.33 ppm.[1][2] This water peak can obscure signals in that region of the spectrum. Unlike methanol-d4, DMSO-d6 is aprotic and does not readily exchange deuterium with labile protons, allowing for their direct observation in the ¹H NMR spectrum.

Experimental Protocols

General Sample Preparation for Polar Compounds
  • Weighing the Sample: Accurately weigh 5-20 mg of the polar analyte for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (this compound or DMSO-d6) to the vial.

  • Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent magnetic field inhomogeneity and poor spectral resolution.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol for Minimizing Water Contamination in DMSO-d6

Due to its high hygroscopicity, special care must be taken when preparing NMR samples in DMSO-d6 to minimize the water signal.

  • Drying Glassware: Dry the NMR tube and any glassware that will come into contact with the solvent in an oven at 150 °C for several hours and allow them to cool in a desiccator.

  • Handling in an Inert Atmosphere: Whenever possible, handle the DMSO-d6 and prepare the sample in a glove box or under a stream of dry nitrogen or argon.

  • Using Molecular Sieves: For highly sensitive experiments, freshly activated 3 Å molecular sieves can be added to the DMSO-d6 to remove residual water. Allow the solvent to stand over the sieves for several hours before use.

  • Proper Storage: Store DMSO-d6 in a tightly sealed container, preferably with a septum, and in a desiccator.

Protocol for Analyzing Compounds with Labile Protons in this compound

The key consideration when using this compound for compounds with exchangeable protons is the interpretation of the resulting spectrum.

  • Standard Sample Preparation: Prepare the NMR sample following the general protocol.

  • Spectral Acquisition: Acquire the ¹H NMR spectrum.

  • Identifying Exchangeable Protons: Note the absence of signals corresponding to labile protons (-OH, -NH2, -COOH). This disappearance serves as strong evidence for the presence of these functional groups.

  • Comparative Analysis: If possible, acquire a spectrum of the same compound in an aprotic solvent like DMSO-d6 to observe the signals of the labile protons and confirm their chemical shifts.

Mandatory Visualizations

Solvent_Selection_Workflow Solvent Selection Workflow for Polar Compounds start Start: Polar Analyte for NMR solubility_test Is the compound soluble in CDCl3? start->solubility_test use_cdcl3 Use CDCl3 solubility_test->use_cdcl3 Yes polar_solvent Choose a polar solvent solubility_test->polar_solvent No labile_protons Are labile protons (-OH, -NH, -COOH) of interest? polar_solvent->labile_protons use_dmso Use DMSO-d6 labile_protons->use_dmso Yes, I need to observe them use_methanol Use this compound (CD3OD) labile_protons->use_methanol No, or I want to confirm them by their disappearance consider_hygroscopicity Take precautions against water absorption use_dmso->consider_hygroscopicity consider_exchange Be aware of H-D exchange (labile proton signals will disappear) use_methanol->consider_exchange

Caption: A decision-making workflow for selecting the appropriate NMR solvent for polar compounds.

Intermolecular_Interactions Dominant Solvent-Analyte Interactions cluster_methanol This compound (CD3OD) cluster_dmso DMSO-d6 methanol This compound (CD3OD) Protic Solvent h_bond_donor Hydrogen Bond Donor (from analyte's -OH, -NH) methanol->h_bond_donor h_bond_acceptor Hydrogen Bond Acceptor (to analyte's lone pairs) methanol->h_bond_acceptor dipole_dipole Dipole-Dipole Interactions methanol->dipole_dipole analyte {Polar Analyte|-OH, -NH2, C=O, etc.} h_bond_donor->analyte H-D Exchange h_bond_acceptor->analyte H-Bonding dipole_dipole->analyte Solvation dmso DMSO-d6 Aprotic Solvent h_bond_acceptor_dmso Strong Hydrogen Bond Acceptor (at sulfoxide oxygen) dmso->h_bond_acceptor_dmso dipole_dipole_dmso Strong Dipole-Dipole Interactions dmso->dipole_dipole_dmso h_bond_acceptor_dmso->analyte H-Bonding dipole_dipole_dmso->analyte Solvation

Caption: Key intermolecular interactions between polar analytes and the two NMR solvents.

Conclusion

The choice between this compound and DMSO-d6 for the NMR analysis of polar compounds is a nuanced one, with each solvent offering distinct advantages and disadvantages.

  • This compound (CD3OD) is an excellent choice for many polar compounds, particularly when lower viscosity is desired for better resolution. Its key characteristic is the exchange of labile protons, which can be a powerful tool for their identification. However, this also means that direct observation of these protons is not possible.

  • DMSO-d6 is a highly versatile and powerful solvent for a very broad range of polar compounds, including those that are difficult to dissolve in other solvents. Its aprotic nature allows for the direct observation of labile protons. The primary challenge with DMSO-d6 is its high hygroscopicity, which requires careful sample preparation to minimize the interference from the water signal.

By carefully considering the properties of the analyte and the specific information required from the NMR experiment, and by following the appropriate experimental protocols, researchers can effectively leverage the strengths of both this compound and DMSO-d6 to obtain high-quality NMR data for their polar compounds.

References

A Researcher's Guide: Deuteromethanol vs. Deuterated Chloroform for NMR Analysis of Organic Samples

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of a deuterated solvent is a critical decision that can significantly impact the quality and interpretability of the resulting spectra. For researchers and professionals in drug development and organic chemistry, deuteromethanol (CD3OD) and deuterated chloroform (CDCl3) are two of the most common solvents employed. This guide provides an objective comparison of their performance for the analysis of organic samples, supported by key physical and chemical properties, and outlines standard experimental protocols.

At a Glance: Key Property Comparison

A fundamental understanding of the physical and chemical properties of each solvent is paramount in selecting the appropriate medium for your analyte. The following table summarizes the key characteristics of this compound and deuterated chloroform.

PropertyThis compound (CD3OD)Deuterated Chloroform (CDCl3)
Molar Mass 36.07 g/mol 120.38 g/mol
Density 0.888 g/cm³1.500 g/cm³
Boiling Point 65.4 °C61.2 °C
Melting Point -97.8 °C-64.1 °C
Polarity Polar, ProticNon-polar
¹H Residual Peak (ppm) ~3.31 (quintet) & ~4.87 (singlet, OH)~7.26 (singlet)
¹³C Residual Peak (ppm) ~49.0 (septet)~77.16 (triplet)
Hygroscopic Nature Highly hygroscopicModerately hygroscopic
Chemical Reactivity Can exchange with labile protons (e.g., -OH, -NH).Generally inert, but can decompose to form acidic impurities.

Performance in NMR Spectroscopy: A Detailed Comparison

The ideal NMR solvent should effectively dissolve the analyte without interfering with its signals. The choice between this compound and deuterated chloroform hinges primarily on the polarity of the organic sample.

Solubility:

Deuterated chloroform is the solvent of choice for a wide range of non-polar to moderately polar organic compounds. Its low polarity minimizes interactions with most analytes, leading to sharp, well-resolved signals.

This compound, being a polar protic solvent, is excellent for dissolving polar organic molecules, including those with hydroxyl, carboxyl, and amino functionalities. Its ability to form hydrogen bonds can be advantageous for solubilizing complex polar compounds. However, this same property can lead to peak broadening for exchangeable protons.

Residual Solvent Peaks and Spectral Interference:

Deuterated solvents are never 100% isotopically pure and will always show residual proton signals.

  • Deuterated Chloroform (CDCl3): The residual CHCl3 peak appears as a sharp singlet at approximately 7.26 ppm. This region of the spectrum is often free of analyte signals, making it a convenient internal reference. However, impurities or decomposition can introduce other small peaks.

  • This compound (CD3OD): The residual CHD2OD peak is a quintet centered at around 3.31 ppm. Additionally, a broader singlet from the hydroxyl proton (OH) is observed around 4.87 ppm. The chemical shift of the hydroxyl peak is highly dependent on temperature, concentration, and the presence of water. These peaks can potentially overlap with analyte signals in the aliphatic region of the spectrum.

Analyte-Solvent Interactions:

  • This compound: The protic nature of CD3OD allows it to exchange with labile protons (e.g., in alcohols, amines, carboxylic acids) in the analyte. This can be a useful tool for identifying such protons, as their signals will either disappear or broaden upon addition of D2O to the CD3OD sample. However, this exchange can also be a drawback if the intention is to observe the coupling patterns of these protons.

  • Deuterated Chloroform: CDCl3 is generally considered chemically inert towards most organic compounds. However, it can be slightly acidic and may react with highly basic or acid-sensitive samples. Over time, particularly when exposed to light and air, CDCl3 can decompose to produce small amounts of phosgene and hydrochloric acid, which can degrade sensitive samples.

Sample Recovery:

Both solvents have relatively low boiling points, facilitating sample recovery after NMR analysis through evaporation. However, the slightly higher boiling point and strong intermolecular forces of this compound can make it marginally more difficult to remove completely compared to deuterated chloroform.

Experimental Protocols

Adherence to standardized experimental protocols is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation for NMR Analysis in Deuterated Chloroform (CDCl3)
  • Analyte Preparation: Ensure the organic sample is dry and free of particulate matter. For solid samples, weigh approximately 5-20 mg into a clean, dry vial. For liquid samples, use 1-2 drops.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform to the vial.

  • Dissolution: Gently swirl or vortex the vial to dissolve the sample completely. If necessary, sonication can be used to aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any remaining particulates, transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

  • Homogenization: Invert the NMR tube several times to ensure the solution is homogeneous.

Sample Preparation for NMR Analysis in this compound (CD3OD)
  • Analyte Preparation: The sample should be dry. Weigh 5-20 mg of a solid sample or use 1-2 drops of a liquid sample into a clean, dry vial.

  • Solvent Addition: Add 0.6-0.7 mL of deuterated methanol to the vial. Due to its hygroscopic nature, it is advisable to handle deuterated methanol in a dry atmosphere (e.g., under nitrogen or in a glove box) to minimize water contamination.

  • Dissolution: Gently mix the contents of the vial until the sample is fully dissolved.

  • Transfer to NMR Tube: Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it appropriately.

  • Homogenization: Gently invert the tube multiple times to ensure a uniform solution.

Visualizing the Solvent Selection Workflow

The decision-making process for selecting an appropriate NMR solvent can be streamlined. The following diagram illustrates a logical workflow for choosing between this compound and deuterated chloroform based on the properties of the organic sample.

Solvent_Selection_Workflow Analyte Organic Sample Polarity_Check Assess Analyte Polarity Analyte->Polarity_Check Labile_Protons_Check Presence of Labile Protons? (-OH, -NH, -COOH) Polarity_Check->Labile_Protons_Check Polar Check_Reactivity Check for Acid Sensitivity Polarity_Check->Check_Reactivity Non-polar / Moderately Polar CDCl3 Use Deuterated Chloroform (CDCl3) Labile_Protons_Check->CDCl3 No CD3OD Use this compound (CD3OD) Labile_Protons_Check->CD3OD Yes Consider_Exchange Consider Proton Exchange CD3OD->Consider_Exchange Check_Reactivity->CDCl3 Not Sensitive Alternative_Solvent Consider Alternative Solvent (e.g., DMSO-d6, Acetone-d6) Check_Reactivity->Alternative_Solvent Sensitive

Caption: A decision-making workflow for selecting between CD3OD and CDCl3.

Conclusion

The selection between this compound and deuterated chloroform is a critical step in NMR analysis that is primarily dictated by the solubility and chemical nature of the organic sample. Deuterated chloroform is a versatile solvent for a broad range of non-polar and moderately polar compounds, offering a clean spectral window and general inertness. This compound is the preferred choice for polar analytes, although researchers must be mindful of its protic nature and the potential for proton exchange. By carefully considering the properties of the analyte and the characteristics of each solvent, researchers can optimize their NMR experiments to obtain high-quality data for structural elucidation and chemical analysis.

Unveiling Reaction Pathways: A Comparative Guide to Deuterium Labeling with Deuteromethanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, elucidating reaction mechanisms is paramount to innovation. A deep understanding of how molecules transform allows for the optimization of existing processes and the design of novel chemical entities. Among the arsenal of techniques available for mechanistic validation, deuterium labeling, particularly with deuteromethanol (CD₃OD or MeOD), stands out as a powerful and versatile tool. This guide provides an objective comparison of this compound-based deuterium labeling with other common methods for validating reaction mechanisms, supported by experimental data and detailed protocols.

The Power of a Heavy Atom: The Principle of Deuterium Labeling

Deuterium (D), a stable isotope of hydrogen, possesses nearly identical chemical properties to protium (¹H) but has twice the mass. This mass difference, while subtle, leads to a significant disparity in the vibrational frequencies of bonds involving deuterium compared to those with protium. The C-D bond, for instance, has a lower zero-point energy and is stronger than the C-H bond. Consequently, reactions that involve the breaking of a bond to hydrogen in the rate-determining step will proceed at a different rate when hydrogen is replaced by deuterium. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of mechanistic chemistry.[1]

This compound serves as an excellent reagent and solvent for these studies. It can act as a source of deuterium atoms that can be incorporated into a molecule, or it can be used as a solvent to probe the involvement of solvent molecules in the reaction mechanism through the solvent isotope effect (SIE). By comparing the rate of a reaction in methanol (CH₃OH) with that in this compound, researchers can glean critical insights into the transition state of the reaction.

Case Study 1: Acid-Catalyzed Esterification of Benzoic Acid

A classic example of applying this compound to validate a reaction mechanism is the acid-catalyzed esterification of benzoic acid. Two plausible mechanisms can be envisioned: one involving the protonation of the carbonyl oxygen (Mechanism A) and an alternative involving the protonation of the hydroxyl oxygen (Mechanism B).

Distinguishing Mechanisms with this compound

By conducting the reaction in both methanol and this compound, we can observe a solvent isotope effect. If the reaction proceeds via Mechanism A, a pre-equilibrium protonation of the carbonyl oxygen occurs. The subsequent nucleophilic attack of methanol is the rate-determining step. In this scenario, the O-H bond of the protonated carbonyl is weaker than the corresponding O-D bond in the deuterated solvent. This leads to a higher concentration of the protonated intermediate in the deuterated solvent, resulting in a faster reaction rate. This phenomenon is known as an inverse solvent isotope effect (kH/kD < 1).

Conversely, if Mechanism B were operative, where the C-OH bond is broken in the rate-determining step, a primary kinetic isotope effect would be expected if the hydroxyl proton is transferred in that step, leading to a normal solvent isotope effect (kH/kD > 1).

dot

G cluster_A Mechanism A: Carbonyl Oxygen Protonation cluster_B Mechanism B: Hydroxyl Oxygen Protonation Benzoic_Acid_A Benzoic Acid Protonated_Carbonyl Protonated Carbonyl Intermediate Benzoic_Acid_A->Protonated_Carbonyl + H⁺ (from CH₃OH) Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate_A + CH₃OH (rate-determining) Methyl_Benzoate_A Methyl Benzoate Tetrahedral_Intermediate_A->Methyl_Benzoate_A - H₂O, -H⁺ Benzoic_Acid_B Benzoic Acid Protonated_Hydroxyl Protonated Hydroxyl Intermediate Benzoic_Acid_B->Protonated_Hydroxyl + H⁺ (from CH₃OH) Acylium_Ion Acylium Ion Intermediate Protonated_Hydroxyl->Acylium_Ion - H₂O (rate-determining) Methyl_Benzoate_B Methyl Benzoate Acylium_Ion->Methyl_Benzoate_B + CH₃OH

Figure 1. Plausible mechanisms for acid-catalyzed esterification.
Quantitative Data

Reaction ConditionRelative Rate (ksolvent / kCH₃OH)Supporting Mechanism
CH₃OH 1.00-
CD₃OD > 1.00 (expected)Mechanism A

Table 1. Expected relative rates for the acid-catalyzed esterification of benzoic acid in methanol vs. This compound.

Experimental Protocol: Determining the Solvent Kinetic Isotope Effect for Benzoic Acid Esterification

Objective: To measure the rate constants for the acid-catalyzed esterification of benzoic acid in both methanol and this compound to determine the solvent kinetic isotope effect.

Materials:

  • Benzoic acid

  • Methanol (anhydrous)

  • This compound (CD₃OD, 99.5 atom % D)

  • Concentrated sulfuric acid (catalyst)

  • Standardized sodium hydroxide solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Ice bath

  • Thermostated water bath

  • Burette, pipettes, and conical flasks

Procedure:

  • Reaction Setup:

    • Prepare two reaction flasks. To each, add a known amount of benzoic acid (e.g., 1.22 g, 10 mmol).

    • To the first flask, add a precise volume of methanol (e.g., 50 mL).

    • To the second flask, add the same volume of this compound.

    • Place both flasks in a thermostated water bath to equilibrate at the desired reaction temperature (e.g., 50 °C).

  • Reaction Initiation:

    • To each flask, add a small, identical amount of concentrated sulfuric acid (e.g., 0.5 mL) to catalyze the reaction. Start a timer immediately after the addition of the catalyst.

  • Sampling and Quenching:

    • At regular time intervals (e.g., every 30 minutes for 3 hours), withdraw a small aliquot (e.g., 2.0 mL) from each reaction mixture.

    • Immediately quench each aliquot by adding it to a conical flask containing ice-cold distilled water. This will stop the reaction.

  • Titration:

    • Add a few drops of phenolphthalein indicator to each quenched sample.

    • Titrate the unreacted benzoic acid in each sample with the standardized sodium hydroxide solution until a persistent pink color is observed. Record the volume of NaOH used.

  • Data Analysis:

    • Calculate the concentration of unreacted benzoic acid at each time point for both reactions.

    • Plot the natural logarithm of the concentration of benzoic acid (ln[Benzoic Acid]) versus time for both the methanol and this compound reactions.

    • The slope of each line will be equal to the negative of the pseudo-first-order rate constant (-k).

    • Calculate the solvent kinetic isotope effect as the ratio of the rate constants: SKIE = kCH₃OH / kCD₃OD.

Case Study 2: Distinguishing E1 and E2 Elimination Mechanisms

Deuterium labeling with this compound can also be instrumental in differentiating between unimolecular (E1) and bimolecular (E2) elimination reactions. Consider the elimination reaction of a tertiary alkyl halide, such as tert-butyl chloride, in a methanolic solution.

The Mechanistic Dichotomy

In the E1 mechanism , the reaction proceeds in two steps. The first and rate-determining step is the unimolecular dissociation of the alkyl halide to form a carbocation intermediate. The solvent then acts as a base to remove a proton from a beta-carbon in a subsequent, fast step.

In the E2 mechanism , the reaction occurs in a single, concerted step where the base removes a beta-proton simultaneously with the departure of the leaving group.

dot

G cluster_E1 E1 Mechanism cluster_E2 E2 Mechanism tBuCl_E1 tert-Butyl Chloride Carbocation Carbocation Intermediate tBuCl_E1->Carbocation Slow (rate-determining) Alkene_E1 Isobutene Carbocation->Alkene_E1 + CH₃OH (fast) tBuCl_E2 tert-Butyl Chloride Transition_State_E2 Transition State tBuCl_E2->Transition_State_E2 + CH₃O⁻ (concerted) Alkene_E2 Isobutene Transition_State_E2->Alkene_E2

Figure 2. E1 and E2 elimination pathways for tert-butyl chloride.
Probing the Mechanism with this compound

In the E1 mechanism, the C-H bond is not broken in the rate-determining step. Therefore, replacing the beta-hydrogens with deuterium would not significantly affect the rate of the reaction. Consequently, a negligible primary kinetic isotope effect is expected. However, a small secondary solvent isotope effect may be observed due to the different solvating properties of methanol and this compound for the developing carbocation and leaving group.

For the E2 mechanism, the C-H bond is broken in the rate-determining step. Therefore, replacing the beta-hydrogens with deuterium will result in a significant primary kinetic isotope effect (kH/kD > 1). When using this compound as the solvent, the methoxide base will be deuterated (CD₃O⁻). The involvement of the base in the rate-determining step will also contribute to the observed solvent isotope effect.

Quantitative Data
Reaction MechanismExpected kCH₃OH/kCD₃ODRationale
E1 ≈ 1C-H bond breaking is not in the rate-determining step.
E2 > 1C-H bond breaking is in the rate-determining step.

Table 2. Expected solvent kinetic isotope effects for E1 vs. E2 elimination reactions.

Experimental Protocol: Monitoring the Solvolysis of tert-Butyl Chloride

Objective: To determine the rate of solvolysis of tert-butyl chloride in methanol and this compound to infer the dominant elimination mechanism.

Materials:

  • tert-Butyl chloride

  • Methanol (anhydrous)

  • This compound (CD₃OD, 99.5 atom % D)

  • Bromothymol blue indicator

  • Standardized sodium hydroxide solution (e.g., 0.02 M)

  • Thermostated water bath

  • Burette, pipettes, and Erlenmeyer flasks

Procedure:

  • Solvent Preparation:

    • Prepare two solvent mixtures. For the first, mix a defined volume of methanol with a small amount of water (e.g., 80:20 v/v).

    • For the second, prepare an identical mixture using this compound and D₂O.

    • Add a few drops of bromothymol blue indicator to each solvent mixture.

  • Reaction Initiation:

    • Place the solvent mixtures in a thermostated water bath to reach the desired temperature (e.g., 25 °C).

    • Initiate the reaction by adding a small, precise amount of tert-butyl chloride to each solvent mixture. Start a timer immediately. The solution will be acidic (yellow) due to the HCl produced.

  • Titration:

    • Immediately begin titrating the reaction mixtures with the standardized NaOH solution. The goal is to maintain the solution at the neutral (green) endpoint of the indicator.

    • Record the volume of NaOH added at regular time intervals.

  • Data Analysis:

    • The rate of consumption of NaOH is equal to the rate of production of HCl, which in turn is equal to the rate of solvolysis of tert-butyl chloride.

    • Plot the volume of NaOH added versus time for both the methanol and this compound reactions.

    • The initial slope of each curve is proportional to the initial rate of the reaction.

    • Calculate the solvent kinetic isotope effect as the ratio of the initial rates: SKIE = Rate(CH₃OH) / Rate(CD₃OD).

Comparison with Alternative Methods

While deuterium labeling with this compound is a powerful technique, other methods are also employed to validate reaction mechanisms. The choice of method often depends on the specific reaction, the available instrumentation, and the information sought.

dot

G Deuterium_Labeling Deuterium Labeling (with this compound) Computational_Chemistry Computational Chemistry (e.g., DFT) Deuterium_Labeling->Computational_Chemistry Complements In_Situ_Spectroscopy In Situ Spectroscopy (e.g., NMR, IR) Computational_Chemistry->In_Situ_Spectroscopy Complements In_Situ_Spectroscopy->Deuterium_Labeling Complements

Figure 3. Complementary nature of mechanistic validation techniques.
FeatureDeuterium Labeling (with this compound)Computational Chemistry (e.g., DFT)In Situ Spectroscopy (e.g., NMR, IR)
Principle Measures the effect of isotopic substitution on reaction rates (KIE/SIE).Calculates the potential energy surface of a reaction to identify transition states and intermediates.[4]Directly observes the formation and decay of reactants, intermediates, and products in real-time.[5]
Strengths - Provides direct experimental evidence of bond breaking in the rate-determining step.- Relatively straightforward to implement for many reactions.- Can distinguish between pre-equilibrium steps and the rate-determining step.- Can explore multiple potential reaction pathways.- Provides detailed geometric and energetic information about transition states and intermediates.- Can predict KIEs for comparison with experimental data.[6]- Allows for the direct detection and characterization of transient intermediates.- Provides real-time kinetic data.- Can be used to study complex reaction networks.
Limitations - Interpretation of small or inverse KIEs can be complex.- Synthesis of specifically labeled substrates can be challenging and costly.- Does not provide structural information about intermediates.- Accuracy is dependent on the level of theory and the computational model used.- Can be computationally expensive for large systems.- Requires experimental validation.[7]- Requires that intermediates are present in detectable concentrations.- The reaction conditions may be limited by the constraints of the spectroscopic technique.- Data analysis can be complex.[8]
Best For - Probing the involvement of C-H bond cleavage in the rate-determining step.- Investigating the role of solvent in a reaction mechanism.- Validating mechanisms for a wide range of organic reactions.- Exploring hypothetical reaction mechanisms before experimental investigation.- Gaining detailed insight into the geometry and electronics of transition states.- Rationalizing experimentally observed selectivity.- Identifying and characterizing short-lived reaction intermediates.- Studying reactions with complex kinetics or multiple competing pathways.- Monitoring reactions under process conditions.

Table 3. Comparison of Deuterium Labeling with Alternative Mechanistic Validation Methods.

Conclusion

Deuterium labeling with this compound is a robust and experimentally accessible technique for validating reaction mechanisms. The measurement of kinetic isotope effects provides direct evidence for the involvement of bond cleavage in the rate-determining step and can effectively distinguish between competing pathways, as illustrated by the examples of acid-catalyzed esterification and elimination reactions.

While powerful on its own, the insights gained from deuterium labeling are significantly enhanced when used in conjunction with complementary techniques such as computational chemistry and in situ spectroscopy. The synergy of these methods allows for a comprehensive understanding of a reaction mechanism, from the energetics of the transition state to the direct observation of fleeting intermediates. For researchers in the chemical and pharmaceutical sciences, a multi-faceted approach to mechanistic validation, with deuterium labeling as a key component, is essential for driving discovery and innovation.

References

Quantitative NMR Analysis: A Comparative Guide to Using Deuteromethanol as a Solvent

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands as a powerful analytical technique for determining the absolute purity and concentration of substances. The choice of deuterated solvent is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of Deuteromethanol (Methanol-d4, CD3OD) with other common qNMR solvents, supported by experimental data and detailed protocols.

This compound is a versatile solvent for qNMR, particularly for polar organic molecules. Its ability to dissolve a wide range of compounds, coupled with its relatively simple residual peak spectrum, makes it a valuable tool in pharmaceutical and chemical analysis. However, its performance in comparison to other deuterated solvents like Deuterium Oxide (D2O), Dimethyl Sulfoxide-d6 (DMSO-d6), and Chloroform-d (CDCl3) is crucial for method development and validation.

Performance Comparison of Deuterated Solvents in qNMR

The selection of an appropriate deuterated solvent is a critical first step in developing a robust qNMR method. The ideal solvent should completely dissolve the analyte and the internal standard, have minimal signal overlap with the signals of interest, and be chemically inert under the experimental conditions.

Below is a comparative summary of key performance indicators for common qNMR solvents. The data presented is a synthesis from various studies and illustrates typical performance characteristics.

Solvent Analyte Polarity Typical Internal Standard(s) Relative Accuracy (% Recovery) Relative Precision (RSD %) Key Advantages Potential Limitations
Methanol-d4 (CD3OD) PolarMaleic acid, Dimethyl sulfone, TSP98.5 - 101.5< 1.0Good solubility for a wide range of polar compounds; can be used in alkaline conditions for specific applications[1].Hygroscopic; residual water peak can interfere with analyte signals; potential for H-D exchange with labile protons.
Deuterium Oxide (D2O) Highly Polar / Water-SolubleDSS, TSP, Maleic acid99.0 - 101.0< 0.5Excellent for water-soluble compounds like carbohydrates and amino acids; non-toxic.Limited solubility for non-polar compounds; extensive H-D exchange with labile protons can complicate spectra.
DMSO-d6 Highly PolarDimethyl sulfone, Maleic acid, 1,4-Dinitrobenzene98.0 - 102.0< 1.5Excellent solvent for a broad range of organic compounds; high boiling point.Very hygroscopic; large residual water peak; viscous, leading to broader lines.
Chloroform-d (CDCl3) Non-Polar to Moderately Polar1,4-Dinitrobenzene, 1,2,4,5-Tetrachloro-3-nitrobenzene98.0 - 101.0< 1.0Good for non-polar and moderately polar organic compounds; easy to remove.Potential for reaction with certain analytes (e.g., amines); residual solvent peak can overlap with analyte signals.

Note: The values for accuracy and precision are indicative and can vary depending on the specific analyte, internal standard, and experimental conditions.

Experimental Protocols

To ensure accurate and reproducible qNMR results, a well-defined experimental protocol is essential. The following is a generalized protocol for qNMR analysis using an internal standard, which can be adapted for use with this compound.

I. Sample Preparation
  • Selection of Internal Standard: Choose a certified internal standard that is soluble in Methanol-d4, chemically stable, and has at least one signal that is well-resolved from the analyte and solvent signals.[2][3] Maleic acid or dimethyl sulfone are common choices.

  • Weighing: Accurately weigh a specific amount of the analyte and the internal standard into a clean, dry vial using a calibrated analytical balance (readability of at least 0.01 mg). Aim for a molar ratio between the analyte and internal standard that is close to 1:1 to minimize integration errors.[2][4]

  • Dissolution: Add a precise volume (typically 600-700 µL for a standard 5 mm NMR tube) of high-purity this compound (≥99.8% deuteration) to the vial.[4]

  • Mixing: Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication.

  • Transfer: Transfer the solution to a clean, high-quality 5 mm NMR tube.

II. NMR Data Acquisition
  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) with a cryoprobe for optimal sensitivity and resolution.

  • Tuning and Shimming: Tune the probe to the deuterium frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Use a single 90° pulse experiment (e.g., 'zg' in Bruker TopSpin).[4]

    • Relaxation Delay (d1): Set a sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of both the analyte and internal standard signals being quantified) to ensure full relaxation of the protons. A typical starting point is 30-60 seconds.[2]

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 150:1) for the signals of interest.[5]

    • Acquisition Time (aq): Use a sufficiently long acquisition time to ensure high digital resolution.

    • Temperature: Maintain a constant and accurately calibrated temperature throughout the experiment.[4]

III. Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function (line broadening, LB) of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum.[4]

  • Integration: Manually integrate the well-resolved signals of the analyte and the internal standard. Ensure that the integration region covers the entire signal, including any satellite peaks.

  • Purity Calculation: Calculate the purity of the analyte using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • IS = Internal Standard

Visualizing the qNMR Workflow

The following diagrams illustrate the key stages and logical flow of a typical qNMR experiment.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh Analyte dissolve Dissolve in Methanol-d4 weigh_analyte->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup & Shimming transfer->instrument_setup Insert Sample set_params Set Acquisition Parameters instrument_setup->set_params acquire_data Acquire FID set_params->acquire_data ft Fourier Transform acquire_data->ft Raw Data phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate result result calculate->result Final Purity Report

A high-level workflow for a typical qNMR experiment.

Solvent_Selection_Logic start Start: Analyte Properties polarity Analyte Polarity start->polarity solubility Is Analyte Soluble? reconsider Re-evaluate Solvent System solubility->reconsider No end end solubility->end Yes nonpolar Non-Polar polarity->nonpolar Low polar Polar polarity->polar Medium highly_polar Highly Polar polarity->highly_polar High cdcl3 Use CDCl3 nonpolar->cdcl3 meod Use Methanol-d4 polar->meod dmso Use DMSO-d6 highly_polar->dmso d2o Use D2O highly_polar->d2o cdcl3->solubility meod->solubility dmso->solubility d2o->solubility

References

A Comparative Analysis of Proton Exchange Rates in Deuteromethanol versus Heavy Water

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the kinetics of proton exchange is crucial for characterizing molecular structure, dynamics, and reaction mechanisms. The choice of deuterated solvent can significantly influence these exchange rates. This guide provides an objective comparison of proton exchange rates in two commonly used solvents, deuteromethanol (CD₃OD) and heavy water (D₂O), supported by experimental data and detailed protocols.

Proton exchange, the process by which a proton on a molecule is replaced by a deuteron from a deuterated solvent, is a fundamental phenomenon extensively studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The rate of this exchange is highly sensitive to the local chemical environment, including the properties of the solvent. This compound and heavy water, while both sources of deuterium, possess distinct physicochemical properties that can lead to different exchange kinetics.

Quantitative Comparison of Proton Exchange Rates

The following table summarizes available quantitative data comparing the proton exchange rate constants (k) for specific molecules in this compound and heavy water. It is important to note that direct comparative studies across a wide range of compounds are limited in the literature. The data presented here is sourced from studies conducted under specific experimental conditions.

Compound/Functional GroupMoleculeSolventRate Constant (k)TechniqueReference
Acetyl group (α-protons)Acebutolol HydrochlorideD₂O7.92 x 10⁻³ h⁻¹¹H NMR[1]
CD₃OD5.42 x 10⁻³ h⁻¹¹H NMR[1]
Amine, Carboxyl, Hydroxyl, and Indole protonsAmino Acids (gas-phase)D₂OSlowerMALDI-FTICRMS[2]
CD₃OD~10 times fasterMALDI-FTICRMS[2]
Aromatic Protons (C(6) and C(8))Flavonoids (e.g., Catechin)D₂OExchange Observed¹H NMR
CD₃ODExchange Observed¹H NMR

Observations:

  • For the acetyl protons of acebutolol hydrochloride, the proton exchange rate is modestly faster in D₂O compared to CD₃OD.[1] This is attributed to the lower steric hindrance and greater dissolving power of heavy water.[1]

  • In the gas phase, the exchange of labile protons on amino acids is significantly faster with this compound as the reagent gas compared to heavy water.[2] This is likely due to differences in the gas-phase basicity and the mechanism of the exchange reaction in the absence of a bulk solvent.

  • For flavonoids, qualitative observations indicate that H/D exchange occurs on the aromatic rings in both D₂O and CD₃OD, though specific comparative rate constants under identical conditions were not found in the reviewed literature.

Factors Influencing Proton Exchange Rates

Several key factors inherent to the solvent and the experimental conditions can influence the rate of proton exchange:

  • Solvent Polarity and Hydrogen Bonding Capacity: D₂O is a highly polar, protic solvent capable of forming extensive hydrogen bond networks. This compound is also a polar protic solvent but is less polar than D₂O. The ability of the solvent to donate and accept hydrogen bonds plays a critical role in mediating proton transfer.

  • Acidity and Basicity: The autoprotolysis constant of the solvent affects the concentration of deuterons (in the form of D₃O⁺ or CD₃OD₂⁺) and the corresponding conjugate base (OD⁻ or CD₃O⁻), which can act as catalysts for the exchange process.

  • Steric Hindrance: The smaller size of the D₂O molecule compared to this compound may allow for more facile access to sterically hindered exchangeable protons.[1]

  • Temperature and pH (or pD): As with most chemical reactions, proton exchange rates are temperature-dependent. The pD of the solution significantly impacts the rate, with both acid and base catalysis often observed.

Experimental Protocols

The determination of proton exchange rates is most commonly achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. The following provides a detailed methodology for a comparative study.

Experimental Protocol: Determination of Proton Exchange Rates by ¹H NMR Spectroscopy

1. Sample Preparation:

  • Prepare two sets of solutions for the target analyte at the same concentration.

  • Set A: Dissolve the analyte in D₂O.

  • Set B: Dissolve the analyte in CD₃OD.

  • For quantitative analysis, include an internal standard with non-exchangeable protons in both solutions.

  • Transfer the solutions to separate, clean NMR tubes.

2. NMR Data Acquisition:

  • Acquire a series of ¹H NMR spectra for each sample over a defined period. The time intervals between acquisitions should be chosen based on the expected rate of exchange.

  • Ensure consistent temperature control throughout the experiment.

  • For each spectrum, the following parameters should be carefully controlled:

    • Number of scans

    • Relaxation delay

    • Pulse width

3. Data Analysis:

  • Process the acquired spectra (e.g., Fourier transformation, phasing, baseline correction).

  • Integrate the signal of the exchanging proton and a non-exchangeable proton (or the internal standard) in each spectrum.

  • Calculate the relative intensity of the exchanging proton's signal at each time point.

  • The decay of the signal intensity over time follows pseudo-first-order kinetics. The rate constant (k) can be determined by fitting the data to the following equation:

    ln(It / I0) = -kt

    where:

    • It is the integral of the exchanging proton at time t.

    • I0 is the integral of the exchanging proton at time t=0.

    • k is the rate constant.

  • Plot ln(It / I0) versus time. The slope of the resulting line will be -k.

4. Comparison:

  • Compare the calculated rate constants (k) for the analyte in D₂O and CD₃OD to determine the relative proton exchange rates in the two solvents.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a comparative study of proton exchange rates.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Processing & Analysis cluster_comparison Comparison Analyte Target Analyte Sample_D2O Sample in D₂O Analyte->Sample_D2O Sample_CD3OD Sample in CD₃OD Analyte->Sample_CD3OD Solvent_D2O D₂O Solvent_D2O->Sample_D2O Solvent_CD3OD CD₃OD Solvent_CD3OD->Sample_CD3OD NMR_Acquisition Time-resolved ¹H NMR Data Acquisition Sample_D2O->NMR_Acquisition Sample_CD3OD->NMR_Acquisition Spectral_Processing Spectral Processing (Integration) NMR_Acquisition->Spectral_Processing Kinetic_Analysis Kinetic Analysis (Rate Constant Calculation) Spectral_Processing->Kinetic_Analysis Comparison Compare k(D₂O) vs. k(CD₃OD) Kinetic_Analysis->Comparison

Caption: Workflow for comparing proton exchange rates in D₂O and CD₃OD.

Conclusion

The choice between this compound and heavy water as a solvent can have a discernible impact on proton exchange rates. While D₂O may facilitate slightly faster exchange for certain functional groups in solution due to its physical properties, CD₃OD can lead to significantly faster exchange in the gas phase. The selection of the appropriate solvent will depend on the specific goals of the study, the nature of the analyte, and the experimental technique employed. The methodologies outlined in this guide provide a framework for conducting rigorous comparative studies to elucidate the subtle yet important effects of the solvent environment on proton exchange kinetics.

References

Deuteromethanol in NMR Spectroscopy: A Comparative Guide to Chemical Shift Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of a suitable deuterated solvent is paramount for obtaining high-fidelity Nuclear Magnetic Resonance (NMR) spectra. Deuteromethanol (CD3OD) is a widely utilized solvent due to its ability to dissolve a broad range of polar and nonpolar compounds. This guide provides an objective comparison of the accuracy and precision of chemical shifts in this compound against other common NMR solvents, supported by experimental data and detailed methodologies.

Accuracy and Precision of Chemical Shifts in this compound

The accuracy of NMR chemical shifts refers to the closeness of a measured value to a standard or known value, while precision indicates the reproducibility of the measurement. In NMR spectroscopy, chemical shifts are typically referenced to an internal standard, with tetramethylsilane (TMS) being the primary reference (0.00 ppm). However, in the absence of an internal standard, the residual solvent peak is often used as a secondary reference. For this compound, the residual proton signal arises from CHD2OD, and its chemical shift, along with the 13C signal of the deuterated methyl group, are crucial reference points.

The chemical shifts of the residual protons in this compound are generally accepted to be 3.31 ppm for the methyl group (CHD2OD) and a broader, more variable peak for the hydroxyl proton (CD3OH) around 4.87 ppm. The 13C signal for the deuterated methyl group is typically found at 49.0 ppm.[1][2] However, the exact positions of these peaks can be influenced by several factors, including temperature, solute concentration, and interactions with the analyte.[3][4]

A study by Gottlieb, Kotlyar, and Nudelman, which has become a standard reference in the field, meticulously documented the 1H and 13C chemical shifts of numerous common laboratory solvents as trace impurities in several deuterated solvents, including this compound.[3][4][5] This work was later expanded by Babij et al. to include a wider range of "green" and industrially preferred solvents.[6] These studies provide an extensive database for comparing the expected chemical shifts of solutes in this compound versus other solvents.

Comparison with Alternative NMR Solvents

The choice of NMR solvent can significantly impact the chemical shifts of an analyte. This is due to differences in solvent polarity, magnetic susceptibility, and the potential for specific solvent-solute interactions, such as hydrogen bonding.[7] Here, we compare the performance of this compound with two other commonly used NMR solvents: deuterated dimethyl sulfoxide (DMSO-d6) and deuterated chloroform (CDCl3).

SolventResidual ¹H Signal (ppm)¹³C Signal (ppm)Key Characteristics
This compound (CD3OD) 3.31 (CHD₂OD), 4.87 (CD₃OH)49.0Protic, polar, good for a wide range of compounds, hydroxyl proton can exchange with labile analyte protons.
DMSO-d6 2.5039.5Aprotic, highly polar, high boiling point, hygroscopic, can broaden signals of hydroxyl and amine protons.
Chloroform-d (CDCl3) 7.2677.16Aprotic, relatively nonpolar, commonly used, can form weak hydrogen bonds with some solutes.

Note: The chemical shifts of residual solvent peaks can vary slightly depending on the specific experimental conditions.

Studies have shown that the chemical shift differences for the same analyte in different solvents can be substantial. For instance, the ¹H chemical shift of a compound can vary by several parts per million when switching between a non-polar solvent like CDCl₃ and a polar, hydrogen-bond-accepting solvent like DMSO-d₆.[8][9] this compound, being a polar protic solvent, can also induce significant shifts compared to aprotic solvents, particularly for molecules with hydrogen bond donor or acceptor groups.

Data Presentation: Chemical Shifts of Common Solutes

The following tables summarize the experimentally determined ¹H and ¹³C chemical shifts of common laboratory solvents as trace impurities in this compound, DMSO-d6, and chloroform-d. This data is compiled from the work of Gottlieb et al. and Babij et al. and serves as a valuable resource for identifying impurities and understanding solvent effects.

Table 1: ¹H Chemical Shifts (ppm) of Common Solutes in Selected Deuterated Solvents

CompoundThis compound (CD3OD)DMSO-d6Chloroform-d (CDCl3)
Acetone2.152.092.17
Acetonitrile2.032.072.10
Benzene7.337.377.36
Dichloromethane5.495.765.30
Diethyl ether1.15 (t), 3.48 (q)1.09 (t), 3.38 (q)1.21 (t), 3.48 (q)
N,N-Dimethylformamide2.88, 2.95, 7.952.74, 2.88, 7.952.88, 2.95, 8.02
Ethanol1.15 (t), 3.58 (q)1.06 (t), 3.44 (q)1.25 (t), 3.72 (q)
Ethyl acetate1.19 (t), 2.00 (s), 4.06 (q)1.15 (t), 1.99 (s), 4.02 (q)1.26 (t), 2.05 (s), 4.12 (q)
n-Hexane0.89 (t), 1.29 (m)0.86 (t), 1.25 (m)0.88 (t), 1.26 (m)
Toluene2.32 (s), 7.15-7.25 (m)2.30 (s), 7.17-7.28 (m)2.36 (s), 7.17-7.29 (m)

Table 2: ¹³C Chemical Shifts (ppm) of Common Solutes in Selected Deuterated Solvents

CompoundThis compound (CD3OD)DMSO-d6Chloroform-d (CDCl3)
Acetone208.9, 30.6206.1, 30.4206.7, 30.6
Acetonitrile118.1, 1.4117.8, 1.2117.7, 1.3
Benzene129.5129.0128.4
Dichloromethane54.554.253.8
Diethyl ether66.8, 15.665.7, 15.466.1, 15.2
N,N-Dimethylformamide163.5, 36.6, 31.5162.7, 36.2, 31.1162.5, 36.2, 31.2
Ethanol58.0, 18.957.0, 18.158.4, 18.4
Ethyl acetate172.5, 61.2, 21.0, 14.5170.5, 59.5, 21.0, 14.5171.1, 60.4, 21.1, 14.2
n-Hexane32.5, 23.6, 14.431.9, 23.0, 14.431.7, 22.8, 14.1
Toluene138.9, 130.0, 129.4, 126.4, 21.3138.3, 129.7, 129.0, 126.0, 21.1138.0, 129.2, 128.4, 125.5, 21.5

Experimental Protocols

The following is a generalized experimental protocol for determining the accuracy and precision of chemical shifts in this compound. This protocol is a synthesis of methodologies reported in the literature.[3][4][6]

Objective: To accurately and precisely measure the ¹H and ¹³C chemical shifts of a set of standard compounds in this compound.

Materials:

  • High-purity this compound (CD3OD, ≥99.8 atom % D)

  • Internal standard: Tetramethylsilane (TMS)

  • Set of high-purity standard compounds (e.g., those listed in the tables above)

  • NMR spectrometer (e.g., 300 MHz or higher)

  • High-precision NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the internal standard (TMS) in this compound (e.g., 0.05% v/v).

    • For each standard compound, accurately weigh a precise amount and dissolve it in a known volume of the this compound/TMS stock solution to create a sample of known concentration (typically in the range of 1-10 mM).

    • Transfer the solution to a high-precision NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Allow the sample to thermally equilibrate for at least 5-10 minutes.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution and lineshape.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, sufficient number of scans for good signal-to-noise).

    • Acquire the proton-decoupled ¹³C NMR spectrum using standard acquisition parameters (e.g., 45-degree pulse, 2-second relaxation delay, sufficient number of scans).

  • Data Processing and Referencing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm.

    • Calibrate the ¹³C spectrum by setting the TMS signal to 0.00 ppm.

    • Determine the chemical shifts of the standard compound's signals and the residual solvent signals.

  • Accuracy and Precision Assessment:

    • Accuracy: Compare the measured chemical shifts of the standard compounds to established literature values (e.g., from Gottlieb et al. or Babij et al.).

    • Precision: Prepare and analyze multiple (e.g., 5-10) independent samples of the same standard compound. Calculate the mean and standard deviation of the measured chemical shifts.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_anal Analysis prep1 Prepare CD3OD/TMS Stock Solution prep2 Dissolve Standard Compound prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample & Equilibrate prep3->acq1 Prepared Sample acq2 Lock and Shim acq1->acq2 acq3 Acquire 1H Spectrum acq2->acq3 acq4 Acquire 13C Spectrum acq3->acq4 proc1 Fourier Transform & Phase acq4->proc1 Raw Data (FID) proc2 Reference to TMS (0.00 ppm) proc1->proc2 proc3 Determine Chemical Shifts proc2->proc3 anal1 Compare to Literature (Accuracy) proc3->anal1 anal2 Calculate Mean & Std. Dev. (Precision) proc3->anal2

Caption: Workflow for determining chemical shift accuracy and precision.

logical_relationship cluster_factors Factors Influencing Chemical Shift cluster_outcome Impact on NMR Spectrum temp Temperature acc Accuracy temp->acc conc Concentration conc->acc solv Solvent Properties (Polarity, H-bonding) solv->acc prec Precision ref Referencing Method (Internal vs. Solvent Peak) ref->acc ref->prec

Caption: Factors affecting chemical shift accuracy and precision.

References

A Researcher's Guide to Cross-Validation of Experimental Results in Different Deuterated Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reproducibility of experimental data is paramount. When utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation or quantitative analysis, the choice of deuterated solvent can significantly influence the results. This guide provides a framework for the cross-validation of experimental data obtained in different deuterated solvents, ensuring the robustness and reliability of your findings.

The Influence of Deuterated Solvents on NMR Spectra

Deuterated solvents are essential in NMR to avoid overwhelming solvent signals in the proton spectrum.[1][2] However, the solvent is not merely a passive medium; it can interact with the analyte in various ways, leading to changes in chemical shifts (δ) and, to a lesser extent, coupling constants (J).[3][4] These interactions can arise from differences in solvent polarity, anisotropic effects (as seen with aromatic solvents), and hydrogen bonding capabilities.[5][6]

This solvent-analyte interaction necessitates a systematic approach to cross-validation when experiments are conducted in multiple deuterated solvents. Cross-validation serves to:

  • Confirm Structural Assignments: Ensuring that the proposed structure of a molecule is consistent across different solvent environments.

  • Enhance Signal Resolution: Utilizing solvent effects, such as the Aromatic Solvent-Induced Shift (ASIS), to resolve overlapping signals and gain more detailed structural information.[5]

  • Validate Quantitative Measurements: Verifying that the quantification of an analyte is accurate and independent of the solvent used.

Experimental Protocols for Cross-Validation

A rigorous cross-validation process involves careful planning and execution of experiments. The following protocols outline the key steps for both qualitative structural elucidation and quantitative NMR (qNMR) analysis.

Protocol 1: Cross-Validation for Structural Elucidation
  • Sample Preparation:

    • Prepare a stock solution of the purified analyte to ensure concentration consistency across samples.

    • Divide the stock solution into separate vials and evaporate the initial solvent under a gentle stream of inert gas or by lyophilization.

    • Re-dissolve each aliquot in the desired deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, D₂O) to the same final concentration. For optimal results, use high-purity deuterated solvents.[7]

    • Transfer the solutions to high-precision NMR tubes.

  • NMR Data Acquisition:

    • Acquire a standard set of 1D and 2D NMR spectra for each sample, including ¹H, ¹³C, COSY, HSQC, and HMBC.

    • Ensure identical acquisition parameters (e.g., temperature, pulse sequences, relaxation delays) are used for all samples to the extent possible. Modern spectrometers can lock on the deuterium signal of the solvent, which helps in stabilizing the magnetic field.[1][7]

  • Data Processing and Analysis:

    • Process all spectra using the same software and parameters.

    • Reference the spectra consistently. While referencing to the residual solvent peak is common, using an internal standard like Tetramethylsilane (TMS) is often more reliable as its chemical shift is less affected by the sample's concentration and the solvent.[8]

    • Carefully compare the chemical shifts, coupling constants, and cross-peaks from the 2D spectra across the different solvents.

    • Any significant discrepancies should be investigated. These could be due to conformational changes, protonation state changes, or specific solvent-analyte interactions.

Protocol 2: Cross-Validation for Quantitative NMR (qNMR)
  • Selection of Internal Standard:

    • Choose a certified reference material (CRM) as an internal standard that is soluble in all the deuterated solvents to be used and has signals that do not overlap with the analyte signals.[9]

    • A suite of validated internal standards for use across multiple solvents includes compounds like Maleic Acid, Dimethyl Sulfone, and 1,4-bis(trimethylsilyl)benzene.[10]

  • Sample Preparation:

    • Accurately weigh both the analyte and the internal standard.

    • Dissolve the mixture in the first deuterated solvent to a known volume.

    • For subsequent measurements in different solvents, either prepare fresh samples with identical analyte and internal standard masses or carefully evaporate the solvent from the previous sample and re-dissolve in the new solvent. The former is generally preferred to avoid potential degradation or loss of material.

  • qNMR Data Acquisition:

    • Acquire ¹H NMR spectra with parameters optimized for quantification. This includes a long relaxation delay (at least 5 times the longest T₁ of both the analyte and internal standard) and a 90° pulse angle to ensure complete magnetization recovery and accurate signal integration.[11]

    • The signal-to-noise ratio should be sufficiently high (e.g., >300) for accurate integration.[12]

  • Data Processing and Quantification:

    • Process the spectra with careful phasing and baseline correction.

    • Integrate the well-resolved signals of both the analyte and the internal standard.

    • Calculate the concentration or purity of the analyte using the standard qNMR equation.

    • Compare the quantitative results obtained in each deuterated solvent. The results should be consistent within the experimental error of the method.

Data Presentation for Comparative Analysis

To facilitate the comparison of results from different deuterated solvents, all quantitative data should be summarized in clearly structured tables.

Table 1: Comparison of ¹H Chemical Shifts (δ) of a Hypothetical Analyte in Various Deuterated Solvents

ProtonCDCl₃ (ppm)DMSO-d₆ (ppm)Acetone-d₆ (ppm)D₂O (ppm)Δδ (max - min)
H-17.858.107.957.900.25
H-27.507.657.557.580.15
H-34.204.104.184.250.15
-OH5.509.808.204.70*5.10

Note: In D₂O, the labile -OH proton will exchange with deuterium and may not be observed, or will appear as a broad HOD signal.

Table 2: Cross-Validation of qNMR Purity Assessment of a Hypothetical Analyte

Deuterated SolventPurity (%) Run 1Purity (%) Run 2Purity (%) Run 3Average Purity (%)Std. Dev.
CDCl₃98.598.798.698.60.10
DMSO-d₆98.498.598.598.50.06
CD₃OD98.698.898.798.70.10

Visualizing Workflows and Concepts

Diagrams created using Graphviz can effectively illustrate the experimental workflows and conceptual relationships involved in the cross-validation process.

CrossValidation_Workflow cluster_prep Sample Preparation cluster_solvents Solvent Exchange cluster_nmr NMR Analysis cluster_analysis Data Analysis & Validation Analyte Purified Analyte Stock Stock Solution Analyte->Stock Aliquots Aliquots Stock->Aliquots Solvent1 Dissolve in Solvent 1 (e.g., CDCl3) Aliquots->Solvent1 Solvent2 Dissolve in Solvent 2 (e.g., DMSO-d6) Aliquots->Solvent2 Solvent3 Dissolve in Solvent n Aliquots->Solvent3 NMR1 Acquire NMR Data Solvent1->NMR1 NMR2 Acquire NMR Data Solvent2->NMR2 NMR3 Acquire NMR Data Solvent3->NMR3 Process Process & Reference Spectra NMR1->Process NMR2->Process NMR3->Process Compare Compare δ, J, Integrals Process->Compare Validate Validate Structure / Quantity Compare->Validate

Caption: Workflow for cross-validating NMR results across different deuterated solvents.

Solvent_Effects cluster_solvent_env Deuterated Solvent Environment Analyte Analyte Structure Polarity Polarity Analyte->Polarity interacts with Anisotropy Anisotropy (e.g., Aromatic Solvents) Analyte->Anisotropy interacts with H_Bonding Hydrogen Bonding Analyte->H_Bonding interacts with NMR_Spectrum Observed NMR Spectrum (Chemical Shifts, Coupling Constants) Polarity->NMR_Spectrum influences Anisotropy->NMR_Spectrum influences H_Bonding->NMR_Spectrum influences

References

A Comparative Guide to Deuteromethanol and Other Protic Deuterated Solvents for Specialized Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate deuterated solvent is a critical decision that can significantly impact the quality of experimental data. While common solvents like deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆) are staples in the laboratory, protic deuterated solvents, particularly deuteromethanol (CD₃OD), offer unique advantages for specific applications. This guide provides an objective comparison of this compound against other deuterated solvents, supported by experimental data and detailed protocols, to aid in solvent selection for Nuclear Magnetic Resonance (NMR) spectroscopy, chemical synthesis, and mechanistic studies.

Physicochemical and Spectroscopic Properties: A Quantitative Comparison

The fundamental properties of a deuterated solvent dictate its suitability for a given application. This compound's polarity and hydrogen-bonding capability distinguish it from aprotic solvents. The table below summarizes key properties for this compound and other commonly used deuterated solvents.[1][2]

PropertyThis compound (CD₃OD)Deuterium Oxide (D₂O)DMSO-d₆Chloroform-d (CDCl₃)
Molecular Formula CD₄OD₂OC₂D₆OSCDCl₃
Molecular Weight ( g/mol ) 36.0720.0384.17120.38[3]
Density (g/mL at 25 °C) 0.8881.1071.1901.500[4]
Boiling Point (°C) 65.4101.418960.9[4]
Melting Point (°C) -983.820.2-64[4]
¹H Residual Peak (ppm) 3.31 (pentet), 4.87 (s, -OD)4.80 (s)2.50 (pentet)7.26 (s)
¹³C Residual Peak (ppm) 49.0 (septet)N/A39.52 (septet)[5]77.16 (t)
Key Characteristics Polar, proticHighly polar, proticPolar, aprotic, high boiling pointModerate polarity, non-protic

Note: Chemical shifts can vary slightly depending on temperature, concentration, and pH.[2] The multiplicity of residual proton peaks is due to coupling with deuterium (spin I=1).[6]

Applications in NMR Spectroscopy

Deuterated solvents are essential in NMR spectroscopy to avoid overwhelming signals from the solvent itself.[7] The choice of solvent depends primarily on the analyte's solubility and the specific information sought.[8]

This compound as an NMR Solvent

This compound is an excellent choice for polar organic molecules, natural products, and peptides that may have poor solubility in less polar solvents like CDCl₃.[9] Its most significant feature is its protic nature, which allows for the study of exchangeable protons.

Identifying Exchangeable Protons (H/D Exchange)

A key application of protic deuterated solvents like CD₃OD and D₂O is the identification of labile protons, such as those in hydroxyl (-OH), amine (-NH), and carboxylic acid (-COOH) groups.[9][10] When a sample is dissolved in this compound, the deuterium from the solvent's hydroxyl group (-OD) can exchange with these labile protons. This exchange replaces the ¹H atom with a ²H atom, causing the corresponding signal to diminish or disappear from the ¹H NMR spectrum, thus confirming its identity.[9]

G start Analyte with Labile Proton (e.g., R-OH) process H/D Exchange start->process solvent Solvent: this compound (CD3OD) solvent->process result1 Analyte becomes R-OD process->result1 result2 Solvent becomes CD3OH process->result2 observation R-OH signal disappears from ¹H NMR Spectrum result1->observation

Caption: Conceptual workflow of H/D exchange in NMR spectroscopy.

Solvent Selection Guide

Choosing the correct solvent is paramount for acquiring a high-quality NMR spectrum.[8] The following decision tree provides a logical workflow for selecting an appropriate solvent based on analyte properties.

G start Start: Select NMR Solvent q_polar Is the analyte polar? start->q_polar q_protic Need to observe exchangeable protons? q_polar->q_protic Yes s_cdcl3 Use Chloroform-d (CDCl3) q_polar->s_cdcl3 No q_h2o Is the analyte water-soluble? q_protic->q_h2o Yes q_reactive Is analyte reactive with protic solvents? q_protic->q_reactive No s_cd3od Use this compound (CD3OD) q_h2o->s_cd3od No s_d2o Use Deuterium Oxide (D2O) q_h2o->s_d2o Yes s_dmso Use DMSO-d6 q_reactive->s_dmso Yes q_reactive->s_cd3od No

Caption: Decision tree for selecting a deuterated NMR solvent.

Experimental Protocol: Preparing an NMR Sample with this compound

  • Sample Weighing: Accurately weigh 5-25 mg of the analyte for ¹H NMR (or 50-100 mg for ¹³C NMR) directly into a clean, dry NMR tube.[11]

  • Solvent Addition: Using a clean glass pipette, add approximately 0.6-0.7 mL of this compound (CD₃OD) to the NMR tube.[11]

  • Dissolution: Cap the NMR tube securely and gently invert it several times to fully dissolve the sample. If necessary, use a vortex mixer or sonicator for brief periods.

  • Filtration (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer. After locking and shimming on the deuterium signal of the solvent, acquire the spectrum.

  • H/D Exchange (Optional): To confirm exchangeable protons, acquire an initial spectrum. Then, add one drop of D₂O, shake the tube, and re-acquire the spectrum. Observe the disappearance of signals corresponding to labile protons.

This compound as a Reagent in Chemical Synthesis

Beyond its role as a solvent, this compound is a valuable and cost-effective source of deuterium for isotopic labeling.[12] Site-selective incorporation of deuterium can profoundly alter a molecule's pharmacological properties, making it a key tool in drug development.[12]

Reductive Deuteration using Magnesium and this compound (CH₃OD)

A practical and efficient method for deuterium labeling involves the reduction of α,β-unsaturated esters, amides, and nitriles using magnesium metal in deuterated methanol.[13] This system provides high degrees of deuterium incorporation under mild conditions.[13]

Experimental Protocol: Reductive Deuteration of an α,β-Unsaturated Ester

This protocol is adapted from a study on reductive deuteration systems.[13]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add magnesium turnings (3.0 equivalents).

  • Reagent Addition: Add the α,β-unsaturated ester (1.0 equivalent) to the flask.

  • Solvent/Deuterium Source: Add anhydrous this compound (CH₃OD, as the protocol specifies deuteration at the alpha and beta positions, not the methyl ester) as the solvent. The volume should be sufficient to create a stirrable slurry.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within a few hours.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via column chromatography to obtain the deuterated saturated ester.

G start Start: Prepare Flask (Flame-dried, inert atm.) add_mg 1. Add Mg Turnings start->add_mg add_sub 2. Add α,β-Unsaturated Substrate add_mg->add_sub add_solv 3. Add this compound (CH3OD) add_sub->add_solv react 4. Stir at Room Temperature (Monitor by TLC/GC-MS) add_solv->react quench 5. Quench with 1M HCl react->quench extract 6. Extract with Organic Solvent quench->extract workup 7. Wash, Dry, and Filter extract->workup purify 8. Concentrate and Purify (Column Chromatography) workup->purify end End: Isolated Deuterated Product purify->end

Caption: Experimental workflow for reductive deuteration using Mg/CH₃OD.

Summary and Conclusion

This compound is a versatile and powerful tool in the modern chemistry lab, offering distinct advantages over other deuterated solvents in specific contexts.

Choose this compound when:

  • Analyzing polar compounds that are insoluble in CDCl₃ or other less polar solvents.

  • Needing to identify and confirm the presence of exchangeable protons (-OH, -NH, etc.) via H/D exchange.

  • Requiring a cost-effective and efficient deuterium source for synthetic labeling reactions.[12]

Consider Alternatives when:

  • The analyte is non-polar (CDCl₃ is often sufficient and more affordable).[8]

  • The analyte is highly water-soluble (D₂O is the better choice).[10]

  • The analyte may react with a protic solvent (DMSO-d₆ or CDCl₃ are preferred).

  • A high boiling point is needed for variable temperature studies (DMSO-d₆ is superior).[14]

By understanding the unique properties of this compound and comparing them to other available solvents, researchers can make more informed decisions, leading to higher quality data and more efficient progress in their research and development endeavors.

References

Assessing the Impact of Deuteromethanol on Enzyme Kinetics Compared to Methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic kinetic properties of deuteromethanol (CD₃OD) and methanol (CH₃OH). The substitution of hydrogen with its heavier isotope, deuterium, can significantly influence the rate of enzyme-catalyzed reactions, a phenomenon known as the kinetic isotope effect (KIE). Understanding these effects is crucial for researchers in various fields, including drug metabolism, toxicology, and biocatalysis, as it can provide insights into reaction mechanisms and the metabolic fate of deuterated compounds.

Executive Summary

Data Presentation: Comparative Enzyme Kinetics

The following table summarizes the hypothetical, yet plausible, kinetic parameters for the oxidation of methanol and this compound by a generic NAD⁺-dependent alcohol dehydrogenase. The data is structured to clearly illustrate the expected kinetic isotope effect.

SubstrateMichaelis Constant (Kₘ) (mM)Maximum Velocity (Vₘₐₓ) (µmol/min/mg)Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹)
Methanol (CH₃OH)10508.3 x 10³
This compound (CD₃OD)12253.5 x 10³

Note: This data is illustrative and intended for comparative purposes. Actual values will vary depending on the specific enzyme and experimental conditions. The observed decrease in Vₘₐₓ and the slight increase in Kₘ for this compound are consistent with a primary kinetic isotope effect where the C-D bond cleavage is a rate-limiting step.

Experimental Protocols

The determination of the kinetic parameters in the table above would typically follow a detailed experimental protocol as outlined below. This protocol is based on established methods for assaying alcohol dehydrogenase activity.[1][2]

Objective: To determine and compare the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) for the oxidation of methanol and this compound by alcohol dehydrogenase.

Materials:

  • Purified alcohol dehydrogenase (e.g., from Bacillus stearothermophilus or yeast)

  • Methanol (CH₃OH)

  • This compound (CD₃OD, 99 atom % D)

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • Buffer solution (e.g., 50 mM glycine-NaOH, pH 9.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes (1 cm path length)

  • Micropipettes and tips

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of methanol and this compound in deionized water.

    • Prepare a stock solution of NAD⁺ in the buffer solution.

    • Prepare a working solution of the enzyme in the buffer solution. The concentration should be determined empirically to ensure a linear reaction rate over the measurement period.

  • Enzyme Assay:

    • The reaction rate is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

    • Set up a series of reactions in cuvettes, each containing the buffer solution, NAD⁺ (at a saturating concentration, e.g., 2 mM), and varying concentrations of either methanol or this compound.

    • The substrate concentrations should typically range from 0.1 * Kₘ to 10 * Kₘ. A preliminary experiment may be needed to estimate the approximate Kₘ.

    • Pre-incubate the cuvettes at a constant temperature (e.g., 25°C).

    • Initiate the reaction by adding a small, fixed volume of the enzyme solution to each cuvette.

    • Immediately mix the contents and start recording the absorbance at 340 nm for a set period (e.g., 3-5 minutes), ensuring the initial velocity is measured.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each substrate concentration from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

    • Plot the initial velocity (v) against the substrate concentration ([S]) for both methanol and this compound.

    • Fit the data to the Michaelis-Menten equation to determine the values of Kₘ and Vₘₐₓ for each substrate.[3][4][5][6] This can be done using non-linear regression software or by using linear transformations of the Michaelis-Menten equation, such as the Lineweaver-Burk plot.[7]

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows described in this guide.

EnzymeKineticsWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Substrates, NAD+, Buffer, Enzyme) Reaction Set up Reactions (Varying [Substrate]) Reagents->Reaction Spectro Measure Absorbance at 340 nm (Monitor NADH formation) Reaction->Spectro Calc Calculate Initial Velocities Spectro->Calc Plot Plot v vs. [S] Calc->Plot Fit Fit to Michaelis-Menten Equation Plot->Fit Params Determine Km and Vmax Fit->Params

Caption: Experimental workflow for determining enzyme kinetic parameters.

KineticIsotopeEffect E_S1 E + CH3OH ES1 [E-CH3OH] E_S1->ES1 k1 ES1->E_S1 k-1 E_P1 E + CH2O + NADH ES1->E_P1 k2 (rate-limiting) E_S2 E + CD3OD ES2 [E-CD3OD] E_S2->ES2 k'1 ES2->E_S2 k'-1 E_P2 E + CD2O + NADH ES2->E_P2 k'2 (slower due to KIE) note_k2 k2 > k'2

Caption: Signaling pathway illustrating the kinetic isotope effect.

References

A Researcher's Guide to Validating Computational Models with Experimental NMR Data in Deuteromethanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate prediction of molecular structures is paramount. Computational models offer a powerful tool for this, but their predictions must be rigorously validated against real-world experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in deuterated solvents like deuteromethanol (Methanol-d4), serves as a gold standard for this validation process. This guide provides an objective comparison of computational methods, supported by experimental data, and outlines the necessary protocols to ensure accuracy.

Comparing Computational Model Performance

The validation of computational models against experimental NMR data is typically quantified by metrics such as the Mean Absolute Error (MAE) and the Root Mean Square Deviation (RMSD), which measure the difference between predicted and experimental chemical shifts.[1][2] Lower values indicate better agreement between the model and the experiment.

Recent advancements have seen the rise of both traditional quantum mechanics (QM) based methods, like Density Functional Theory (DFT), and newer machine learning (ML) approaches.[3][4][5] ML models, often trained on large datasets of experimental spectra, can provide rapid and accurate predictions.[6] Some modern predictors even incorporate "solvent-aware" training to improve accuracy in specific solvents like this compound.[5][7]

Below is a summary of reported performance for various computational approaches in predicting proton (¹H) and carbon-13 (¹³C) NMR chemical shifts. While direct, comprehensive comparisons in this compound are not always available in a single study, the data provides a strong indication of the expected accuracy.

Computational Method/ModelNucleusSolvent(s)Mean Absolute Error (MAE) / Root Mean Square Deviation (RMSD)Reference
Machine Learning Models
PROSPRE (Deep Learning)¹HMethanol, Water, Chloroform, DMSO< 0.10 ppm (MAE)[5][7]
GNN (Transfer Learning)¹³CNot specified~1.5 ppm (vs. DFT)[6]
Novel ML Model (2023)¹³CMethanol-D4, Chloroform-D1, DMSO-D6Outperforms older models on smaller datasets[1]
Quantum Mechanics (DFT)
WP04 Functional¹HChloroform0.08 ppm (MAE)[8]
DSD-PBEP86 (Double-Hybrid)¹HNot specified0.20 ppm (MAE)[8]
Empirical/Database Methods
HOSE Codes¹³CNot specifiedGenerally higher error than recent ML models[1]
ChemDraw (Linear Additivity)¹HNot specifiedReliable for standard organic molecules[2][9]
NMRShiftDB (Deep NN)¹HNot specifiedBetter precision than HOSE code approach[2]

Experimental Protocol: Acquiring NMR Data in this compound for Computational Validation

A standardized experimental protocol is crucial for obtaining high-quality NMR data for validating computational models.

1. Sample Preparation:

  • Solvent: Use high-purity this compound (Methanol-d4, CD₃OD), typically 99.8% or higher isotopic purity.

  • Analyte Concentration: Prepare a solution of the compound of interest at a concentration suitable for obtaining good signal-to-noise in a reasonable time. For small molecules, a concentration range of 5-20 mg/mL is common.

  • Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Sample Tube: Use a clean, dry, high-precision 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Field Strength: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral dispersion.

  • Temperature: Maintain a constant, calibrated temperature throughout the experiment, typically 298 K (25 °C).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the this compound. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

3. Data Acquisition:

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Key parameters: sufficient number of scans for good signal-to-noise, appropriate relaxation delay (D1), and spectral width.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon-13 spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans and a longer experimental time are typically required compared to ¹H NMR.

  • 2D NMR (Optional but Recommended):

    • For complex molecules, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the unambiguous assignment of proton and carbon signals.

4. Data Processing:

  • Apply a suitable window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

  • Perform Fourier transformation.

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the internal standard (TMS).

  • Integrate the signals in the ¹H spectrum and pick the peaks for both ¹H and ¹³C spectra to determine the experimental chemical shifts.

Visualizing the Validation Workflow

The process of validating computational models with experimental NMR data can be visualized as a systematic workflow. This involves generating computational predictions, acquiring experimental data, and comparing the two to assess the model's accuracy.

G cluster_computational Computational Prediction cluster_experimental Experimental Measurement cluster_validation Model Validation comp_mol Input Molecular Structure conf_search Conformational Search comp_mol->conf_search geom_opt Geometry Optimization (e.g., DFT) conf_search->geom_opt nmr_calc NMR Chemical Shift Calculation (QM or ML) geom_opt->nmr_calc pred_shifts Predicted Chemical Shifts nmr_calc->pred_shifts comparison Comparison and Error Analysis pred_shifts->comparison sample_prep Sample Preparation in this compound nmr_acq NMR Data Acquisition (1H, 13C) sample_prep->nmr_acq data_proc Data Processing and Referencing nmr_acq->data_proc exp_shifts Experimental Chemical Shifts data_proc->exp_shifts exp_shifts->comparison assessment Model Accuracy Assessment (MAE, RMSD) comparison->assessment conclusion Validated Computational Model assessment->conclusion

Workflow for validating computational models with experimental NMR data.

This guide underscores the critical interplay between computational modeling and experimental NMR spectroscopy. By following rigorous experimental protocols and employing robust computational methods, researchers can confidently validate their models, leading to more accurate structural elucidation and accelerating drug discovery and development.

References

Safety Operating Guide

Proper Disposal of Deuteromethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Deuteromethanol (CD3OD), a valuable solvent in research and development, requires strict adherence to proper disposal procedures due to its flammable and toxic nature. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound waste, thereby fostering a secure laboratory environment and maintaining regulatory compliance.

Immediate Safety and Handling

This compound is classified as a hazardous substance, primarily due to its high flammability and toxicity if ingested, inhaled, or absorbed through the skin.[1][2] Ingesting even small amounts can cause severe health issues, including damage to the optic nerve and central nervous system.[2][3] Therefore, all handling and disposal activities must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All work with this compound should be performed in a well-ventilated area, preferably within a fume hood.

Logistical and Operational Disposal Plan

The universally recommended and safest method for the disposal of this compound waste is through a certified hazardous waste management service.[1] In-laboratory treatment or neutralization of this compound is not a standard or recommended practice due to the potential for hazardous reactions and byproducts.

Step-by-Step Disposal Procedure:

  • Segregation: this compound waste must be collected separately from other waste streams, especially incompatible materials, to prevent dangerous chemical reactions. It should be designated as a non-halogenated solvent waste.

  • Containerization: Use a dedicated, properly labeled, and leak-proof waste container for collecting this compound waste. The container must be compatible with methanol and have a secure screw-top cap.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound" or "Methanol-d4," and the associated hazards (e.g., "Flammable," "Toxic").

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from ignition sources and in a cool, well-ventilated location.

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.

Never dispose of this compound down the drain or in regular trash. This is illegal and poses a significant threat to the environment and public health.

Quantitative Data Summary

The following table summarizes key quantitative data related to the hazards and disposal of this compound.

ParameterValueReference/Citation
Flash Point 9.7 °C (49.5 °F) - closed cup[3]
Explosive Limits in Air 5.5 - 36.5 %[3]
LD50 Oral (Rat) 1187–2769 mg/kg (for Methanol)[1]
LD50 Dermal (Rabbit) 17100 mg/kg (for Methanol)[1]
LC50 Inhalation (Rat) 128.2 mg/L (4 h) (for Methanol)[1]
Hazard Class Flammable Liquid, Category 2; Acute Toxicity, Category 3; Specific Target Organ Toxicity, Category 1[1][2]

Experimental Protocols

Based on extensive safety guidelines, there are no recommended experimental protocols for the in-laboratory neutralization or deactivation of this compound waste for general laboratory personnel. The chemical properties of methanol make simple neutralization (like that for acids and bases) ineffective and potentially dangerous. The standard and required protocol is collection for professional disposal.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and proper workflow for the disposal of this compound in a laboratory setting.

Deuteromethanol_Disposal_Workflow cluster_prep Waste Generation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start This compound Waste Generated collect Collect in a Designated, Labeled, & Sealed Container start->collect Immediate Action drain Drain Disposal trash Regular Trash Disposal evaporation Evaporation in Fume Hood store Store in Satellite Accumulation Area (SAA) collect->store check_compat Ensure Segregation from Incompatible Wastes store->check_compat contact_ehs Contact Institutional EHS or Certified Waste Disposal Service check_compat->contact_ehs Container is Full or Ready for Disposal pickup Arrange for Professional Waste Pickup contact_ehs->pickup end Proper & Compliant Disposal pickup->end

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Deuteromethanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of deuteromethanol (also known as methanol-d4), a common solvent in NMR spectroscopy.[1] By adhering to these procedural steps, you can minimize risks and maintain a secure workspace.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a highly flammable liquid and vapor that is toxic if swallowed, inhaled, or in contact with skin.[1][2][3] It can also cause damage to organs, particularly the eyes and central nervous system.[2] Therefore, stringent safety measures are necessary.

Recommended Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure. The following table summarizes the required equipment for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended.[4][5] Always check the manufacturer's compatibility chart. Discard and replace gloves immediately if contaminated.[4]
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesRequired to protect against splashes and vapors.[4][6] A face shield should be worn in conjunction with goggles when handling large quantities.[6]
Skin and Body Protection Flame-retardant lab coatMust be fully buttoned with sleeves of sufficient length to prevent skin exposure.[4]
Long pants and closed-toe shoesRequired to protect the lower body from potential spills.[4]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodA respirator may be required if ventilation is inadequate or in the event of a spill.[4] Respirator users must be trained and fit-tested.[4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for minimizing exposure and preventing accidents.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation of vapors.[4]

  • Ignition Sources: Ensure the work area is free of open flames, sparks, and hot surfaces.[2][7] Use explosion-proof equipment and ground all containers and receiving equipment to prevent static discharge.[7][8]

  • Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher (e.g., CO2, dry chemical, or alcohol-resistant foam) are readily accessible.[8]

2. Handling and Use:

  • Container Management: Keep the this compound container tightly closed when not in use.[2][7]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the work area.[7][8] Wash hands thoroughly after handling.[7]

  • Preventing Contamination: Immediately remove and launder any contaminated clothing.[4]

3. Storage:

  • Location: Store this compound in a cool, dry, and well-ventilated area designated for flammable liquids.[8]

  • Conditions: Keep containers tightly closed and protected from direct sunlight and heat.[7]

  • Segregation: Store away from incompatible materials such as oxidizing agents, strong acids, and bases.[8]

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage_disposal Storage & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency prep_ignition Remove Ignition Sources prep_emergency->prep_ignition handling_transfer Transfer in Fume Hood prep_ignition->handling_transfer handling_close Keep Container Closed handling_transfer->handling_close post_clean Clean Work Area handling_close->post_clean post_wash Wash Hands post_clean->post_wash post_ppe Doff PPE Correctly post_wash->post_ppe storage Store in Flammable Cabinet post_ppe->storage disposal Dispose as Hazardous Waste post_ppe->disposal

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound is crucial to protect human health and the environment.[9] It is classified as a hazardous waste and must not be disposed of down the drain.[10][11]

1. Waste Collection:

  • Container: Collect this compound waste in a clearly labeled, compatible container with a tight-fitting cap.[10][12]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name (this compound), and an indication of the hazards (Flammable, Toxic).[12]

2. Waste Segregation:

  • Compatibility: Do not mix this compound waste with incompatible materials. It should be segregated from other chemical waste streams to prevent hazardous reactions.[9]

3. Storage of Waste:

  • Location: Store the waste container in a designated satellite accumulation area that is secure and away from ignition sources.[9]

4. Final Disposal:

  • Professional Disposal: Arrange for the disposal of this compound waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[9][13] They will ensure compliance with all local, state, and federal regulations.

By implementing these detailed operational and disposal plans, you can significantly mitigate the risks associated with handling this compound, fostering a safer research environment for yourself and your colleagues. Always refer to your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most current information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deuteromethanol
Reactant of Route 2
Deuteromethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.